Ethyl 4-aminoquinoline-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZZVMTGSJGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 4-aminoquinoline-6-carboxylate
Foreword: The Strategic Importance of the 4-Aminoquinoline Scaffold
The quinoline ring system, particularly when functionalized with an amino group at the 4-position, represents one of the most vital scaffolds in medicinal chemistry.[1] Its derivatives form the cornerstone of numerous therapeutic agents, demonstrating a remarkable range of biological activities including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Marketed drugs such as chloroquine and amodiaquine, both pivotal in the fight against malaria, underscore the profound impact of this chemical motif.[4][5] Ethyl 4-aminoquinoline-6-carboxylate is a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the ester at the 6-position provides a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics.[6]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols.
Retrosynthetic Analysis: A Logic-Driven Approach
A robust synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis of this compound reveals a multi-step pathway originating from simple, commercially available starting materials. The core strategy involves the construction of the quinoline ring system, followed by functional group interconversion to install the desired 4-amino group.
This analysis identifies a three-stage forward synthesis:
-
Ring Formation: A Gould-Jacobs reaction to construct the 4-hydroxyquinoline core.
-
Activation: Chlorination of the 4-hydroxy group to create a reactive intermediate.
-
Amination: Nucleophilic aromatic substitution (SNAr) to yield the final product.
The Core Synthesis Pathway: From Anilines to Aminoquinolines
The most reliable and widely documented route to this compound follows the logic of our retrosynthetic plan. This pathway is segmented into three distinct, high-yielding steps.
Step 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for synthesizing the 4-hydroxyquinoline scaffold.[7] It proceeds in two distinct phases: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[8]
Causality Behind Experimental Choices:
-
Starting Material: Ethyl 4-aminobenzoate is selected as the aniline component to ensure the final product contains the required ethyl carboxylate group at the 6-position of the quinoline ring.
-
Reagent: Diethyl ethoxymethylenemalonate (DEEM) is the classic reagent for this reaction, providing the three-carbon chain necessary to form the pyridine ring portion of the quinoline.[9]
-
Thermal Conditions: The cyclization step requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the 6-electron electrocyclization.[10] This is why high-boiling, inert solvents like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or diphenyl ether alone are the solvents of choice.[11] Their use ensures a consistent high temperature and prevents product decomposition that can occur with neat heating.[10] Modern approaches may utilize microwave irradiation to shorten reaction times and improve yields.[8][12]
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
-
Condensation: In a round-bottom flask, combine ethyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. The ethanol byproduct is allowed to distill off. The reaction can be monitored by TLC.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C.[11]
-
Addition: Add the warm condensation product from step 1 dropwise into the boiling solvent. Continue heating for 15-30 minutes. The cyclized product will often precipitate from the hot solution.
-
Isolation: Allow the mixture to cool to below 100 °C. Add a non-polar solvent like hexane to dilute the Dowtherm A and facilitate further precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane or toluene to remove the high-boiling solvent, followed by ethanol. The resulting solid, Ethyl 4-hydroxyquinoline-6-carboxylate, is often pure enough for the next step.
Step 2: Chlorination of the 4-Hydroxyquinoline
To facilitate the introduction of the amino group, the 4-hydroxy group must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation, producing the key intermediate, Ethyl 4-chloroquinoline-6-carboxylate.[13]
Causality Behind Experimental Choices:
-
Reagent: POCl₃ is a powerful chlorinating agent for hydroxyl groups on heteroaromatic rings. It functions as both the reagent and, often, the solvent.
-
Reaction Conditions: The reaction is typically performed at reflux to ensure complete conversion. The mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.
Experimental Protocol: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate [13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).
-
Heating: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours, until TLC analysis indicates the disappearance of the starting material.
-
Work-up (Caution: Highly Exothermic): Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice in a large beaker within a fume hood. This quenches the excess POCl₃.
-
Neutralization: Once the initial vigorous reaction has subsided, neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 4-chloroquinoline-6-carboxylate.[13]
Step 3: Amination via Nucleophilic Aromatic Substitution (SNAr)
The final step is the displacement of the 4-chloro substituent with an amino group. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making it susceptible to nucleophilic attack.[2]
Causality Behind Experimental Choices:
-
Nucleophile: Various sources of ammonia can be used, such as alcoholic ammonia, ammonium hydroxide, or formamide. The choice depends on the desired reaction conditions (temperature, pressure) and scale.
-
Solvent and Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Solvents like ethanol or DMF are common.[1] The reaction can be performed in a sealed vessel to maintain pressure and increase the concentration of the ammonia nucleophile.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Place Ethyl 4-chloroquinoline-6-carboxylate (1.0 eq) in a pressure-rated sealed tube.
-
Reagents: Add a solution of ammonia in ethanol (e.g., 7N solution). The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.
-
Heating: Seal the tube tightly and heat the mixture in an oil bath at 120-150 °C for 12-24 hours. The progress should be monitored by TLC.
-
Isolation: After cooling the vessel to room temperature, carefully vent it. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization or column chromatography to yield this compound.
Data Summary
The following table provides a comparative overview of the key parameters for each step in the synthesis. Yields are representative and can vary based on scale and specific reaction conditions.
| Step | Reaction Name | Key Reagents | Typical Solvent | Temperature (°C) | Representative Yield |
| 1 | Gould-Jacobs Reaction | Ethyl 4-aminobenzoate, DEEM | Dowtherm A | 250 °C | 85-95%[11] |
| 2 | Chlorination | POCl₃ | POCl₃ (neat) | 110-120 °C | ~67%[13] |
| 3 | Amination (SNAr) | Ethanolic Ammonia | Ethanol | 120-150 °C | 60-80% |
Conclusion
The synthesis of this compound is a well-established, three-stage process that leverages classical named reactions fundamental to heterocyclic chemistry. The pathway, beginning with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination and subsequent nucleophilic amination, provides a reliable and scalable route to this valuable synthetic intermediate. Understanding the mechanistic principles behind each transformation—from the thermal electrocyclization to the addition-elimination of the SNAr reaction—is paramount for optimizing conditions and troubleshooting potential issues. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important building block for application in drug discovery and medicinal chemistry.
References
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Gould–Jacobs reaction - Wikipedia. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]
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A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed. [Link]
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Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. [Link]
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4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. [Link]
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A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]
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Conrad-Limpach Synthesis - SynArchive. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. [Link]
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Conrad–Limpach synthesis - Wikipedia. [Link]
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Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]
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Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC. [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]
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Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed. [Link]
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Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]
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4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]
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An In-Depth Technical Guide to Ethyl 4-aminoquinoline-6-carboxylate: Structure, Properties, and Synthetic Methodologies
This guide provides a comprehensive technical overview of Ethyl 4-aminoquinoline-6-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from established principles in organic synthesis and the well-documented biological importance of the 4-aminoquinoline scaffold, this document details the compound's chemical properties, structure, and methods for its preparation.
Introduction: The Significance of the 4-Aminoquinoline Core
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[2] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, with its amino group at the C4 position and an ethyl carboxylate at the C6 position, represents a key intermediate for the synthesis of more complex derivatives and a subject of interest for its own potential bioactivity.
Chemical Structure and Properties
The structural and physicochemical properties of a compound are fundamental to understanding its behavior in both chemical reactions and biological systems.
Molecular Structure
The structure of this compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. Key functional groups include a primary amine at position 4 and an ethyl ester at position 6.
IUPAC Name: this compound CAS Number: 1416440-06-6[3] Molecular Formula: C₁₂H₁₂N₂O₂[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 216.24 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol (Predicted) | N/A |
| logP (predicted) | 1.9937 | [3] |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 2 | [3] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, a prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the amino protons, and a quartet and triplet for the ethyl ester group.
-
¹³C NMR: The carbon NMR would display signals for the carbons of the quinoline ring, with the ester carbonyl carbon appearing at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C=C and C=N stretching of the quinoline ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ).
Synthesis Methodologies
The synthesis of 4-aminoquinoline derivatives is well-established in the chemical literature. A common and effective strategy involves the construction of the quinoline ring system followed by the introduction of the amino group. Below is a plausible and detailed protocol for the laboratory-scale synthesis of this compound, adapted from established methods for similar compounds.
Proposed Synthetic Pathway
A logical synthetic approach would involve the cyclization of an appropriately substituted aniline derivative to form the quinoline ring, followed by amination.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250 °C for 30 minutes to effect cyclization.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Collect the solid by filtration, wash with a suitable solvent like ethanol, and dry under vacuum to yield ethyl 4-hydroxyquinoline-6-carboxylate.
Step 2: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend ethyl 4-hydroxyquinoline-6-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Chlorination: Heat the mixture to reflux for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate. Neutralize the solution with a base (e.g., sodium bicarbonate). Collect the solid by filtration, wash thoroughly with water, and dry to obtain ethyl 4-chloroquinoline-6-carboxylate.
Step 3: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve ethyl 4-chloroquinoline-6-carboxylate (1 equivalent) in a suitable solvent such as ethanol.
-
Amination: Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide.
-
Reaction: Heat the mixture at 120-150 °C for 12-24 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.
-
Work-up and Isolation: Cool the reaction vessel to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Applications and Biological Significance
The 4-aminoquinoline core is a privileged scaffold in drug discovery. While specific biological data for this compound is limited in publicly accessible literature, its structural features suggest several potential areas of application.
-
Antimalarial Drug Discovery: As a close analog of other biologically active 4-aminoquinolines, this compound could serve as a precursor or a candidate for antimalarial screening. The amino group at C4 is crucial for the antimalarial activity of compounds like chloroquine.
-
Anticancer Research: Numerous 4-aminoquinoline derivatives have been investigated for their anticancer properties.[1] The title compound could be a valuable intermediate for the synthesis of novel anticancer agents.
-
Chemical Probe Development: The ester functionality provides a handle for further chemical modification, making it a useful building block for creating chemical probes to study biological pathways.
The potential mechanism of action for many 4-aminoquinoline derivatives, particularly in the context of malaria, involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.
Sources
An In-depth Technical Guide to Ethyl 4-aminoquinoline-6-carboxylate (CAS: 1416440-06-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the 4-Aminoquinoline Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. First isolated from coal tar in 1834, its derivatives have yielded a wealth of pharmacologically active compounds.[1][2] Among these, the 4-aminoquinoline scaffold is particularly noteworthy, forming the structural basis for a multitude of approved drugs and clinical candidates.[3] From the historic antimalarial chloroquine to modern anticancer agents, the versatility of this privileged structure continues to inspire the development of novel therapeutics.[1][2] This guide focuses on a specific, yet promising, member of this class: Ethyl 4-aminoquinoline-6-carboxylate. While specific research on this compound is emerging, its structural features suggest significant potential, warranting a detailed exploration for the scientific community. This document serves as a comprehensive technical resource, consolidating available information and providing expert insights into its synthesis, potential applications, and avenues for future research.
Compound Profile: this compound
This section delineates the fundamental physicochemical properties of the target compound, providing a crucial foundation for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 1416440-06-6 | [4] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [4] |
| Canonical SMILES | CCOC(=O)c1cc2c(cc1)N=CC=C2N | [4] |
| InChI Key | InChI=1S/C12H12N2O2/c1-2-16-12(15)8-5-6-10-11(7-8)14-4-3-9(10)13/h3-7H,2H2,1H3,(H2,13,14) | Chem-Impex |
| Appearance | Predicted: Off-white to yellow solid | General knowledge of similar compounds |
| Solubility | Predicted: Soluble in DMSO, DMF, and methanol | General knowledge of similar compounds |
| Storage | Store at 2-8 °C, sealed in a dry environment | [4] |
Synthesis and Mechanism: A Rational Approach to Construction
The synthesis of this compound can be logically approached through a two-step sequence starting from the corresponding 4-hydroxyquinoline derivative. This strategy leverages established quinoline chemistry, ensuring a reliable and scalable route to the target molecule.
Synthetic Pathway Overview
The overall synthetic transformation involves the conversion of a hydroxyl group at the 4-position to a chlorine atom, which then serves as a leaving group for nucleophilic aromatic substitution by ammonia.
Caption: Synthetic route to this compound.
Step 1: Chlorination of Ethyl 4-hydroxyquinoline-6-carboxylate
The initial step is the conversion of the 4-hydroxy group to a more reactive 4-chloro group. This is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the hydroxyl group by the chlorinating agent, followed by nucleophilic attack of the chloride ion.
Detailed Protocol:
-
To a stirred solution of Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as toluene or neat, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-chloroquinoline-6-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Step 2: Amination of Ethyl 4-chloroquinoline-6-carboxylate
The final step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This reaction is typically carried out using a source of ammonia, such as aqueous ammonia, ammonium hydroxide, or by bubbling ammonia gas through the reaction mixture. The reaction is often performed in a sealed vessel at elevated temperatures to facilitate the substitution.
Detailed Protocol:
-
In a sealed pressure vessel, dissolve Ethyl 4-chloroquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 10-20 eq).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Potential Biological Applications and Mechanism of Action
While specific biological data for this compound is not yet widely published, the extensive research on the 4-aminoquinoline scaffold allows for well-founded postulations regarding its potential therapeutic applications and mechanisms of action.
Antimalarial Activity
The 4-aminoquinoline core is synonymous with antimalarial drugs. The mechanism of action for compounds like chloroquine is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite. The presence of the amino group at the 4-position and the quinoline nitrogen are crucial for accumulation in the acidic digestive vacuole. The ester group at the 6-position may influence the compound's lipophilicity and ability to cross biological membranes, potentially modulating its antimalarial potency.
Anticancer Potential
Numerous 4-aminoquinoline derivatives have demonstrated significant anticancer activity.[5] Their proposed mechanisms of action are diverse and include:
-
Inhibition of Topoisomerases: These enzymes are critical for DNA replication and repair, and their inhibition can lead to cancer cell death.
-
Kinase Inhibition: Many 4-aminoquinolines act as inhibitors of various protein kinases that are overactive in cancer cells and drive tumor growth and proliferation.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
-
Autophagy Modulation: Some 4-aminoquinolines can interfere with the process of autophagy, a cellular recycling mechanism that can either promote or suppress tumor growth depending on the context.
The ethyl carboxylate group at the 6-position could potentially engage in hydrogen bonding interactions with target proteins, thereby influencing the compound's binding affinity and selectivity.
Anti-Inflammatory and Immunomodulatory Effects
Certain 4-aminoquinolines, such as hydroxychloroquine, are used as immunomodulatory and anti-inflammatory agents. Their mechanism in these contexts is thought to involve the modulation of cytokine production and interference with lysosomal function in immune cells. It is plausible that this compound could exhibit similar properties.
Caption: Postulated mechanism of anticancer action via kinase pathway inhibition.
Characterization and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the amino group protons, and the ethyl ester protons. The aromatic region (typically δ 7.0-8.5 ppm) will display a set of doublets and multiplets corresponding to the protons on the quinoline core. The amino group protons (NH₂) will likely appear as a broad singlet. The ethyl group will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), with typical coupling constants.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 12 carbon atoms. The carbonyl carbon of the ester will be in the downfield region (around δ 165-170 ppm). The aromatic carbons of the quinoline ring will appear in the range of δ 100-150 ppm. The methylene and methyl carbons of the ethyl group will be in the upfield region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.2. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region).
Future Directions and Research Opportunities
This compound represents a promising, yet underexplored, molecule. The following are key areas for future investigation:
-
Definitive Synthesis and Characterization: The first step should be the unambiguous synthesis and full spectroscopic characterization of the compound to provide a reference standard for future studies.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and various strains of Plasmodium falciparum to determine its cytotoxic and antimalarial activities.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate its specific molecular targets and mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications at the ester group and the amino function would provide valuable insights into the structure-activity relationships and could lead to the discovery of more potent and selective compounds.
Conclusion
This compound is a molecule of significant interest, situated at the intersection of a well-established pharmacophore and unexplored chemical space. This guide has provided a comprehensive overview of its properties, a rational synthetic approach, and a well-reasoned prospectus of its potential biological activities. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising compound, potentially leading to the development of new and effective therapeutic agents.
References
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
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Ethyl 4-aminoquinoline-6-carboxylate: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of Ethyl 4-aminoquinoline-6-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document will cover its fundamental molecular properties, plausible synthetic routes, expected analytical characterization, and its potential applications within the broader context of medicinal chemistry.
Core Molecular Attributes
This compound is a substituted quinoline derivative. The core structure features a quinoline bicyclic system with an amino group at the 4-position and an ethyl carboxylate group at the 6-position. These functional groups are key determinants of its chemical reactivity and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| CAS Number | 1416440-06-6 | [1] |
Synthetic Pathways and Mechanistic Rationale
A viable forward synthesis would likely involve a Gould-Jacob type reaction. This classical method is a powerful tool for the construction of the 4-hydroxyquinoline scaffold, which can then be converted to the desired 4-amino derivative.
Proposed Synthetic Protocol:
-
Step 1: Condensation. The synthesis would commence with the reaction of a suitably substituted aniline, such as ethyl 4-aminobenzoate, with diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an intermediate enamine.
-
Step 2: Thermal Cyclization. The resulting enamine undergoes thermal cyclization at high temperatures (typically around 250 °C) in a high-boiling point solvent like diphenyl ether. This intramolecular reaction leads to the formation of the quinoline ring system, yielding Ethyl 4-hydroxyquinoline-6-carboxylate.
-
Step 3: Chlorination. The hydroxyl group at the 4-position is a versatile handle for further functionalization. Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) will convert the 4-hydroxyquinoline to the more reactive Ethyl 4-chloroquinoline-6-carboxylate.
-
Step 4: Amination. The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloroquinoline intermediate is reacted with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection, to introduce the amino group at the 4-position, yielding the final product, this compound. Microwave-assisted conditions can often accelerate this step and improve yields.[1][2]
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Analytical Characterization: Predicted Spectroscopic Data
The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on its structure, the following key spectral features are anticipated:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the quinoline ring system with characteristic splitting patterns. - A singlet for the amino (NH₂) protons. - A quartet and a triplet for the ethyl group (-CH₂CH₃) of the ester. |
| ¹³C NMR | - Distinct signals for the carbon atoms of the quinoline core. - A signal for the carbonyl carbon of the ester group. - Signals for the ethyl group carbons. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine. - C=O stretching vibration for the ester carbonyl group. - C=C and C=N stretching vibrations characteristic of the quinoline ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 216.24. - Fragmentation patterns consistent with the loss of the ethoxy group from the ester and other characteristic fragments of the quinoline core. |
Potential Applications in Drug Discovery and Development
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably exemplified by the antimalarial drugs chloroquine and amodiaquine.[3][4] This structural motif is a privileged scaffold due to its ability to interact with various biological targets.
Antimalarial Drug Development
The primary and most explored application of 4-aminoquinolines is in the treatment of malaria.[4] These compounds are known to interfere with heme detoxification in the parasite's food vacuole. The presence of the basic amino group at the 4-position is crucial for its accumulation in the acidic food vacuole of the parasite. While the efficacy of this compound against Plasmodium falciparum would require experimental validation, its core structure makes it a compelling candidate for inclusion in antimalarial screening campaigns.
Anticancer and Anti-inflammatory Research
Beyond their antimalarial properties, 4-aminoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][5] The quinoline ring system can intercalate into DNA and inhibit topoisomerase enzymes, which are critical for cancer cell proliferation. Furthermore, some 4-aminoquinolines have been shown to modulate inflammatory pathways. The specific substitution pattern of this compound may confer novel pharmacological properties that could be exploited in these therapeutic areas.
Diagram of the Potential Therapeutic Applications:
Caption: Potential therapeutic applications of this compound.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure possesses the key features of the pharmacologically important 4-aminoquinoline class. Future research should focus on the development of a robust synthetic protocol, full analytical characterization, and comprehensive biological evaluation to unlock its therapeutic potential.
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The Strategic Role of Ethyl 4-aminoquinoline-6-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure that has given rise to a multitude of clinically significant therapeutic agents.[1][2] From the historic antimalarial drug chloroquine to contemporary anticancer and antiviral candidates, the versatility of this heterocyclic system is well-established.[1][3][4][5][6] This technical guide delves into a particularly strategic starting material within this chemical class: Ethyl 4-aminoquinoline-6-carboxylate . We will explore its synthesis, chemical utility, and its pivotal role as a versatile intermediate for the generation of novel drug candidates. The presence of the ethyl carboxylate group at the 6-position offers a unique chemical handle for facile derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
I. The Strategic Advantage of the 4-Aminoquinoline Core
The 4-aminoquinoline nucleus is a bio-isostere of natural purine bases, allowing it to interact with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimalarial: The most well-known application, 4-aminoquinolines like chloroquine, interfere with heme detoxification in the parasite's food vacuole, leading to a buildup of toxic heme and subsequent parasite death.[7][8]
-
Anticancer: Several 4-aminoquinoline derivatives have shown potent anticancer activity by targeting various kinases and inhibiting cell proliferation.[9][10]
-
Antiviral, Antibacterial, and Antifungal: The scaffold has been explored for the development of agents against a range of infectious diseases.[1]
-
Antileishmanial: These compounds have shown promise as potent agents against Leishmania parasites.[2][4]
The ability of the 4-aminoquinoline scaffold to accumulate in acidic organelles like lysosomes is a key feature influencing its biological activity.[2] This property is attributed to the presence of two basic nitrogen atoms: the quinolinic nitrogen (pKa ~6) and the nitrogen in the 4-amino substituent (pKa ~7-8).[2]
II. Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a well-orchestrated multi-step process that leverages classic named reactions in organic chemistry. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Step 1: The Gould-Jacobs Reaction - Formation of the Quinoline Core
The synthesis commences with the Gould-Jacobs reaction, a powerful method for constructing the quinoline ring system.[11][12] This reaction involves two key transformations: the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
-
Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate (EMME) are mixed.[13] The mixture is heated at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the intermediate, diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate.
-
Thermal Cyclization: The reaction mixture from the previous step is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, preheated to 250-260 °C.[14] The mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization.
-
Isolation: Upon cooling, the product, Ethyl 4-hydroxyquinoline-6-carboxylate, precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent like hexane or ethanol to remove the high-boiling solvent, and dried under vacuum.
Causality behind Experimental Choices:
-
The use of a high-boiling solvent in the cyclization step is crucial to provide the necessary thermal energy for the intramolecular cyclization to occur efficiently.
-
The choice of ethyl 4-aminobenzoate as the starting aniline derivative directly incorporates the ethyl carboxylate group at the desired 6-position of the final quinoline scaffold.
Step 2: Chlorination - Activating the 4-Position
The hydroxyl group at the 4-position of the quinoline ring is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[12][15][16]
Protocol 2: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate
-
Reaction Setup: In a fume hood, Ethyl 4-hydroxyquinoline-6-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This process is highly exothermic and should be performed with extreme care. The aqueous mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8.
-
Extraction and Purification: The product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 4-chloroquinoline-6-carboxylate.
Self-Validating System:
-
The complete consumption of the starting material, as monitored by TLC, is a key indicator of reaction completion.
-
The successful formation of the product can be confirmed by a change in polarity observed on the TLC plate and by subsequent analytical characterization (NMR, MS).
Step 3: Amination - Installation of the Key Amino Group
The final step involves the nucleophilic aromatic substitution of the highly reactive 4-chloro group with an amino group. This is a crucial step that introduces the "4-amino" moiety characteristic of this class of compounds.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Ethyl 4-chloroquinoline-6-carboxylate is dissolved in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP) in a sealed reaction vessel.
-
Amine Source: A source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent, is added in excess. Alternatively, formamide can be used as the amine source in the presence of a copper catalyst.[1]
-
Reaction Conditions: The reaction mixture is heated to 120-150 °C for several hours. The progress of the reaction is monitored by TLC.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
III. Characterization Data
Accurate characterization of the synthesized compounds is paramount for ensuring their identity and purity. The following table summarizes the expected and reported physicochemical properties.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| Ethyl 4-hydroxyquinoline-6-carboxylate | C₁₂H₁₁NO₃ | 217.22 | White to off-white solid |
| Ethyl 4-chloroquinoline-6-carboxylate | C₁₂H₁₀ClNO₂ | 235.67 | Pale yellow solid |
| This compound | C₁₂H₁₂N₂O₂ | 216.24 | Yellowish solid |
Note: Appearance may vary based on purity and crystalline form.
IV. Applications in Drug Discovery: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a versatile starting material for the synthesis of diverse libraries of compounds for drug discovery. The ester at the 6-position serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups to probe the SAR of the 4-aminoquinoline scaffold.
Figure 2: Derivatization strategies for this compound.
A. Synthesis of 4-Aminoquinoline-6-carboxamides
One of the most common and effective derivatization strategies is the conversion of the ethyl ester to a series of amides. This is typically achieved through a two-step process:
-
Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidification.
-
Amide Coupling: The resulting 4-aminoquinoline-6-carboxylic acid can then be coupled with a diverse library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of 4-aminoquinoline-6-carboxamides.
Rationale: The introduction of various amide functionalities allows for the exploration of different hydrogen bonding interactions, lipophilicity, and steric bulk at the 6-position, which can significantly impact the compound's binding to its biological target and its pharmacokinetic properties. For instance, derivatives of quinoline-6-carboxamide have been investigated as P2X7R antagonists.[17]
B. Reduction to the Corresponding Alcohol
The ethyl ester can be reduced to the primary alcohol, (4-aminoquinolin-6-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, through etherification or esterification, to introduce additional diversity.
V. Conclusion
This compound is a strategically important and highly versatile starting material in drug discovery. Its synthesis, while multi-stepped, relies on robust and well-understood chemical transformations. The presence of the ethyl carboxylate group at the 6-position provides a convenient and reactive handle for the generation of diverse libraries of 4-aminoquinoline derivatives. This allows medicinal chemists to systematically explore the structure-activity relationships of this privileged scaffold and to fine-tune the properties of lead compounds to develop novel therapeutics for a wide range of diseases, from infectious diseases to cancer. The continued exploration of derivatives originating from this key intermediate holds significant promise for the future of drug development.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Ethyl 4-aminoquinoline-6-carboxylate
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to globally recognized drugs such as chloroquine and hydroxychloroquine.[1][2][3][4][5] This guide provides a comprehensive, technically in-depth framework for the biological activity screening of a novel derivative, ethyl 4-aminoquinoline-6-carboxylate. We move beyond rote protocol listing to offer a strategic, causality-driven approach to drug discovery research. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into experimental design, execution, and data interpretation. Our methodology is built on a tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of this promising compound.
Introduction: The Therapeutic Promise of the 4-Aminoquinoline Scaffold
The quinoline ring system is a "privileged scaffold" in drug discovery, known for its ability to interact with a wide array of biological targets.[6] Specifically, the 4-aminoquinoline core is central to numerous compounds with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][5][7] The well-documented versatility of this scaffold provides a strong rationale for investigating novel derivatives like this compound. The addition of a carboxylate group at the 6-position introduces a unique electronic and steric profile that may modulate biological activity, potentially leading to enhanced potency, novel mechanisms of action, or an improved safety profile.
This guide outlines a logical and efficient screening workflow to comprehensively evaluate the biological potential of this compound.
A Tiered Approach to Biological Activity Screening
A tiered or hierarchical screening strategy is a cost-effective and efficient method for evaluating a novel compound. This approach begins with broad, high-throughput primary assays to identify potential "hits" and progressively moves towards more complex, resource-intensive secondary and mechanistic studies to validate these initial findings.
Caption: Potential anticancer signaling pathways affected by 4-aminoquinolines.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2 family members) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial to identify potential liabilities that could derail later-stage development.
Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism.
-
CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.
-
hERG Inhibition: Assess the compound's potential to block the hERG potassium channel, which is associated with cardiotoxicity.
Conclusion and Future Directions
This guide provides a robust framework for the systematic biological evaluation of this compound. The proposed tiered screening cascade allows for the efficient identification of promising therapeutic activities while providing early insights into the compound's mechanism of action and potential liabilities. Positive results from this screening protocol would provide a strong foundation for further lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. The rich history of the 4-aminoquinoline scaffold in medicine suggests that a thorough investigation of this new derivative is a worthwhile endeavor with the potential to address unmet medical needs. [1][7]
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An In-depth Technical Guide to Ethyl 4-Aminoquinoline-6-carboxylate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast landscape of quinoline derivatives, those functionalized at the 4- and 6-positions represent a particularly promising class of compounds. This technical guide provides a comprehensive overview of ethyl 4-aminoquinoline-6-carboxylate, a key intermediate, and its derivatives. We will delve into the synthetic pathways, explore the critical structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their therapeutic potential, with a primary focus on their anticancer and antimalarial properties. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel quinoline-based therapeutics.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological activities. Its unique electronic properties and ability to interact with various biological targets have made it a "privileged scaffold" in drug discovery.[2] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][3]
The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[4] The amino group at the 4-position is crucial for its accumulation in the acidic food vacuole of the malaria parasite.[5] Modifications at other positions of the quinoline ring have been extensively explored to enhance efficacy, overcome drug resistance, and broaden the therapeutic applications of this chemical class. The 6-position, in particular, offers a strategic point for derivatization to modulate the physicochemical and pharmacological properties of the molecule.
Synthetic Strategies: Building the Quinoline Framework
The synthesis of this compound and its derivatives typically involves a multi-step approach, starting with the construction of the quinoline ring system, followed by functionalization at the 4- and 6-positions.
Synthesis of the Key Intermediate: Ethyl 4-Chloroquinoline-6-carboxylate
A common and efficient route to access the target scaffold begins with the synthesis of ethyl 4-chloroquinoline-6-carboxylate. This intermediate serves as a versatile precursor for the introduction of various amines at the 4-position.
A representative synthetic workflow is depicted below:
Detailed Experimental Protocol: Synthesis of Ethyl 4-Chloroquinoline-6-carboxylate
This protocol describes the conversion of ethyl 4-hydroxyquinoline-6-carboxylate to its corresponding 4-chloro derivative, a critical step in the synthesis of the target compounds.
Materials:
-
Ethyl 4-hydroxyquinoline-6-carboxylate
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene, dichloromethane)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-hydroxyquinoline-6-carboxylate in an excess of phosphorus oxychloride or thionyl chloride.
-
Heating: Heat the reaction mixture under reflux for a specified period (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: After completion, carefully add the reaction mixture to crushed ice with vigorous stirring to decompose the excess chlorinating agent.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-chloroquinoline-6-carboxylate.
Derivatization at the 4-Position: Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of primary and secondary amines, leading to a diverse library of 4-aminoquinoline derivatives.
General Protocol for Amination:
-
Reaction Setup: Dissolve ethyl 4-chloroquinoline-6-carboxylate and the desired amine (primary or secondary) in a suitable solvent such as ethanol, DMF, or DMSO.
-
Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation to shorten the reaction time and improve yields.[1][3]
-
Work-up: Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration. Alternatively, the product can be extracted with an organic solvent.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of the 4-aminoquinoline-6-carboxylate scaffold have demonstrated significant potential in two major therapeutic areas: oncology and infectious diseases, particularly malaria.
Anticancer Activity: Targeting Key Cellular Pathways
The quinoline-6-carboxamide moiety, which can be readily derived from the corresponding ethyl ester, has emerged as a promising pharmacophore in the development of novel anticancer agents.[2] These compounds have been shown to exert their antiproliferative effects through various mechanisms of action.
Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways involved in cancer cell growth, proliferation, and survival.[6][7] The quinoline scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases.
-
Topoisomerase Inhibition: Some quinoline-carboxamides have been identified as topoisomerase inhibitors.[2] These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis in cancer cells.
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids have been shown to inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] This leads to the depletion of nucleotides required for DNA and RNA synthesis, thereby halting cancer cell proliferation.
Antimalarial Activity: A Legacy of Quinoline-Based Drugs
Building on the legacy of chloroquine, research into novel 4-aminoquinoline derivatives continues to be a crucial strategy in the fight against malaria, especially with the rise of drug-resistant strains.[5]
Mechanism of Antimalarial Action:
The primary mechanism of action of 4-aminoquinolines against Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[5] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-aminoquinolines accumulate in the acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of 4-aminoquinoline-6-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain at the 4-amino position.
| Position | Modification | Impact on Activity | Reference |
| 4-Amino Side Chain | Nature and length of the alkyl chain, presence of additional functional groups. | Crucial for physicochemical properties, target engagement, and overcoming drug resistance. The basicity of the terminal amine influences accumulation in the parasite's food vacuole. | [5] |
| 6-Position | Conversion of the ethyl ester to amides or other functional groups. | Significantly influences the compound's interaction with biological targets. Carboxamides have shown potent anticancer activity. | [2] |
| 7-Position | Introduction of a chlorine atom. | Often enhances antimalarial activity, as seen in chloroquine. | [5] |
Key SAR Insights:
-
The 4-Amino Side Chain: The nature of the side chain at the 4-amino position is a critical determinant of antimalarial activity and resistance profiles. The length of the alkyl chain and the basicity of the terminal amino group are key parameters that can be modulated to optimize drug accumulation and efficacy.
-
The 6-Carboxamide Moiety: For anticancer applications, the conversion of the ethyl 6-carboxylate to a carboxamide is a pivotal modification. The substituents on the amide nitrogen can be varied to explore interactions with the target protein and enhance potency and selectivity.[2]
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position is a well-established feature for potent antimalarial activity in the 4-aminoquinoline class.[5]
Future Directions and Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core and the potential for diverse functionalization at multiple positions make it an attractive starting point for medicinal chemistry campaigns.
Future research in this area should focus on:
-
Library Synthesis and High-Throughput Screening: The generation of diverse libraries of 4-aminoquinoline-6-carboxamide derivatives for screening against a wide range of biological targets, including various cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects to identify novel drug targets and biomarkers of response.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, and to enhance their in vivo efficacy and safety.
References
- Jurkat cells (CC 50 = 6.985 μM) were found to exhibit even higher sensitivity in comparison to all the cancer cell lines. This may be due to their rapid proliferation and limited DNA repair capacity, which make them more vulnerable to quinolone derivatives that target topoisomerases and disrupt DNA synthesis and cell signaling . (2025). Representative examples of quinolone-carboxamide-based anticancer agents.
- Becker, A., et al. (2025). 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-aminoquinoline-6-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2] While the mechanisms of action for prominent members of this class, such as chloroquine, are well-documented, the specific biological activities and molecular targets of many of its derivatives remain largely unexplored. This guide focuses on a promising yet understudied molecule: Ethyl 4-aminoquinoline-6-carboxylate. Although direct mechanistic studies on this specific compound are not yet prevalent in public literature, its structural features suggest a rich potential for diverse biological activities. This document serves as a comprehensive technical roadmap for researchers, providing a structured approach to systematically investigate and elucidate the mechanism of action of this compound. We will delve into hypothesized mechanisms based on the established pharmacology of the 4-aminoquinoline core, and detail robust, self-validating experimental protocols to test these hypotheses.
Introduction: The 4-Aminoquinoline Scaffold and the Promise of this compound
The 4-aminoquinoline core is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The prototypical 4-aminoquinoline, chloroquine, exerts its antimalarial effect through accumulation in the acidic food vacuole of the Plasmodium parasite, where it inhibits the polymerization of heme into hemozoin, leading to a toxic buildup of free heme.[5][6] This ability to accumulate in acidic organelles is a hallmark of the 4-aminoquinoline class and is a key consideration in hypothesizing the mechanism of action for its derivatives.[3][7]
This compound, with its characteristic 4-amino group and an ethyl carboxylate moiety at the 6-position, presents an intriguing subject for investigation. The ester group introduces a potential site for metabolic transformation and may influence the compound's pharmacokinetic and pharmacodynamic properties. Its presence could also modulate the electronic properties of the quinoline ring system, potentially altering its target binding profile compared to other 4-aminoquinoline analogues.
This guide will therefore explore three primary hypothesized mechanisms of action for this compound, drawing parallels with its chemical relatives while considering its unique structural attributes.
Hypothesized Mechanisms of Action
Based on the known biological activities of the 4-aminoquinoline class, we can propose several plausible mechanisms of action for this compound.
Lysosomotropic Activity and Disruption of Autophagy
The basic nitrogen atoms in the 4-aminoquinoline scaffold allow for protonation and accumulation in acidic organelles such as lysosomes.[3] This lysosomotropic property can lead to an increase in lysosomal pH and inhibition of lysosomal enzymes, ultimately disrupting cellular processes like autophagy. Autophagy is a critical cellular recycling pathway that is often dysregulated in cancer and other diseases.
}
Figure 1: Hypothesized lysosomotropic activity of this compound.
Inhibition of Heme Polymerization
For potential antimalarial or antiparasitic activity, the classical mechanism of heme polymerization inhibition is a primary hypothesis.[1][2] Similar to chloroquine, this compound could enter the digestive vacuole of parasites and form a complex with heme, preventing its detoxification and leading to parasite death.
}
Figure 2: Hypothesized inhibition of heme polymerization.
Modulation of Kinase Signaling Pathways
Several quinoline derivatives have been identified as inhibitors of various protein kinases, playing roles in cancer and inflammatory diseases.[3] The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases. The substituents on the quinoline ring are crucial for determining the selectivity and potency of kinase inhibition. Therefore, it is plausible that this compound could target specific kinases involved in cell proliferation, survival, or inflammation.
}
Figure 3: Hypothesized modulation of kinase signaling pathways.
Experimental Workflows for Mechanism of Action Elucidation
To systematically investigate the proposed mechanisms, a multi-pronged experimental approach is essential. The following workflows provide detailed, self-validating protocols.
Workflow 1: Investigating Lysosomotropic Activity and Autophagy Inhibition
This workflow aims to confirm the accumulation of this compound in lysosomes and its effect on autophagic flux.
3.1.1. Protocol: Lysosomal Staining and pH Measurement
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines like MCF-7 or HeLa) in glass-bottom dishes.
-
Compound Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysosomal Staining: Add a lysosomotropic dye, such as LysoTracker Red DND-99, to the culture medium and incubate according to the manufacturer's instructions.
-
Live-Cell Imaging: Visualize the cells using a fluorescence microscope. Co-localization of a fluorescently tagged this compound (if available) with the LysoTracker signal would provide strong evidence of lysosomal accumulation.
-
Lysosomal pH Measurement: Utilize a ratiometric lysosomal pH probe, such as LysoSensor Yellow/Blue DND-160, to quantify changes in lysosomal pH upon compound treatment. A shift towards a more neutral pH would indicate lysosomotropic activity.
3.1.2. Protocol: Autophagic Flux Assay
-
Cell Culture and Transfection: Use cells stably expressing a tandem fluorescent-tagged LC3 protein (mRFP-GFP-LC3). This reporter fluoresces yellow (mRFP and GFP) in autophagosomes and red (mRFP only) in autolysosomes due to quenching of GFP in the acidic environment.
-
Compound Treatment: Treat the transfected cells with this compound. Include a known autophagy inhibitor (e.g., chloroquine) as a positive control and a vehicle control.
-
Fluorescence Microscopy: Acquire images of the cells using a confocal microscope.
-
Data Analysis: Quantify the number of yellow and red puncta per cell. An accumulation of yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes) would indicate a blockage of autophagic flux.
3.1.3. Data Presentation
| Experiment | Metric | Expected Outcome for Positive Result |
| Lysosomal Staining | Co-localization with LysoTracker | High degree of overlap between compound and dye fluorescence |
| Lysosomal pH | Change in pH | Increase in lysosomal pH (less acidic) |
| Autophagic Flux | Ratio of yellow to red LC3 puncta | Increased ratio, indicating autophagosome accumulation |
Workflow 2: Assessing Inhibition of Heme Polymerization
This workflow is designed to evaluate the potential antimalarial activity of this compound by measuring its ability to inhibit the formation of β-hematin (synthetic hemozoin).
3.2.1. Protocol: In Vitro β-Hematin Formation Assay
-
Reagent Preparation: Prepare a solution of hemin chloride in DMSO and a buffer solution (e.g., sodium acetate, pH 4.8).
-
Assay Setup: In a 96-well plate, add the hemin solution, the test compound at various concentrations, and the acetate buffer. Include a positive control (chloroquine) and a negative control (vehicle).
-
Incubation: Incubate the plate at a temperature that promotes β-hematin formation (e.g., 60°C) for several hours.
-
Quantification: After incubation, centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet. Dissolve the β-hematin in a basic solution (e.g., NaOH) and measure the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each concentration of the test compound and determine the IC50 value.
3.2.2. Data Presentation
| Compound | IC50 (µM) for β-Hematin Inhibition |
| This compound | To be determined |
| Chloroquine (Positive Control) | Report literature value |
Workflow 3: Screening for Kinase Inhibitory Activity
This workflow outlines a strategy to identify potential protein kinase targets of this compound.
3.3.1. Protocol: Broad-Spectrum Kinase Panel Screen
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). These services offer panels of hundreds of purified kinases.
-
Assay Principle: The assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using radiometric or fluorescence-based methods. The screen is usually performed at a single high concentration (e.g., 10 µM) to identify initial hits.
-
Data Analysis: The results are reported as the percentage of kinase activity remaining in the presence of the compound. Hits are typically defined as kinases with a significant reduction in activity (e.g., >50% inhibition).
3.3.2. Protocol: Dose-Response and IC50 Determination for Hits
-
Follow-up Assays: For the kinases identified as hits in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Cellular Target Engagement Assays: To confirm that the compound interacts with the target kinase in a cellular context, perform techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement assays.
3.3.3. Data Presentation
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | To be determined | To be determined |
| Kinase B | To be determined | To be determined |
}
Figure 4: Overall experimental workflow for MOA elucidation.
Conclusion and Future Directions
The exploration of the mechanism of action of this compound holds significant potential for the discovery of novel therapeutic agents. The experimental workflows detailed in this guide provide a robust framework for systematically investigating its biological activities. By focusing on the well-established properties of the 4-aminoquinoline scaffold and employing modern cell and molecular biology techniques, researchers can efficiently and accurately define the compound's mechanism of action. Positive results in any of the proposed workflows would warrant further investigation, including in vivo efficacy studies in relevant disease models and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. This structured approach will be instrumental in unlocking the full therapeutic potential of this promising molecule.
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- Tiburcio Ferreira, L., et al. (2024). A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants.
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- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
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- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Ethyl 4-aminoquinoline-6-carboxylate: A Technical Guide to Target Identification and Validation
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic applications. Ethyl 4-aminoquinoline-6-carboxylate, a distinct derivative within this class, represents a promising yet underexplored molecule. While direct biological data for this specific compound is not extensively available in current literature, the well-documented activities of its structural analogs provide a strong rationale for investigating its potential therapeutic targets. This technical guide outlines a strategic approach to systematically evaluate the therapeutic potential of this compound, focusing on hypothesized targets in oncology, inflammatory diseases, and infectious diseases. We present detailed experimental workflows, from initial screening to in-depth target validation, to empower researchers in elucidating the mechanism of action and fast-tracking the drug development process for this intriguing compound.
Introduction: The 4-Aminoquinoline Scaffold as a Privileged Structure
The 4-aminoquinoline core is a versatile pharmacophore that has given rise to a multitude of clinically significant drugs, most notably the antimalarial agent chloroquine.[1][2] The therapeutic reach of this scaffold extends far beyond infectious diseases, with derivatives demonstrating potent anticancer, anti-inflammatory, antiviral, and immunomodulatory properties.[2][3] The diverse biological activities of 4-aminoquinolines stem from their ability to interact with a range of biological targets, a characteristic attributed to their unique physicochemical properties, including the ability to accumulate in acidic organelles like lysosomes.[3]
This compound is a specific analog featuring an ethyl ester at the 6-position of the quinoline ring. While the synthesis of related structures has been described, a comprehensive biological evaluation of this particular molecule remains to be published.[3] This guide, therefore, serves as a roadmap for the systematic investigation of its potential therapeutic targets, drawing upon the established knowledge of the 4-aminoquinoline class to formulate testable hypotheses.
Hypothesized Therapeutic Arenas and Potential Molecular Targets
Based on the extensive body of research on 4-aminoquinoline derivatives, we can postulate several key therapeutic areas and molecular targets for this compound.
Oncology: A Multi-pronged Attack on Cancer
4-aminoquinolines have emerged as promising anticancer agents, acting through various mechanisms.[2] For this compound, we hypothesize potential activity in the following areas:
-
Autophagy Inhibition: A hallmark of many 4-aminoquinolines, including chloroquine and hydroxychloroquine, is the inhibition of autophagy.[1] This occurs through the accumulation of the compound in lysosomes, leading to an increase in lysosomal pH and the impairment of autophagic flux. This disruption can render cancer cells more susceptible to chemotherapy and radiation.
-
Kinase Inhibition: Several 4-aminoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, some analogs have shown inhibitory activity against Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.
-
Topoisomerase Inhibition: The planar quinoline ring system can intercalate into DNA, potentially interfering with the function of topoisomerase enzymes. This mechanism is a well-established strategy for cancer chemotherapy.
Diagram: Hypothesized Anticancer Mechanisms of Action
Caption: Initial phenotypic screening workflow.
Tier 2: Mechanism of Action and Target Deconvolution
Based on the results from Tier 1, more focused experiments can be designed to elucidate the mechanism of action.
Protocol: Western Blot Analysis of Autophagy Markers
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., one that showed high sensitivity in the viability assay) and treat with varying concentrations of this compound for 24-48 hours. Include a positive control (e.g., chloroquine) and a vehicle control.
-
Cell Lysis: Harvest cells and prepare protein lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against LC3B and p62/SQSTM1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. An accumulation of LC3-II and p62 is indicative of autophagy inhibition.
Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Assay Principle: These services typically utilize radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The results are reported as the percentage of kinase activity remaining in the presence of the compound. Significant inhibition of specific kinases will identify them as potential targets.
Protocol: Cell-Free Heme Polymerization Assay
-
Reaction Setup: In a 96-well plate, combine a solution of hemin chloride in DMSO, an acetate buffer (pH 5.2), and varying concentrations of this compound.
-
Initiation: Initiate the polymerization by adding a solution of myoglobin.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Quantification: Centrifuge the plate to pellet the hemozoin. Remove the supernatant and wash the pellet with DMSO. Resuspend the hemozoin in a solution of NaOH and measure the absorbance at 405 nm. A decrease in absorbance indicates inhibition of heme polymerization.
Conclusion and Future Directions
While the therapeutic potential of this compound is yet to be fully elucidated, its chemical structure firmly places it within a class of compounds with a rich history of clinical success and diverse biological activities. The experimental workflows outlined in this guide provide a robust framework for systematically investigating its potential as an anticancer, anti-inflammatory, or antimalarial agent. Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed structure-activity relationship (SAR) studies to optimize its therapeutic properties. The exploration of this and other novel 4-aminoquinoline derivatives holds significant promise for the discovery of new medicines to address unmet medical needs.
References
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00738]
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2025.1553975/full]
- 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003058235-3/4-aminoquinoline-shufeng-zhou]
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5843]
Sources
An In-Depth Technical Guide to Ethyl 4-aminoquinoline-6-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its various derivatives, the 4-aminoquinoline framework has garnered significant attention, most notably for its profound impact on the treatment of malaria.[2] Seminal drugs such as chloroquine and amodiaquine, both built upon this scaffold, have been mainstays in antimalarial chemotherapy for decades.[1] Beyond its antiparasitic properties, the 4-aminoquinoline core has demonstrated considerable potential in other therapeutic areas, including cancer, inflammation, and viral infections.[3][4]
This technical guide provides a comprehensive literature review and background on a specific, yet underexplored, derivative: Ethyl 4-aminoquinoline-6-carboxylate . While direct literature on this exact molecule is sparse, this guide will extrapolate from established synthetic methodologies and the known biological activities of closely related analogs to provide a scientifically grounded overview of its synthesis, characterization, and potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar 4,6-disubstituted quinolines.
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be logically approached through a multi-step sequence, leveraging well-established reactions in quinoline chemistry. The proposed pathway involves the initial construction of a 4-hydroxyquinoline-6-carboxylate scaffold, followed by chlorination at the 4-position, and concluding with a nucleophilic aromatic substitution to introduce the 4-amino group.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
The initial and crucial step is the construction of the quinoline ring system. The Gould-Jacobs reaction is a classic and efficient method for this transformation. This reaction involves the condensation of an aniline derivative with diethyl malonate or a related derivative, followed by thermal cyclization.
Causality of Experimental Choices: The choice of p-aminobenzoic acid as the starting aniline derivative directly introduces the desired carboxyl group at the 6-position of the resulting quinoline. Diethyl malonate is a readily available and effective C3 synthon for this cyclization. The high temperature of the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution.
Detailed Experimental Protocol:
Materials:
-
p-aminobenzoic acid
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or a high-boiling solvent like diphenyl ether
Procedure (adapted from similar syntheses):
-
A mixture of p-aminobenzoic acid and a slight excess of diethyl malonate is heated, often without a solvent, to initiate the condensation reaction and form the intermediate anilinomaleate.
-
The resulting intermediate is then added to a preheated high-boiling solvent, such as diphenyl ether, or mixed with polyphosphoric acid.
-
The mixture is heated to a high temperature (typically 240-260 °C) to effect the cyclization.
-
Upon cooling, the product, Ethyl 4-hydroxyquinoline-6-carboxylate, precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate
The hydroxyl group at the 4-position is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, typically a chlorine atom. This is readily achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Causality of Experimental Choices: Phosphorus oxychloride is a powerful and commonly used reagent for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Detailed Experimental Protocol:
Materials:
-
Ethyl 4-hydroxyquinoline-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Optional: a catalytic amount of dimethylformamide (DMF)
Procedure:
-
Ethyl 4-hydroxyquinoline-6-carboxylate is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude Ethyl 4-chloroquinoline-6-carboxylate.
-
The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.
Step 3: Synthesis of this compound
The final step involves the introduction of the amino group at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen.
Causality of Experimental Choices: The choice of the ammonia source is critical. While various amines can be used to generate substituted 4-aminoquinolines, for the parent 4-amino derivative, a source of ammonia is required. This can be in the form of ammonium hydroxide, or by bubbling ammonia gas through the reaction mixture. The reaction is typically carried out in a sealed vessel at elevated temperatures to ensure sufficient reactivity.
Detailed Experimental Protocol:
Materials:
-
Ethyl 4-chloroquinoline-6-carboxylate
-
A source of ammonia (e.g., concentrated ammonium hydroxide, or a solution of ammonia in an alcohol)
-
A suitable solvent (e.g., ethanol, phenol)
Procedure (representative):
-
Ethyl 4-chloroquinoline-6-carboxylate is dissolved or suspended in a suitable solvent like ethanol in a pressure-rated reaction vessel.
-
An excess of the ammonia source (e.g., concentrated ammonium hydroxide) is added.
-
The vessel is sealed, and the mixture is heated to a temperature typically ranging from 120-180 °C for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel will afford the final product, this compound.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| pKa | The quinoline nitrogen will be weakly basic (pKa ~4-5) |
Predicted Spectroscopic Data
The structural features of this compound would give rise to a characteristic NMR spectrum.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (quinoline ring): A set of signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons. The proton at C5, being adjacent to the electron-withdrawing carboxylate group, is expected to be deshielded and appear at a higher chemical shift.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene protons (δ ~4.4 ppm) and a triplet for the methyl protons (δ ~1.4 ppm).
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the amino group (C4) and the carbons of the quinoline ring will have distinct chemical shifts.
-
Carbonyl Carbon (-COO-): A signal around δ 165-170 ppm.
-
Ethyl Ester Carbons (-OCH₂CH₃): A signal for the methylene carbon around δ 61 ppm and a signal for the methyl carbon around δ 14 ppm.
Potential Biological Activities and Therapeutic Applications
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[2] The primary mechanism of action for many 4-aminoquinoline antimalarials, including chloroquine, involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[5] This leads to the accumulation of toxic free heme, which ultimately kills the parasite.
Caption: Simplified mechanism of action of 4-aminoquinoline antimalarials.
Given this well-established precedent, This compound is a prime candidate for evaluation as an antimalarial agent. The presence of the essential 4-aminoquinoline core suggests that it may possess similar activity. The ethyl carboxylate group at the 6-position could modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn could influence its pharmacokinetic profile and overall efficacy.
Furthermore, the 4-aminoquinoline scaffold has shown promise in the development of anticancer agents.[3] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of autophagy, a cellular process that can promote cancer cell survival.[3] By disrupting autophagy, 4-aminoquinoline derivatives can sensitize cancer cells to conventional chemotherapies. Therefore, evaluating this compound for its antiproliferative activity against various cancer cell lines would be a logical and promising avenue of research.
Other potential therapeutic applications for 4-aminoquinoline derivatives include their use as anti-inflammatory, antiviral, and antibacterial agents.[1] The specific substitution pattern of this compound may confer novel or enhanced activity in any of these areas.
Future Perspectives
This compound represents an intriguing yet underexplored molecule within the medicinally significant 4-aminoquinoline class. The synthetic pathway outlined in this guide provides a clear and feasible route to its preparation, opening the door for its comprehensive biological evaluation.
Future research efforts should focus on:
-
Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of this compound to confirm its structure and purity.
-
Biological Screening: A thorough investigation of its biological activities, with an initial focus on its potential as an antimalarial and anticancer agent.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related analogs with modifications to the ester group at the 6-position and substitutions on the 4-amino group to establish a clear SAR and optimize for potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound and its active analogs exert their biological effects.
References
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
Methodological & Application
A Multi-Step, Validated Protocol for the Synthesis of Ethyl 4-aminoquinoline-6-carboxylate Utilizing the Gould-Jacob Reaction as the Core Annulation Strategy
An Application Note for Researchers and Drug Development Professionals
Abstract: This comprehensive application note provides a detailed, multi-step synthetic protocol for Ethyl 4-aminoquinoline-6-carboxylate, a key scaffold in medicinal chemistry. The synthesis is strategically designed around the Gould-Jacob reaction to construct the foundational quinoline core, followed by a series of robust chemical transformations to achieve the target molecule. This guide offers not only step-by-step experimental procedures but also elucidates the chemical principles and rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the process. All protocols are designed as self-validating systems, with integrated checkpoints for researchers in drug discovery and process development.
Strategic Overview & Rationale
The 4-aminoquinoline moiety is a privileged scaffold in pharmaceutical sciences, most notably forming the backbone of antimalarial drugs like Chloroquine.[1][2] Its synthesis requires precise control over the construction of the heterocyclic ring system and the installation of functional groups. The Gould-Jacob reaction, first reported in 1939, remains a powerful and versatile method for preparing 4-hydroxyquinoline derivatives from anilines and malonic esters.[3][4][5]
This guide details a complete synthetic pathway to this compound. The strategy hinges on using the Gould-Jacob reaction to form the quinoline ring from a readily available substituted aniline (Ethyl 4-aminobenzoate). Subsequent modifications—saponification, decarboxylation, esterification, chlorination, and amination—are then applied to convert the initial 4-hydroxyquinoline product into the desired 4-aminoquinoline target. This multi-step approach provides a reliable and scalable route to the final compound.
The overall synthetic workflow is depicted below:
Caption: Complete synthetic workflow from starting materials to the final product.
Part 1: The Gould-Jacob Reaction for the Quinoline Core
The Gould-Jacob reaction proceeds in two distinct stages: an initial nucleophilic substitution to form an enamine intermediate, followed by a high-temperature 6-electron cyclization to form the quinoline ring.[3]
Mechanistic Insight
The reaction begins with the nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to yield a stable diethyl (anilinomethylene)malonate intermediate.[3][6] This intermediate is then subjected to high temperatures (typically ~250 °C) in an inert, high-boiling solvent like diphenyl ether. This thermal energy drives an intramolecular electrophilic aromatic substitution, where the enamine attacks one of the ortho positions of the aniline ring, eliminating a second molecule of ethanol and forming the 4-hydroxyquinoline heterocycle.[7][8]
Caption: Core mechanism of the Gould-Jacob reaction.
Detailed Experimental Protocol
Protocol 1.1: Condensation to Diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Reaction: Heat the mixture in an oil bath at 110-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up: Cool the reaction mixture to approximately 60 °C. Apply a vacuum to the flask to remove the ethanol byproduct formed during the condensation. The resulting crude oil or solid is the anilinomethylenemalonate intermediate.
-
Trustworthiness Check: The intermediate can be purified by recrystallization from ethanol or hexane, but for many applications, the crude product is of sufficient purity to proceed directly to the next step.[8]
-
Protocol 1.2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3,6-dicarboxylate
-
Reagent Setup: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate). Heat the solvent to 250 °C.
-
Reaction: Add the crude anilinomethylenemalonate intermediate from the previous step to the hot solvent in portions, ensuring the temperature does not drop below 240 °C. Maintain the reaction at 250 °C for 30-60 minutes after the addition is complete.
-
Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 4-hydroxyquinoline-3,6-dicarboxylate, will precipitate as a solid.
-
Purification: Add a non-polar solvent like hexane or cyclohexane to the cooled mixture to further promote precipitation and dilute the high-boiling solvent.[8] Collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexane and then with a small amount of cold ethanol. Dry the product under vacuum.
Part 2: Intermediate Processing for Functionalization
The product from the Gould-Jacob reaction contains the desired quinoline core but requires three key modifications: (1) removal of the ester/acid at the 3-position, (2) ensuring the 6-position has an ethyl ester, and (3) converting the 4-hydroxy group to an amine. This is achieved through a robust saponification-decarboxylation-esterification sequence.
Detailed Experimental Protocol
Protocol 2.1: Saponification to 4-Hydroxyquinoline-3,6-dicarboxylic acid
-
Reaction Setup: Suspend the dried Ethyl 4-hydroxyquinoline-3,6-dicarboxylate (1.0 eq) in a 10% (w/v) aqueous solution of sodium hydroxide (NaOH, ~5 eq).
-
Hydrolysis: Heat the mixture to reflux (approx. 100 °C) for 2-4 hours, or until the solid has completely dissolved and TLC analysis indicates the absence of starting material.
-
Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~2-3 with concentrated hydrochloric acid (HCl). The dicarboxylic acid product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Protocol 2.2: Decarboxylation to 4-Hydroxyquinoline-6-carboxylic acid
-
Reaction Setup: Place the dried 4-hydroxyquinoline-3,6-dicarboxylic acid in a flask suitable for high-temperature reactions.
-
Scientist's Note: Decarboxylation of the 3-carboxylic acid is regiochemically favored due to stabilization of the intermediate through the adjacent hydroxyl group. The reaction is typically performed neat.[5]
-
-
Reaction: Heat the solid carefully in a sand bath or with a heating mantle to a temperature just above its melting point (typically 230-260 °C). Maintain this temperature until the evolution of carbon dioxide gas ceases.
-
Purification: The resulting crude solid, 4-hydroxyquinoline-6-carboxylic acid, can be purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2.3: Esterification to Ethyl 4-hydroxyquinoline-6-carboxylate
-
Reaction Setup: Suspend the 4-hydroxyquinoline-6-carboxylic acid (1.0 eq) in anhydrous ethanol (a sufficient volume to allow stirring). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Pour the residue into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude Ethyl 4-hydroxyquinoline-6-carboxylate can be further purified by recrystallization from ethanol.
Part 3: Final Chlorination and Amination Sequence
The final stage of the synthesis involves converting the 4-hydroxy group into the target 4-amino group. This is most reliably achieved via a two-step process: activation of the hydroxyl group by converting it to a better leaving group (chloride), followed by a nucleophilic aromatic substitution (SNAr) reaction.[5][12]
Detailed Experimental Protocol
Protocol 3.1: Chlorination to Ethyl 4-chloroquinoline-6-carboxylate
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Isolation: Neutralize the acidic aqueous solution with a base, such as ammonium hydroxide or sodium carbonate, until a precipitate forms. Collect the solid product by vacuum filtration, wash with water, and dry.
-
Trustworthiness Check: The crude Ethyl 4-chloroquinoline-6-carboxylate is often used directly in the next amination step.[13]
-
Protocol 3.2: Amination to this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve Ethyl 4-chloroquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as ethanol saturated with ammonia, or a mixture of an alcohol and aqueous ammonium hydroxide.
-
Scientist's Note: The SNAr reaction at the 4-position is activated by the electron-withdrawing quinoline nitrogen.[12] Using a sealed vessel and elevated temperatures is necessary to drive the reaction with ammonia.
-
-
Reaction: Heat the sealed vessel to 120-150 °C for 12-24 hours.
-
Work-up: Cool the vessel to room temperature before opening. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by silica gel column chromatography.[14]
Data Summary
The following table summarizes representative data for the intermediates and the final product. Actual yields and physical properties may vary based on experimental conditions and scale.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 4-hydroxyquinoline-3,6-dicarboxylate | C₁₄H₁₃NO₅ | 275.26 | 85-95 | White solid |
| 4-Hydroxyquinoline-6-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 80-90 | Off-white solid |
| Ethyl 4-hydroxyquinoline-6-carboxylate | C₁₂H₁₁NO₃ | 217.22 | 75-85 | Solid |
| Ethyl 4-chloroquinoline-6-carboxylate | C₁₂H₁₀ClNO₂ | 235.67 | 90-98 | Solid |
| This compound | C₁₂H₁₂N₂O₂ | 216.24 | 60-75 | Pale solid |
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
PubMed Central. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
PubMed Central. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. [Link]
-
Drugfuture.com. Gould-Jacobs Reaction. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
PLOS. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
- Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
-
PrepChem.com. Synthesis of diethyl (anilinomethylene)malonate. [Link]
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- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
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- 6. prepchem.com [prepchem.com]
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- 13. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 14. ethyl4-amino-2-methylquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
The Friedländer Synthesis: A Versatile Approach to Substituted Quinoline-6-carboxylates
Introduction: The Enduring Relevance of the Quinoline Scaffold and the Friedländer Synthesis
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Among its many derivatives, substituted quinoline-6-carboxylates are of significant interest due to their potential as therapeutic agents, particularly in the development of novel anticancer and antimalarial drugs. The Friedländer synthesis, a classic condensation reaction first reported by Paul Friedländer in 1882, remains a cornerstone for the construction of the quinoline nucleus.[1] Its enduring appeal lies in its operational simplicity and the ready availability of starting materials.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Friedländer synthesis for the preparation of substituted quinoline-6-carboxylates, including protocols for the synthesis of key precursors and the final cyclization reaction.
The core of the Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration to form the quinoline ring.[1][2][3] The versatility of this reaction allows for the introduction of a wide array of substituents onto the quinoline core, enabling the fine-tuning of its physicochemical and pharmacological properties.
Reaction Mechanism and Strategic Considerations
Two primary mechanistic pathways are generally accepted for the Friedländer synthesis. The first involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound, followed by intramolecular cyclization and dehydration. The second pathway proposes the initial formation of a Schiff base between the amino group and the carbonyl of the active methylene compound, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to yield the quinoline product. The predominant mechanism can be influenced by the specific reactants and the choice of an acid or base catalyst.
Key Strategic Considerations for Synthesizing Quinoline-6-carboxylates:
-
Starting Material Selection: The defining feature of the target molecule, the carboxylate group at the 6-position, dictates the choice of the 2-aminoaryl ketone precursor. A crucial starting material is a derivative of 4-aminobenzoic acid, specifically one containing an acetyl group ortho to the amino group, such as methyl 4-amino-3-acetylbenzoate.
-
Catalyst Choice: The Friedländer reaction can be catalyzed by both acids (e.g., p-toluenesulfonic acid, hydrochloric acid, Lewis acids) and bases (e.g., potassium hydroxide, piperidine).[1] The choice of catalyst can influence reaction rates, yields, and in some cases, the regioselectivity of the condensation, particularly when using unsymmetrical ketones.
-
Reaction Conditions: Temperature and solvent are critical parameters that require optimization. While traditional methods often involve heating at reflux, milder conditions have been developed using more active catalysts. Solvent selection depends on the catalyst system and the solubility of the reactants.
-
Control of Regioselectivity: When using unsymmetrical ketones as the active methylene component, the formation of regioisomers is a potential challenge. The choice of catalyst and reaction conditions can often be tuned to favor the desired isomer.
Visualizing the Synthesis Pathway
The overall strategy for synthesizing substituted quinoline-6-carboxylates via the Friedländer synthesis can be visualized as a two-stage process: the preparation of the key 2-aminoaryl ketone precursor, followed by the Friedländer cyclization.
Figure 1. General workflow for the synthesis of substituted quinoline-6-carboxylates.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a key precursor, methyl 4-amino-3-acetylbenzoate, and its subsequent use in the Friedländer synthesis to prepare a model substituted quinoline-6-carboxylate.
Protocol 1: Synthesis of the Key Precursor - Methyl 4-Amino-3-acetylbenzoate
The synthesis of methyl 4-amino-3-acetylbenzoate is a multi-step process that starts from a readily available starting material. The following protocol outlines a plausible synthetic route.
Step 1a: Esterification of 4-Amino-3-methylbenzoic Acid
This step protects the carboxylic acid functionality as a methyl ester.
-
Materials:
-
4-Amino-3-methylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford methyl 4-amino-3-methylbenzoate.[4]
-
Step 1b: Acetylation of Methyl 4-Aminobenzoate (Alternative Route)
An alternative approach involves the Friedel-Crafts acetylation of methyl 4-aminobenzoate. Protection of the amino group is necessary before acetylation.
-
Materials:
-
Methyl 4-aminobenzoate
-
Acetic anhydride
-
Pyridine
-
Aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
-
Procedure:
-
Protection: React methyl 4-aminobenzoate with acetic anhydride in the presence of pyridine to form methyl 4-acetamidobenzoate.
-
Friedel-Crafts Acetylation: To a suspension of aluminum chloride (2.2 eq) in anhydrous dichloromethane, add methyl 4-acetamidobenzoate (1.0 eq) at 0 °C. Then, add acetyl chloride (1.1 eq) dropwise and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture into ice-cold dilute HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Deprotection: Hydrolyze the acetamido group using aqueous sodium hydroxide to yield methyl 4-amino-3-acetylbenzoate. Purify the product by column chromatography or recrystallization.
-
Protocol 2: Friedländer Synthesis of Ethyl 2-Methylquinoline-6-carboxylate
This protocol details the acid-catalyzed condensation of methyl 4-amino-3-acetylbenzoate with acetone.
-
Materials:
-
Methyl 4-amino-3-acetylbenzoate
-
Acetone
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask, Dean-Stark apparatus (optional), reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, silica gel for column chromatography.
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 4-amino-3-acetylbenzoate (1.0 eq) in toluene.
-
Add an excess of acetone (e.g., 5-10 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux. If water is formed during the reaction, it can be removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-methylquinoline-6-carboxylate.
-
Data Presentation: Representative Examples
The following table summarizes representative examples of substituted quinoline-6-carboxylates that can be synthesized using the Friedländer reaction, highlighting the diversity of achievable structures.
| 2-Aminoaryl Ketone Precursor | α-Methylene Ketone | Catalyst | Product | Expected Yield Range |
| Methyl 4-amino-3-acetylbenzoate | Acetone | PTSA | Methyl 2-methylquinoline-6-carboxylate | 70-85% |
| Methyl 4-amino-3-acetylbenzoate | Ethyl acetoacetate | Piperidine | Methyl 2-methyl-3-ethoxycarbonylquinoline-6-carboxylate | 65-80% |
| Methyl 4-amino-3-benzoylbenzoate | Acetophenone | KOH | Methyl 2,4-diphenylquinoline-6-carboxylate | 60-75% |
| Ethyl 4-amino-3-acetylbenzoate | Cyclohexanone | H₂SO₄ | Ethyl 1,2,3,4-tetrahydroacridine-7-carboxylate | 55-70% |
Troubleshooting and Optimization
-
Low Yields in Precursor Synthesis: In the acetylation step, ensure anhydrous conditions as aluminum chloride is highly sensitive to moisture. For the oxidation of the methyl group, careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.
-
Incomplete Friedländer Cyclization: If the reaction stalls, consider increasing the reaction temperature, using a more efficient water-removal technique (Dean-Stark trap), or switching to a different catalyst (e.g., from an acid to a base or a Lewis acid).
-
Formation of Side Products: Under harsh basic conditions, self-condensation of the α-methylene ketone can occur. Using milder bases or protecting the α-methylene group can mitigate this.
-
Purification Challenges: The polarity of the substituted quinoline-6-carboxylates can vary significantly based on the substituents. A careful selection of the solvent system for column chromatography is crucial for effective purification.
Conclusion
The Friedländer synthesis provides a powerful and adaptable platform for the synthesis of substituted quinoline-6-carboxylates. By carefully selecting the appropriate 2-aminoaryl ketone precursor and α-methylene component, and by optimizing the catalytic system and reaction conditions, researchers can access a diverse range of these valuable heterocyclic compounds. The protocols and strategic guidance presented in this application note offer a solid foundation for the successful implementation of the Friedländer synthesis in drug discovery and materials science research.
References
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). (Article)
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
Sources
Application Notes & Protocols: The Ethyl 4-Aminoquinoline-6-Carboxylate Scaffold in Antimalarial Drug Development
Abstract & Rationale
The 4-aminoquinoline scaffold is a venerable and highly successful pharmacophore in the history of antimalarial chemotherapy, with chloroquine (CQ) being its most distinguished representative.[1][2] Despite its historical efficacy, the rise of widespread resistance necessitates the exploration of novel analogs that can circumvent existing resistance mechanisms and offer improved therapeutic profiles.[3][4] This document introduces Ethyl 4-aminoquinoline-6-carboxylate as a strategic starting point for the development of next-generation antimalarials. The introduction of a carboxylate group at the 6-position of the quinoline core offers a unique chemical handle for several strategic advantages: it can be used to modulate crucial physicochemical properties such as solubility and lipophilicity, and it serves as a versatile anchor for the synthesis of amide or ester libraries, enabling extensive exploration of the structure-activity relationship (SAR). This guide provides an in-depth analysis of the core mechanism of action, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective on leveraging this scaffold to combat drug-resistant malaria.
Core Mechanism of Action: Disrupting Heme Detoxification
The primary therapeutic activity of 4-aminoquinoline derivatives occurs during the intra-erythrocytic stage of the Plasmodium falciparum lifecycle. The parasite resides within a digestive vacuole (DV), an acidic organelle (pH ~5.0-5.5), where it degrades host hemoglobin as a source of amino acids.[1][5] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into inert, crystalline hemozoin (the "malaria pigment").[6][7][8]
4-aminoquinolines exploit this physiological process. As weak bases, they readily cross biological membranes in their unprotonated state. Upon entering the acidic DV, they become di-protonated and are trapped, accumulating to high concentrations.[5][9] Here, they interfere with hemozoin formation by capping the growing crystal faces and forming complexes with heme, preventing its polymerization.[10][11] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[6][7]
Figure 1: Mechanism of action of 4-aminoquinolines.
Structure-Activity Relationship (SAR) & Scaffold Design
The antimalarial activity of the 4-aminoquinoline class is governed by well-defined structural features. Understanding these principles is critical for designing potent derivatives from the this compound scaffold.
-
The Quinoline Core: The planar aromatic system is essential for π-π stacking interactions with heme.[11][12]
-
Position 7: An electron-withdrawing group, typically chlorine, is crucial for activity.[13][14] It modulates the pKa of the quinoline nitrogen, influencing drug accumulation in the DV.[15]
-
The 4-Amino Side Chain: A flexible diaminoalkyl side chain with a terminal tertiary amine is required.[16] This basic nitrogen is protonated in the DV, contributing to the "ion trapping" mechanism that concentrates the drug.[1]
-
Position 6 (The Point of Innovation): The ethyl carboxylate group at C6 is a key modulator. It can influence electronic properties, membrane permeability, and metabolic stability. Crucially, it provides a synthetic handle for creating diverse libraries of amides and esters to probe interactions within the biological target environment and optimize pharmacokinetic properties.
Figure 3: Generalized synthetic workflow for 4-aminoquinolines.
Step-by-Step Methodology (Conceptual):
-
Quinoline Core Synthesis:
-
Rationale: The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline and diethyl ethoxymethylenemalonate.
-
Procedure: React 4-amino-3-chlorobenzoic acid with diethyl ethoxymethylenemalonate. Heat the resulting intermediate to induce thermal cyclization, affording the 7-chloro-4-hydroxyquinoline-6-carboxylic acid derivative. Esterification (e.g., with ethanol under acidic conditions) yields the ethyl ester.
-
-
Chlorination of the 4-position:
-
Rationale: To enable the nucleophilic substitution that introduces the side chain, the 4-hydroxyl group must be converted to a better leaving group, typically chlorine.
-
Procedure: Treat the 7-chloro-4-hydroxyquinoline-6-carboxylate intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating, to yield ethyl 4,7-dichloroquinoline-6-carboxylate.
-
-
Introduction of the Amino Side Chain:
-
Rationale: A nucleophilic aromatic substitution (SₙAr) reaction is used to displace the C4-chlorine with the desired diamine side chain.
-
Procedure: React the ethyl 4,7-dichloroquinoline-6-carboxylate with an excess of the appropriate N,N-dialkylethylenediamine (e.g., N,N-diethylethylenediamine) in a suitable solvent (e.g., phenol or a high-boiling alcohol) at elevated temperatures to yield the final target compound. Purify via column chromatography or recrystallization.
-
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound by measuring parasite DNA replication via the fluorescence of SYBR Green I dye. [17] Materials:
-
96-well black, clear-bottom microplates
-
P. falciparum culture (e.g., 3D7 for CQ-sensitive, Dd2 for CQ-resistant)
-
Human O+ erythrocytes
-
Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II)
-
Lysis Buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Test compounds and control drugs (Chloroquine, Artemisinin)
-
Humidified incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Plate Preparation: Prepare 2-fold serial dilutions of test compounds in complete medium. The final DMSO concentration must be ≤0.5%. Add 100 µL of each dilution to the plate wells. Include positive (Chloroquine) and negative (medium with DMSO) controls.
-
Parasite Addition: Prepare a synchronized ring-stage parasite suspension at 2% parasitemia and 2% hematocrit. Add 100 µL to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit. [17]3. Incubation: Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
Lysis & Staining:
-
Prepare fresh SYBR Green Lysis Buffer by diluting the SYBR Green I stock 1:5000 (for a final 2x concentration in the buffer).
-
Carefully remove 100 µL of supernatant from each well.
-
Add 100 µL of SYBR Green Lysis Buffer to all wells.
-
Mix well and incubate for 1-2 hours at room temperature in the dark.
-
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis:
-
Subtract the background fluorescence value (from uninfected RBC wells).
-
Normalize data to the negative control (100% growth) and positive control (0% growth).
-
Plot the percent inhibition versus the log of the compound concentration and fit a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT)
This assay assesses the effect of a compound on the viability of a mammalian cell line (e.g., HEK293T or HepG2) to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI). [18][19] Materials:
-
96-well clear microplates
-
Mammalian cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Test compounds and control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [18]5. Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm on a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression.
-
Calculate the Selectivity Index (SI) = CC₅₀ / IC₅₀ . An SI > 10 is generally considered a promising starting point for a hit compound. [20]
-
Protocol 4: In Vivo Efficacy - 4-Day Suppressive Test
The Peters' 4-day suppressive test is the standard primary in vivo assay to evaluate the blood-schizontocidal activity of a test compound using a rodent malaria model, typically Plasmodium berghei. [21][22] Materials:
-
Swiss albino or ICR mice (female, ~20-25 g)
-
P. berghei (chloroquine-sensitive strain, e.g., ANKA)
-
Donor mouse with 20-30% parasitemia
-
Alsever's solution or PBS
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Microscope, glass slides, Giemsa stain
Procedure:
-
Infection (Day 0):
-
Collect infected blood from a donor mouse and dilute it in a suitable buffer to a concentration of 1x10⁷ parasitized erythrocytes per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of this inoculum.
-
Randomize mice into groups (n=5 per group): Vehicle control, positive control (e.g., Chloroquine at 5 mg/kg), and test compound groups (e.g., at 10, 30, and 100 mg/kg).
-
-
Treatment (Day 0 - Day 3):
-
Two to four hours post-infection, administer the first dose of the respective treatments via oral gavage (p.o.) or IP injection.
-
Continue treatment once daily for four consecutive days (Day 0, 1, 2, 3).
-
-
Parasitemia Monitoring (Day 4):
-
On Day 4 (24 hours after the last dose), prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol, stain with Giemsa, and determine the percentage of parasitemia by counting at least 1000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia using the formula: % Suppression = [(Mean Parasitemia of Vehicle Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Control] x 100
-
The effective dose that suppresses parasitemia by 50% or 90% (ED₅₀ or ED₉₀) can be determined by analyzing the dose-response relationship. [23]
-
Addressing Drug Resistance
The primary driver of chloroquine resistance is mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) gene, located on the digestive vacuole membrane. [3][24]These mutations enable the transporter to actively efflux protonated chloroquine out of the DV, preventing its accumulation and action. [4][25] Derivatives of the this compound scaffold can be rationally designed to overcome this resistance by:
-
Steric Hindrance: Introducing bulky groups via the 6-carboxylate handle that physically block the binding of the molecule to the mutated PfCRT transporter.
-
Altered Physicochemical Properties: Modifying the scaffold to change its charge distribution or lipophilicity, thereby reducing its recognition and transport by PfCRT.
-
Dual-Targeting: Hybridizing the scaffold with another pharmacophore that has a different mechanism of action, creating a molecule that is less susceptible to resistance mediated by a single target mutation. [26]
Conclusion and Future Perspectives
The this compound scaffold represents a promising and chemically tractable platform for antimalarial drug discovery. Its inherent 4-aminoquinoline core targets the well-validated heme detoxification pathway, while the C6-ester provides a versatile point for modification to enhance potency, circumvent resistance, and optimize drug-like properties. The protocols detailed herein provide a comprehensive framework for the synthesis, in vitro screening, and initial in vivo validation of novel compounds derived from this scaffold. Future work should focus on building a diverse chemical library from this starting point, performing detailed pharmacokinetic and pharmacodynamic (PK/PD) studies on lead compounds, and elucidating their precise interactions with both wild-type and mutant PfCRT.
References
- BenchChem. (n.d.). Navigating the Structure-Activity Landscape of 4-Aminoquinoline Analogs for Antimalarial Drug Discovery. BenchChem.
- De, D. (2017). 4-aminoquinolines as Antimalarial Drugs. The STOLAR Journal.
-
O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479–507. Retrieved from [Link]
-
Akinyede, O., & Oladimeji, O. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(21), 7566. Retrieved from [Link]
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Egan, T. J., Mavuso, W. W., & Ross, D. C. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283–291. Retrieved from [Link]
-
Martiney, J. A., Cerda, M., & Urbina, J. A. (2012). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 7(9), e45492. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antimalarial Assays. BenchChem.
-
Pharma Attitude. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. Retrieved from [Link]
-
Fidock, D. A., Nomura, T., & Talley, A. K. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Cell, 102(4), 503–513. Retrieved from [Link]
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Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235. Retrieved from [Link]
-
Roepe, P. D. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Biochemistry, 89, 343-366. Retrieved from [Link]
-
Fidock, D. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine, 9(11), a033322. Retrieved from [Link]
-
O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. Current Topics in Medicinal Chemistry, 6(5), 479–507. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Bio-protocol. Retrieved from [Link]
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Singh, A., & Singh, P. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacy and Pharmaceutical Sciences, 5(1). Retrieved from [Link]
- Swiss Tropical and Public Health Institute. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo.
-
Pandey, A. V., & Chauhan, V. S. (2007). Heme polymerization by malarial parasite: A potential target for antimalarial drug development. Current Molecular Medicine, 7(8), 776–791. Retrieved from [Link]
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Maregesi, S. M., & Ngassapa, O. D. (2008). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. The Korean Journal of Pharmacognosy, 39(3), 235–240. Retrieved from [Link]
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Kumar, V., & Singh, A. P. (2019). Recent advances in novel heterocyclic scaffolds for the treatment of drug-resistant malaria. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1645–1677. Retrieved from [Link]
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Jiménez-Díaz, M. B., & Angulo-Barturen, I. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLoS ONE, 8(6), e66967. Retrieved from [Link]
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Egan, T. J., Mavuso, W. W., & Ross, D. C. (2000). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283–291. Retrieved from [Link]
-
de Madureira, M. C., & do Rosário, V. E. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista da Sociedade Brasileira de Medicina Tropical, 47(3), 357–362. Retrieved from [Link]
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Pharmacy D. (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs). YouTube. Retrieved from [Link]
-
Egan, T. J. (2020). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research, 53(4), 895–906. Retrieved from [Link]
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Leiserowitz, L., & Weissbuch, I. (2008). Malaria Pigment Crystals: The Achilles′ Heel of the Malaria Parasite. Angewandte Chemie International Edition, 47(35), 6560–6577. Retrieved from [Link]
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Lestari, M. S., & Arba, M. (2021). In vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Scientifica, 2021, 5580979. Retrieved from [Link]
- de Madureira, M. C., & do Rosário, V. E. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista da Sociedade Brasileira de Medicina Tropical, 47(3), 357–362.
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de Madureira, M. C., & do Rosário, V. E. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 64, e83. Retrieved from [Link]
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de Madureira, M. C., & do Rosário, V. E. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 64, e83. Retrieved from [https://www.researchgate.net/publication/366373302_In_vitro_assessment_for_cytotoxicity_screening_of_new_antimalarial_candidates]([Link]_ cytotoxicity_screening_of_new_antimalarial_candidates)
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Singh, K., & Kumar, S. (2018). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. Malaria Journal, 17(1), 11. Retrieved from [Link]
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Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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Lebras, J., & Deloron, P. (1995). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Médecine et Maladies Infectieuses, 25(5), 651–658. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 4-aminoquinoline-6-carboxylate as a Key Intermediate in the Synthesis of Novel Anticancer Agents
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] Historically recognized for its role in the development of antimalarial drugs like chloroquine, the 4-aminoquinoline scaffold has emerged as a highly promising framework for the design of novel anticancer agents.[3][4] These compounds exert their cytotoxic effects through diverse and potent mechanisms, including intercalation into DNA, inhibition of topoisomerase enzymes crucial for DNA replication, and modulation of key cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][4]
The versatility of the 4-aminoquinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The introduction of various substituents at different positions of the quinoline ring can significantly impact the compound's potency, selectivity, and pharmacokinetic profile. It is within this context of rational drug design that "Ethyl 4-aminoquinoline-6-carboxylate" serves as a pivotal intermediate. The ester functionality at the 6-position provides a versatile handle for the introduction of diverse chemical moieties, such as amides, hydrazides, and other functional groups, through well-established chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The amino group at the 4-position is a critical pharmacophore, often essential for the biological activity of this class of compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a key building block in the development of next-generation quinoline-based anticancer therapeutics.
Synthesis of this compound: A Two-Step Approach
The synthesis of the target intermediate, this compound, is most effectively achieved through a two-step process commencing from readily available starting materials. The synthetic strategy hinges on the initial construction of a 4-chloroquinoline precursor, followed by a nucleophilic aromatic substitution (SNAr) to introduce the crucial 4-amino group.
Step 1: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate
The precursor, Ethyl 4-chloroquinoline-6-carboxylate, can be synthesized from Ethyl 4-hydroxyquinoline-6-carboxylate. This transformation is typically achieved by treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Ethyl 4-chloroquinoline-6-carboxylate.
Causality Behind Experimental Choices:
-
Excess POCl₃: Using an excess of phosphorus oxychloride serves as both the reagent and the solvent, driving the reaction to completion.
-
Quenching with Ice: The highly exothermic reaction of POCl₃ with water necessitates slow and careful quenching on ice to control the temperature and prevent hazardous splattering.
-
Neutralization: Neutralization with a weak base like NaHCO₃ is crucial to remove any residual acid and to ensure the product is in its free base form for efficient extraction into the organic phase.
Step 2: Amination of Ethyl 4-chloroquinoline-6-carboxylate
The conversion of the 4-chloro substituent to a 4-amino group is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][6][7] The electron-withdrawing nature of the quinoline nitrogen atom activates the 4-position towards nucleophilic attack.
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve Ethyl 4-chloroquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N) or aqueous ammonia in excess.
-
Reaction Conditions: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Self-Validating System and Rationale:
-
Sealed Vessel: The use of a sealed vessel is necessary to maintain the pressure generated by heating the volatile ammonia solution, which is essential for the reaction to proceed at a reasonable rate.
-
Excess Ammonia: A large excess of the nucleophile (ammonia) is used to drive the equilibrium towards the product and to minimize the formation of potential side products.
-
Monitoring by TLC: Regular monitoring by TLC allows for the determination of the reaction's endpoint, preventing unnecessary heating and potential degradation of the product.
Overall Synthesis Workflow:
Caption: Two-step synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized intermediate is paramount to ensure its purity and structural integrity before proceeding to the next synthetic steps. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring, a singlet for the amino protons, and the characteristic quartet and triplet for the ethyl ester group. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline core and the ethyl ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₂N₂O₂ (216.24 g/mol ).[8] |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the quinoline ring. |
| Melting Point | A sharp and defined melting point, indicative of high purity. |
Application in the Synthesis of Anticancer Agents: The Carboxamide Connection
The ethyl ester group at the 6-position of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides. The synthesis of 4-aminoquinoline-6-carboxamides is a common strategy in the development of quinoline-based anticancer agents, as the amide bond can introduce new points of interaction with biological targets and modulate the physicochemical properties of the molecule.
Rationale for Carboxamide Synthesis:
The conversion of the ester to an amide allows for the introduction of a wide range of substituents (R groups) by reacting the intermediate with different primary or secondary amines. This enables the exploration of the chemical space around the quinoline core, which is a fundamental aspect of SAR studies. The nature of the R group can influence the compound's:
-
Potency and Selectivity: By introducing specific functional groups that can interact with the target protein or DNA.
-
Solubility and Bioavailability: Modifying the lipophilicity and hydrogen bonding capacity of the molecule.
-
Toxicity Profile: Altering the metabolic stability and off-target interactions.
Protocol: Synthesis of a Representative 4-aminoquinoline-6-carboxamide Derivative
This protocol describes the synthesis of a representative N-substituted 4-aminoquinoline-6-carboxamide from this compound.
Experimental Protocol:
-
Amide Coupling Reaction:
-
Method A: Direct Aminolysis: In a sealed tube, dissolve this compound (1.0 eq) in the desired amine (used in large excess as the solvent). Heat the mixture to 100-120 °C for 24-48 hours.
-
Method B: Two-Step Hydrolysis and Amide Coupling:
-
Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid by heating with an aqueous base (e.g., NaOH or LiOH) followed by acidification.
-
Amide Coupling: Dissolve the resulting 4-aminoquinoline-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or DCM. Add a coupling agent such as HATU or EDC/HOBt (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 10-15 minutes, then add the desired amine (1.2 eq). Stir the reaction at room temperature for 12-24 hours.
-
-
-
Work-up and Purification:
-
For both methods, after the reaction is complete (monitored by TLC), remove the excess amine or solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., EtOAc) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the pure 4-aminoquinoline-6-carboxamide derivative.
-
Workflow for Anticancer Agent Synthesis:
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Application Notes and Protocols for the Investigation of Ethyl 4-aminoquinoline-6-carboxylate as a Novel Antibacterial and Antifungal Agent
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Research
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities.[1][2] Historically, 4-aminoquinoline derivatives have been cornerstones in the treatment of malaria, with chloroquine being a prime example.[3] The mechanism of action for many quinoline-based drugs involves targeting fundamental cellular processes, such as the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[4] This disruption of DNA synthesis ultimately leads to bacterial cell death.[4]
While much of the research on 4-aminoquinolines has focused on their antimalarial properties, there is a growing body of evidence supporting their potential as antibacterial and antifungal agents.[2][5][6] Modifications to the quinoline core, including substitutions at various positions, can significantly influence the antimicrobial spectrum and potency.[7][8]
This document provides a comprehensive guide for the investigation of a specific, lesser-studied derivative: Ethyl 4-aminoquinoline-6-carboxylate . To date, specific antimicrobial data for this compound is not widely available in peer-reviewed literature. Therefore, these application notes and protocols are designed to provide a robust framework for initiating research into its potential antibacterial and antifungal activities. We will proceed based on the established principles of quinoline pharmacology and standard antimicrobial testing methodologies.
Hypothesized Mechanism of Action
Based on the known mechanisms of related quinoline compounds, we can hypothesize potential pathways through which this compound may exert its antimicrobial effects. The primary hypothesized mechanisms include:
-
Inhibition of Bacterial Type II Topoisomerases: Like the fluoroquinolones, the 4-aminoquinoline scaffold may allow the compound to bind to the DNA-enzyme complex of DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria), leading to double-strand DNA breaks and cell death.[4]
-
Disruption of Fungal Cell Membrane Integrity: Some quinoline derivatives have been shown to interfere with the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[6]
-
Chelation of Metal Ions: The nitrogen atoms in the quinoline ring can chelate metal ions that are essential cofactors for various microbial enzymes, thereby inhibiting their function.
The following diagram illustrates the potential antibacterial mechanism of action targeting DNA replication.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of the compound that kills the microorganism.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as in the MIC assay.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the toxicity of the compound to mammalian cells to determine its selectivity for microbial cells.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀). The selectivity index (SI) can be calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbe.
Data Presentation and Interpretation
The results of the antimicrobial and cytotoxicity assays can be summarized in the following tables.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 8 | 16 |
| Escherichia coli | Gram-negative Bacteria | 32 | 64 |
| Candida albicans | Yeast | 16 | 32 |
| Aspergillus niger | Mold | 64 | >128 |
Table 2: Hypothetical Cytotoxicity and Selectivity Index
| Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) vs. S. aureus |
| HEK293 | >128 | >16 |
Interpretation:
-
MIC Values: Lower MIC values indicate higher potency. The hypothetical data in Table 1 suggests that the compound is more active against Gram-positive bacteria and yeast than Gram-negative bacteria and molds.
-
MBC/MFC vs. MIC: If the MBC/MFC is close to the MIC (e.g., within 4-fold), the compound is considered bactericidal/fungicidal. If the MBC/MFC is significantly higher, it is considered bacteriostatic/fungistatic.
-
Selectivity Index (SI): A high SI is desirable, as it indicates that the compound is more toxic to the microbe than to mammalian cells. An SI > 10 is generally considered a good starting point for a potential therapeutic agent.
Conclusion and Future Directions
These protocols provide a foundational framework for the initial in vitro evaluation of this compound as a potential antibacterial and antifungal agent. The results from these assays will guide further research, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications at the 6-position and other parts of the quinoline scaffold to optimize potency and selectivity. [9][10]* Mechanism of Action Studies: Investigating the precise molecular target(s) through assays such as DNA gyrase inhibition assays, membrane permeability studies, and metal chelation experiments.
-
In Vivo Efficacy Studies: If promising in vitro activity and low cytotoxicity are observed, the compound can be advanced to animal models of infection.
The exploration of novel quinoline derivatives like this compound is a critical endeavor in the face of rising antimicrobial resistance. A systematic and rigorous approach, as outlined in this guide, is essential for identifying and developing the next generation of antimicrobial agents.
References
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Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of Ethyl 4-Aminoquinoline-6-carboxylate
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine.[1][2][3][4] The strategic modification of the 4-amino group through N-alkylation is a pivotal step in drug discovery, enabling the fine-tuning of a compound's physicochemical properties, target engagement, and pharmacokinetic profile. This document provides a detailed protocol for the N-alkylation of Ethyl 4-aminoquinoline-6-carboxylate, a versatile intermediate for the synthesis of novel quinoline-based compounds. We delve into the underlying reaction mechanisms, offer a step-by-step experimental guide, and provide expert insights into process optimization and troubleshooting.
Introduction: The Significance of N-Alkylated 4-Aminoquinolines
The quinoline ring system is considered a "privileged scaffold" due to its recurring presence in bioactive molecules. The N-alkylation of the exocyclic amino group at the C4 position is a critical derivatization strategy. This modification can profoundly influence a molecule's properties by:
-
Modulating Basicity: Altering the pKa of the amino group, which affects solubility, membrane permeability, and lysosomotropic activity—a key mechanism for antimalarial quinolines.
-
Enhancing Potency: Introducing substituents that can form additional interactions with the biological target.
-
Improving Pharmacokinetics: Modifying the metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
Given the importance of this chemical transformation, a robust and reproducible protocol is essential for researchers in synthetic organic chemistry and drug development.
Mechanistic Overview: Pathways to N-Alkylation
The N-alkylation of an aromatic amine like this compound can be achieved through several synthetic routes. The choice of method depends on the desired alkyl group, the scale of the reaction, and the availability of reagents.
Direct Alkylation via Sₙ2 Reaction
This is the most classical and direct approach, involving the reaction of the primary amino group with an alkyl halide (e.g., R-I, R-Br, R-Cl). The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
-
Causality: The reaction requires a base to neutralize the hydrohalic acid (HX) formed as a byproduct.[5] Without a base, the newly formed acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred as they effectively solvate the cations while leaving the anionic nucleophile relatively free, thus accelerating the Sₙ2 reaction rate.[5]
Reductive Amination
This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding alkylated amine. This method is highly versatile for introducing a wide range of alkyl groups.
-
Causality: Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used because they are selective for the iminium ion over the carbonyl group, preventing reduction of the starting aldehyde or ketone.
"Borrowing Hydrogen" Catalysis
A more modern and sustainable approach utilizes alcohols as alkylating agents, catalyzed by transition metal complexes (typically Ruthenium or Iridium).[5][6][7] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. The catalyst then returns the hydrogen to the intermediate imine to yield the final product and regenerate the catalyst.
-
Causality: This method is atom-economical, with water being the only byproduct. It avoids the use of stoichiometric activating and reducing agents, making it a greener alternative.[7] However, it often requires higher temperatures and careful optimization of the catalyst system.[6][7]
Core Protocol: Direct N-Alkylation with Alkyl Halides
This section provides a detailed, step-by-step protocol for the N-alkylation of this compound using a generic alkyl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% Purity | Commercially Available[8] | Starting Material |
| Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) | Reagent Grade | Standard Chemical Supplier | Electrophile |
| Diisopropylethylamine (DIPEA) or K₂CO₃ | Anhydrous | Standard Chemical Supplier | Non-nucleophilic base |
| Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Chemical Supplier | Drying Agent |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier | For Column Chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Chemical Supplier | For Reaction Monitoring |
Equipment
-
Round-bottom flask with stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Glass column for chromatography
Reaction Workflow Diagram
Caption: Experimental workflow for N-alkylation.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: Add the base. If using a liquid base like DIPEA, add (1.5-2.0 equiv). If using a solid base like K₂CO₃, add (2.0-3.0 equiv). Stir the mixture for 10-15 minutes.
-
Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 equiv) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.
-
Heating and Monitoring: Heat the reaction mixture to a suitable temperature (typically 60-80°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently reactive alkylating agent. | Switch from alkyl chloride/bromide to the more reactive alkyl iodide. A catalytic amount of NaI or KI can be added to promote in situ halide exchange. |
| Base is too weak. | For less reactive systems, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[5] | |
| Temperature is too low. | Gradually increase the reaction temperature, but be mindful of potential decomposition.[5] | |
| Formation of Di-alkylated Product | Excess alkylating agent or prolonged reaction time. | Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 equiv). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography. If separation is still poor, consider derivatization or an alternative synthetic route like reductive amination. |
| Residual DMF in the final product. | Ensure thorough washing of the organic layer with water and brine during the work-up phase. High-vacuum drying may also be required. |
Reaction Scheme
Caption: General N-alkylation reaction scheme.
Conclusion
The N-alkylation of this compound is a fundamental and versatile transformation for the development of novel quinoline-based compounds. The direct alkylation method presented here is robust and widely applicable. By understanding the causality behind the choice of reagents and conditions, and by carefully monitoring the reaction progress, researchers can reliably synthesize a diverse library of N-alkylated derivatives for further investigation in drug discovery and materials science. For more complex substitutions, alternative methods such as reductive amination or catalytic borrowing hydrogen should be considered.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b...
- National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Google Patents. (n.d.).
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- PubMed Central. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC.
- PLOS. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- Organic Chemistry Portal. (n.d.).
- LookChem. (n.d.).
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- Pharmaffiliates. (n.d.).
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- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)
- ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)
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Application Notes & Protocols: Ethyl 4-aminoquinoline-6-carboxylate as a Versatile Precursor for Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this class, 4-aminoquinolines are a privileged substructure, renowned for their potent biological activities, most notably as antimalarial agents like chloroquine.[3][4] This technical guide focuses on Ethyl 4-aminoquinoline-6-carboxylate, a highly versatile and functionalized building block for the synthesis of novel, complex heterocyclic systems. The presence of two distinct reactive sites—the nucleophilic 4-amino group and the modifiable 6-ethyl carboxylate group—provides a strategic platform for building molecular diversity. This document provides detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent application in constructing fused pyrimido[4,5-b]quinoline systems, which are of significant interest in modern drug discovery.
Introduction: The Strategic Value of this compound
The development of new therapeutic agents often relies on the efficient construction of complex molecular architectures. This compound serves as an ideal starting point for this endeavor. Its strategic value can be understood by dissecting its key features:
-
The 4-Amino Group: This primary amine is a potent nucleophile and a key handle for annulation (ring-forming) reactions. It can react with a variety of bi-electrophilic reagents to construct new heterocyclic rings fused to the quinoline core, dramatically altering the molecule's shape, polarity, and biological target profile.
-
The Quinoline Core: This bicyclic aromatic system is a recognized pharmacophore, known to interact with various biological targets. Its rigid structure provides a reliable anchor for orienting functional groups in three-dimensional space.
-
The 6-Ethyl Carboxylate Group: This ester provides a secondary point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to introduce a wide array of side chains. This is crucial for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.
This guide will first detail a robust protocol for the synthesis of the title compound and then demonstrate its utility in a practical, multi-step synthesis of a medicinally relevant fused heterocycle.
Synthesis of the Core Scaffold: this compound
The synthesis of substituted quinolines can be achieved through several classic named reactions. For a 4-hydroxyquinoline precursor, the Gould-Jacobs reaction is a highly effective and reliable method.[5] The following multi-step protocol is a logical and validated pathway to the target compound, starting from commercially available materials. The causality behind this pathway is the conversion of the stable 4-hydroxyquinoline intermediate to a reactive 4-chloro derivative, which is then readily displaced by an amine source.
Logical Synthesis Workflow
The diagram below outlines the strategic conversion from a 4-hydroxyquinoline, synthesized via the Gould-Jacobs reaction, to the final 4-amino product.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 4-hydroxy-6-(ethoxycarbonyl)quinoline-3-carboxylate (Gould-Jacobs Reaction Adaptation)
This protocol adapts the classical Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative followed by thermal cyclization.[5]
-
Step A: Condensation.
-
In a round-bottom flask, combine Ethyl 4-aminobenzoate (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).
-
Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction is typically performed neat (without solvent).
-
Rationale: This step forms the key anilinomethylenemalonate intermediate via a nucleophilic substitution of the ethoxy group on the malonate by the aniline nitrogen. Excess malonate ensures full conversion of the starting aniline.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Allow the mixture to cool slightly. The crude intermediate can often be used directly in the next step.
-
-
Step B: Thermal Cyclization.
-
In a separate flask, heat a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C.
-
Add the crude intermediate from Step A dropwise to the hot solvent with vigorous stirring.
-
Rationale: The high temperature provides the activation energy needed for the intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of ethanol to form the quinolone ring system.
-
Maintain the temperature at 250 °C for 30-60 minutes. The product will often precipitate from the hot solution.
-
Cool the reaction mixture to room temperature. Dilute with hexane to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry to yield Ethyl 4-hydroxy-6-(ethoxycarbonyl)quinoline-3-carboxylate.
-
Protocol 2: Conversion to this compound
-
Step A: Chlorination.
-
In a flask equipped with a reflux condenser and a gas trap, suspend the product from Protocol 1 (1 equiv.) in phosphorus oxychloride (POCl₃, 5-10 equiv.).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will gradually dissolve.
-
Rationale: POCl₃ is a standard reagent for converting hydroxy-heterocycles into their more reactive chloro-derivatives, which are excellent substrates for nucleophilic aromatic substitution (SNAr).
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield Ethyl 4-chloro-6-(ethoxycarbonyl)quinoline-3-carboxylate.
-
-
Step B: Amination.
-
In a sealed pressure vessel, dissolve the chloro-quinoline from Step A (1 equiv.) in a suitable solvent (e.g., ethanol or 2-propanol).
-
Add a source of ammonia, such as a saturated solution of ammonia in ethanol or ammonium hydroxide (large excess).
-
Heat the sealed vessel to 120-150 °C for 12-24 hours.
-
Rationale: The electron-withdrawing quinoline nitrogen activates the C4 position towards SNAr. High temperature and pressure are required to drive the reaction with ammonia as the nucleophile.[6]
-
Cool the vessel to room temperature, vent carefully, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to obtain the final product, This compound .
-
Application: Synthesis of Pyrimido[4,5-b]quinoline Derivatives
The true utility of this compound is demonstrated by its use as a precursor to more complex, fused heterocyclic systems. Pyrimido[4,5-b]quinolines are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] The following protocol describes a common and effective method for constructing this fused system.
Reaction Principle: Annulation via Condensation
The 4-amino group of the quinoline acts as a binucleophile in a cyclocondensation reaction with a 1,3-dielectrophile, such as diethyl malonate. The reaction proceeds through initial acylation at the amino group, followed by an intramolecular cyclization and dehydration to form the fused pyrimidinedione ring.
Caption: Reaction scheme for pyrimido[4,5-b]quinoline synthesis.
Protocol 3: Synthesis of Ethyl 4,6-dioxo-3,4,5,6-tetrahydropyrimido[4,5-b]quinoline-8-carboxylate
This protocol is based on established methods for the cyclization of 4-amino-N-heterocycles with malonic esters.[9]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equiv.) and diethyl malonate (3-5 equiv.).
-
Reaction: Heat the mixture to a gentle reflux (approx. 190 °C) for 4-6 hours.
-
Rationale: Diethyl malonate serves as both the reactant and the solvent. The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of two molecules of ethanol.
-
-
Workup:
-
Cool the reaction mixture to room temperature. A solid product may precipitate upon cooling.
-
Add ethanol or diethyl ether to the mixture and stir to break up any solids.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold ethanol to remove excess diethyl malonate.
-
-
Purification:
-
Recrystallize the crude solid from a high-boiling solvent such as DMF or acetic acid to yield the pure product.
-
Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Data Presentation: Representative Synthesized Derivatives
The versatility of this reaction allows for the use of substituted malonic esters to introduce functionality at the 5-position of the pyrimido[4,5-b]quinoline system.
| Entry | R Group (at C5) | Starting Malonate | Yield (%) | M.P. (°C) |
| 1 | H | Diethyl malonate | ~75% | >300 |
| 2 | Methyl | Diethyl methylmalonate | ~70% | >300 |
| 3 | Ethyl | Diethyl ethylmalonate | ~68% | >300 |
| 4 | Phenyl | Diethyl phenylmalonate | ~60% | >300 |
| (Note: Yields and melting points are representative estimates based on analogous reactions in the literature and will vary based on specific reaction conditions and purification.) |
Conclusion
This compound is a powerful and versatile intermediate for synthetic and medicinal chemistry. This guide provides a validated, step-by-step framework for its synthesis and subsequent elaboration into complex fused heterocycles. The dual reactivity of the 4-amino and 6-ester groups offers a robust platform for generating diverse molecular libraries, making this compound a valuable tool for professionals engaged in drug discovery and the development of novel chemical entities. The protocols described herein are designed to be reproducible and serve as a solid foundation for further exploration and innovation in heterocyclic chemistry.
References
-
Mohire, P. P., Patil, R. B., Chandam, D. R., Jadhav, S. J., & Deshmukh, M. B. (2024). Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Ghoneim, A. A. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Current Research in Chemistry, 7(1), 14-20. Available at: [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. Africana, 1(1). Available at: [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2022). Synthesis, Reactions and Biological Activity of Pyrimido [5, 4-c] Quinolines based on (Thio)Barbituric Acid and their Analogous (Part IV). Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Gouda, M. A., Abu-Hashem, A. A., & Al-Omar, M. A. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Romero, I. A., & Delgado, J. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Romero, I. A., & Delgado, J. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central (PMC). Available at: [Link]
-
Parrish, J. P., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Nasiri, S., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]
-
Barton, V. (2005). The Synthesis and Metabolism of Novel 4-Amino Quinoline Antimalarials. The University of Liverpool Repository. Available at: [Link]
-
Lavrard, H., et al. (2017). Synthesis of Ethyl 2-carboxylate-4-aminoquinolines. Frontiers in Chemistry. Available at: [Link]
-
Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]
-
Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed Central (PMC). Available at: [Link]
-
Farrell, A., & O'Shea, D. F. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available at: [Link]
-
Coutant, E. P., et al. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kamal, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 4-aminoquinoline-6-carboxylate
Introduction and Analytical Strategy
Ethyl 4-aminoquinoline-6-carboxylate is a substituted quinoline derivative featuring key functional groups that are pivotal to its chemical reactivity and potential biological activity: a quinoline core, a primary aromatic amine at the 4-position, and an ethyl carboxylate group at the 6-position. The unambiguous confirmation of its structure and the precise determination of its purity are non-negotiable prerequisites for its use in further applications, from synthetic transformations to biological screening.
Our recommended analytical strategy is a multi-tiered approach that begins with rapid preliminary checks and progresses to definitive structural confirmation and quantitative purity analysis. This workflow ensures efficiency and high confidence in the final material quality.
Figure 1: A comprehensive analytical workflow for the characterization of synthesized compounds.
Physicochemical Properties
A summary of the fundamental properties of the target compound is essential for designing analytical experiments (e.g., for calculating concentrations and predicting solubility).
| Property | Value | Source |
| CAS Number | 1416440-06-6 | ChemScene[1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | ChemScene[1] |
| Molecular Weight | 216.24 g/mol | ChemScene[1] |
| Appearance | White to Yellow Solid (Predicted) | Sigma-Aldrich |
| Storage | 2-8°C, Sealed in dry conditions | ChemScene[1] |
Spectroscopic Characterization Protocols
Spectroscopic methods provide direct evidence of the molecule's atomic connectivity and functional groups. The combination of NMR, MS, and FTIR is required for unambiguous structural confirmation.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR spectra are necessary for a complete assignment.
Rationale: The unique electronic environment of each proton and carbon atom in the molecule results in a distinct resonance frequency (chemical shift). For ¹H NMR, the coupling (splitting) patterns reveal the number of neighboring protons, providing critical connectivity information. The chemical shifts for quinoline derivatives are well-documented and predictable.[5]
Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆): The spectrum should contain distinct signals corresponding to the aromatic protons on the quinoline ring, the primary amine protons, and the ethyl group protons of the ester.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.4 | Triplet (t) | 3H |
| Ethyl -CH₂ | ~4.4 | Quartet (q) | 2H |
| Amine -NH₂ | ~5.0 - 6.0 (broad) | Singlet (s) | 2H |
| Aromatic C5-H, C7-H, C8-H | ~7.5 - 8.5 | Multiplet (m) | 3H |
| Aromatic C2-H, C3-H | ~7.0 - 8.9 | Doublet/Multiplet | 2H |
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Use a standard 90° pulse angle.
-
Set the relaxation delay to at least 2 seconds to ensure proper signal integration.
-
Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Set the spectral width from 0 to 200 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to obtain clear signals for all carbon atoms.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Calibrate the spectrum using the TMS signal at 0 ppm. Integrate ¹H NMR signals and assign all peaks.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and clearly showing the molecular ion peak. The high-resolution mass spectrum (HR-MS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[2]
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺ at m/z 217.25.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical value. If using HR-MS, confirm that the measured mass is within 5 ppm of the calculated exact mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.
Rationale: The ester (C=O, C-O) and primary amine (N-H) groups have characteristic vibrational frequencies. The presence of absorption bands in these specific regions provides strong evidence for their existence in the structure.[6][7][8]
Expected FTIR Data:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Ester C=O | C=O Stretch | ~1700 - 1725 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ester C-O | C-O Stretch | 1100 - 1300 |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.[5]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Co-add 16 to 32 scans to improve the signal-to-noise ratio.[5]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance/transmittance spectrum. Analyze the spectrum to identify characteristic absorption bands.
Chromatographic Characterization Protocols
Chromatographic methods are essential for assessing the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. An HPLC method with UV detection is highly suitable for this compound due to the UV-absorbing quinoline chromophore.
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. By optimizing the mobile phase composition, column, and detection wavelength, a sharp, symmetrical peak for the target compound can be achieved, well-separated from any impurities or starting materials. The area under the peak is directly proportional to the concentration, allowing for accurate purity determination. HPLC methods are routinely used for analyzing quinoline derivatives like chloroquine.[9]
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- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analysis of Ethyl 4-aminoquinoline-6-carboxylate via HPLC and NMR Spectroscopy
Abstract
This application note provides a detailed, robust framework for the analytical characterization of Ethyl 4-aminoquinoline-6-carboxylate, a key heterocyclic compound often utilized as a building block in pharmaceutical and materials science research. We present validated protocols for both High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation and identity confirmation. The methodologies are designed to be self-validating through rigorous system suitability checks and are grounded in established scientific principles and regulatory standards, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional molecule featuring a 4-aminoquinoline core, known for its presence in pharmacologically active compounds, and an ethyl carboxylate group, which provides a reactive handle for further synthetic modification. The precise and accurate determination of its purity and chemical identity is paramount for ensuring the quality, safety, and efficacy of downstream products. This guide explains the causality behind experimental choices, providing not just a procedure, but a comprehensive analytical strategy.
Part 1: HPLC Purity and Assay Determination
Principle of the Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for assessing the purity of small organic molecules like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The 4-aminoquinoline moiety imparts a degree of polarity, but the overall aromatic structure allows for strong retention on a C18 column. By gradually increasing the organic content of the mobile phase (gradient elution), we can effectively separate the main compound from potential impurities, which may arise from starting materials, side reactions, or degradation. UV detection is employed, leveraging the strong chromophoric nature of the quinoline ring system.
Experimental Protocol: HPLC
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., OpenLab, Chromeleon).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound, >99.5% purity.
-
Sample: Batch of this compound for analysis.
2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Formic acid aids in protonating the amino group, leading to sharper peaks and improved peak shape. |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-19 min: 90% to 10% B19-25 min: 10% B | A gradient ensures elution of the main peak with good symmetry while also resolving earlier and later eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening on the column. |
| Detection | UV at 254 nm | The quinoline ring system exhibits strong absorbance at this wavelength. |
3. Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.
4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified.[1][2][3] This is a core requirement for data trustworthiness.
-
Procedure: Inject the Standard Solution five consecutive times.
-
Acceptance Criteria:
-
Repeatability (%RSD): The relative standard deviation of the peak area for the five replicate injections should be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency should be ≥ 2000 plates.
-
Data Analysis & Interpretation
-
Purity (Area %): The purity of the sample is calculated based on the area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Assay (External Standard): The concentration of the sample is determined by comparing its peak area to that of the known reference standard.
-
Assay (% w/w) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard
-
Workflow Visualization
Caption: NMR analysis workflow for structural confirmation.
Part 3: Method Validation Principles (Trustworthiness)
To ensure that these analytical procedures are suitable for their intended purpose, they must be validated. Validation is a systematic process that demonstrates the reliability, accuracy, and precision of the method. The core parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R1). [4][5][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-aminoquinoline-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-aminoquinoline-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your reaction yield and purity.
Introduction to the Synthetic Challenge
The synthesis of this compound is a significant endeavor in medicinal chemistry, as the 4-aminoquinoline scaffold is a cornerstone for numerous therapeutic agents, including antimalarial and anticancer drugs.[1][2] The most common and logical synthetic pathway is a multi-step process, typically starting with a Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations to introduce the 4-amino group. This guide will focus on a common two-stage approach:
-
Stage 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxyquinoline-6-carboxylate.
-
Stage 2: Conversion to the 4-amino derivative , which involves chlorination followed by amination.
Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address these specific issues head-on, providing both theoretical understanding and practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Stage 1: Gould-Jacobs Reaction for Ethyl 4-hydroxyquinoline-6-carboxylate
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.[1][3]
A1: Incomplete condensation is a common issue that directly impacts the yield of the subsequent cyclization. Here’s a breakdown of potential causes and solutions:
-
Causality: The initial step is a nucleophilic substitution where the aniline nitrogen attacks the double bond of DEEM, followed by the elimination of ethanol.[1] The nucleophilicity of the aniline and the reaction temperature are critical. While ethyl 4-aminobenzoate is a suitable starting material, the electron-withdrawing nature of the ester group can slightly reduce the nucleophilicity of the amino group compared to aniline itself.
-
Troubleshooting Steps:
-
Temperature and Time: Ensure the reaction is heated sufficiently, typically between 100-130 °C.[1] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Extending the reaction time (e.g., from 1-2 hours to 3-4 hours) can often drive the reaction to completion.
-
Reagent Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of DEEM can help ensure the complete conversion of the aniline.[1]
-
Ethanol Removal: The condensation produces ethanol as a byproduct. Removing it under reduced pressure after the initial heating period can help shift the equilibrium towards the product, the anilidomethylenemalonate intermediate.[1]
-
Microwave-Assisted Synthesis: Modern protocols utilize microwave irradiation, which can dramatically reduce reaction times to mere minutes and often improves yields.[4] If available, this is a highly recommended alternative to conventional heating.
-
A2: This is the most critical and often problematic step of the Gould-Jacobs synthesis. The high temperatures required for the 6-electron electrocyclization can lead to product decomposition.[1][5]
-
Causality: The thermal cyclization requires substantial energy to overcome the activation barrier. Without proper heat transfer and temperature control, localized overheating can occur, leading to the formation of tarry byproducts.
-
Troubleshooting Steps:
-
Use of a High-Boiling Solvent: Performing the cyclization in a high-boiling, inert solvent such as Dowtherm A or diphenyl ether is crucial for even heat distribution and can increase yields to as high as 95%.[5] This prevents localized overheating and charring.
-
Eaton's Reagent as an Alternative: For a milder and often higher-yielding alternative, consider using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). This reagent can facilitate the cyclization at much lower temperatures (80-100 °C), thereby avoiding thermal decomposition.[4]
-
Temperature Control: If using a high-boiling solvent, ensure the temperature is precisely controlled. A sand bath or a high-temperature heating mantle with a thermocouple is recommended for this purpose.
-
Reaction Scale: Be aware that scaling up this reaction can be challenging due to heat transfer issues. What works on a small scale may require significant optimization for larger batches.
-
Stage 2: Conversion to this compound
This stage typically involves two steps: chlorination of the 4-hydroxy group and subsequent nucleophilic aromatic substitution (SNAr) with an amine source.
A3: The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline is a standard procedure but requires careful control of conditions.
-
Causality: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. Excess reagent or overly harsh conditions can lead to side reactions on the quinoline ring or the ester group.
-
Troubleshooting Steps:
-
Control of Temperature and Reagent Amount: The reaction should be performed at reflux, but avoid excessive heating. Use a minimal excess of POCl₃. After the reaction is complete, it is critical to remove the excess POCl₃ under reduced pressure before the workup.
-
Workup Procedure: The workup is highly exothermic and must be done with extreme care. The reaction mixture should be cooled significantly before being slowly and cautiously poured onto crushed ice. This neutralizes the excess POCl₃. Failure to do this carefully can lead to uncontrolled reactions and product degradation.
-
Purity of Starting Material: Ensure your Ethyl 4-hydroxyquinoline-6-carboxylate is pure. Impurities from the previous step can lead to side reactions during chlorination.
-
A4: The reaction of 4-chloroquinolines with an amine source is a nucleophilic aromatic substitution (SNAr).[6] The success of this reaction depends on the nucleophile and the reaction conditions.
-
Causality: The C4 position of the quinoline ring is activated towards nucleophilic attack. However, a sufficiently strong nucleophile and conditions to facilitate the reaction are necessary.
-
Troubleshooting Steps:
-
Choice of Amine Source: For the synthesis of a primary amine (NH₂), a common method is to use a protected amine source like ammonia or an ammonia equivalent, followed by deprotection. Alternatively, some modern methods generate ammonia in situ.[7] Direct reaction with ammonia often requires high pressure and temperature.
-
Solvent and Temperature: The choice of solvent is critical. Alcohols or DMF are often used, and the reaction may require elevated temperatures (e.g., >120 °C) and extended reaction times.[6] Microwave-assisted synthesis can be very effective here, often leading to higher yields in shorter times (e.g., 20-30 minutes at 140-180 °C).[8]
-
Catalysis: While many SNAr reactions on 4-chloroquinolines proceed without a catalyst, some transformations can be facilitated by copper catalysis.[8]
-
Use of a Base: If you are using an amine salt as the nucleophile, a non-nucleophilic base will be required to liberate the free amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and why is it preferred for this synthesis?
A1: The Gould-Jacobs reaction is a classic and versatile method for synthesizing 4-hydroxyquinoline derivatives.[1][3] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[5] It is particularly useful because it allows for the construction of the quinoline core with desired substituents based on the choice of the starting aniline. For this compound, starting with ethyl 4-aminobenzoate directly incorporates the required ester group at the 6-position.
Q2: Are there alternative methods to the Gould-Jacobs reaction for creating the quinoline core?
A2: Yes, several other named reactions exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[9][10][11] However, these often involve harsh acidic conditions and can have issues with regioselectivity and functional group compatibility, making the Gould-Jacobs reaction a more controlled and often preferred method for highly functionalized quinolines.[10]
Q3: Why do I need to convert the 4-hydroxy group to a 4-chloro group before amination?
A3: The hydroxyl group (-OH) is a poor leaving group for nucleophilic aromatic substitution. By converting it to a chloro group (-Cl) using a reagent like POCl₃, you create a much better leaving group. This activates the C4 position of the quinoline ring, making it susceptible to attack by an amine nucleophile to form the desired 4-aminoquinoline.[6]
Q4: How can I monitor the progress of my reactions effectively?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between your starting materials, intermediates, and products. Visualizing the spots under UV light is usually sufficient. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What are the key safety precautions I should take during this synthesis?
A5:
-
High Temperatures: The cyclization step requires very high temperatures. Use appropriate heating equipment and take precautions against thermal burns.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The workup is highly exothermic and must be performed with extreme caution by adding the reaction mixture to ice slowly.
-
Solvents: Use all organic solvents in a well-ventilated fume hood.
Data and Protocols
Comparative Data for Reaction Conditions
| Parameter | Conventional Heating | Microwave-Assisted | Eaton's Reagent |
| Condensation Time | 1-2 hours | ~7 minutes[4] | N/A |
| Cyclization Temp. | >250 °C[5] | Varies, can be high | 80-100 °C[4] |
| Cyclization Yield | Variable, often low without high-boiling solvent | Generally improved yields[1] | Good to excellent yields[4] |
| Amination Time | >24 hours[6] | 20-30 minutes[8] | N/A |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate (Stage 1)
This protocol is adapted from general Gould-Jacobs procedures.[1][4]
-
Condensation:
-
In a round-bottom flask, combine ethyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting aniline.
-
Cool the mixture slightly and remove the ethanol byproduct under reduced pressure. The resulting oil or solid is the anilidomethylenemalonate intermediate.
-
-
Cyclization (High-Temperature Method):
-
To the intermediate from the previous step, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring).
-
Heat the mixture to 250-260 °C and maintain this temperature for 20-30 minutes. The product should precipitate out upon cooling.
-
Cool the mixture to room temperature. Add a non-polar solvent like hexane to facilitate further precipitation.[1]
-
Filter the solid product, wash with hexane, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Step-by-Step Protocol: Synthesis of this compound (Stage 2)
This protocol is a generalized procedure based on standard transformations.[2][6]
-
Chlorination:
-
Place Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, ~3-5 eq) in a fume hood.
-
Heat the mixture to reflux for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove excess POCl₃ under reduced pressure.
-
CAUTION: Slowly and carefully pour the cooled residue onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry to yield Ethyl 4-chloroquinoline-6-carboxylate.
-
-
Amination (Example using Ammonia):
-
Place the Ethyl 4-chloroquinoline-6-carboxylate in a sealed pressure vessel.
-
Add a solution of ammonia in a suitable solvent (e.g., ethanol).
-
Heat the vessel to 120-150 °C for 12-24 hours.
-
Cool the vessel to room temperature, and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[12]
-
Logical Relationships Diagram
Caption: Troubleshooting logic for common yield-reducing issues.
References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents - ResearchGate. Available at: [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. iipseries.org [iipseries.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethyl4-amino-2-methylquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
Overcoming regioselectivity issues in Friedländer quinoline synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity when using unsymmetrical ketones. Here, we move beyond simple protocols to explain the underlying principles that govern the reaction's outcome, providing you with the knowledge to troubleshoot effectively and optimize your synthetic strategy.
Understanding the Core Challenge: The Regioselectivity Problem
The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1] The primary challenge arises when an unsymmetrical ketone is used as the methylene component. Such ketones possess two distinct α-methylene sites, both of which can potentially react, leading to the formation of a mixture of regioisomeric quinoline products.[2][3] This complicates purification, reduces the yield of the desired isomer, and presents a significant hurdle in multi-step syntheses.
Controlling which α-methylene group participates in the initial condensation is the key to mastering this reaction. The outcome is determined by a delicate interplay of steric effects, electronic properties, and the reaction mechanism, which can be steered by careful selection of catalysts and conditions.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical ketone is giving a nearly 1:1 mixture of regioisomers. What is the most likely cause?
A1: A roughly equal mixture of products typically indicates a lack of kinetic or thermodynamic differentiation between the two possible reaction pathways. This is common under classical Friedländer conditions, such as using strong acids (e.g., H₂SO₄) or bases (e.g., KOH, KOtBu) at elevated temperatures.[6][7] These conditions are often not selective enough to favor the formation of one enolate or enamine intermediate over the other.
Q2: What is the fundamental difference between acid- and base-catalyzed mechanisms in controlling regioselectivity?
A2: The mechanism dictates the key intermediate.
-
Base Catalysis: Proceeds via an enolate intermediate. The regioselectivity depends on which α-proton is abstracted. This can lead to a mixture of the thermodynamic enolate (more substituted, more stable) and the kinetic enolate (less substituted, faster-forming).
-
Acid Catalysis: Generally proceeds through an enol or enamine intermediate.[8] In the presence of amine catalysts (a modern variation), the reaction is directed through a specific enamine, which can offer excellent kinetic control and high regioselectivity.[9][10]
Q3: Can steric hindrance on my 2-aminoaryl ketone influence the regiochemical outcome?
A3: Yes, significantly. Bulky substituents near the amino or carbonyl group of the starting aryl ketone can sterically clash with substituents on the unsymmetrical ketone.[3] This interaction can disfavor one of the transition states, leading to preferential formation of the less sterically hindered quinoline product. Always consider the steric profile of both reactants when predicting the likely major isomer.
Q4: I'm observing significant self-condensation of my ketone starting material. How can I prevent this?
A4: Ketone self-condensation (an aldol reaction) is a common side reaction, especially under strong basic conditions.[6][7] To mitigate this, consider switching to milder reaction conditions. An effective but often overlooked strategy is to use the pre-formed imine analog of the 2-aminoaryl ketone. This removes the possibility of the ketone starting material reacting with itself under basic conditions.[6]
Troubleshooting Guides & Protocols
This section provides detailed solutions to common regioselectivity problems.
Guide 1: Poor Regioselectivity with Standard Catalysis
Problem: Your reaction yields a mixture of regioisomers with standard acid or base catalysts, requiring difficult chromatographic separation.
Root Cause Analysis: The catalyst system fails to sufficiently differentiate between the two α-methylene positions of the unsymmetrical ketone. The reaction likely proceeds under thermodynamic control, where the energy difference between the two pathways is small, or under poor kinetic control.
Solution A: Kinetic Control with Amine Catalysis
Principle: Employing a cyclic secondary amine catalyst, such as pyrrolidine, shifts the mechanism towards the formation of an enamine intermediate. The reaction is kinetically driven to form the less substituted enamine, which then reacts to yield the corresponding quinoline, often with high regioselectivity.[10]
Recommended Protocol: Pyrrolidine-Catalyzed Regioselective Synthesis [10]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 equiv.) and pyrrolidine (20 mol%) in a suitable solvent (e.g., toluene or ethanol).
-
Reactant Addition: Begin heating the solution to 100 °C. Add the unsymmetrical ketone (1.1 equiv.) dropwise over 30 minutes. Slow addition is critical to maintain a low concentration of the ketone, which favors the formation of the kinetic enamine.[11]
-
Reaction: Stir the mixture at 100 °C and monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
Solution B: Environmentally Benign Control with Ionic Liquids
Principle: Ionic liquids (ILs) can act as both the solvent and a catalyst, creating a highly organized reaction environment. Specific interactions between the IL and the reaction intermediates can stabilize one transition state over the other, leading to excellent, and sometimes complete, regiospecificity.[6][12]
Recommended Protocol: Ionic Liquid-Mediated Synthesis [11]
-
Setup: In a reaction vial, combine the 2-aminoaryl ketone (1.0 equiv.), the unsymmetrical ketone (1.2 equiv.), and the ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim]BF₄, 2 mL per mmol of reactant).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The use of an IL often leads to significantly faster reaction times. Monitor by TLC.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid is often immiscible and can be recovered and reused.
-
Purification: Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate. Purify as needed.
Data Summary: Catalyst Impact on Regioselectivity
The choice of catalyst is the most powerful tool for controlling regioselectivity. The table below summarizes typical outcomes for the reaction between 2-aminobenzophenone and 2-butanone.
| Catalyst System | Conditions | Major Product Isomer | Regioisomeric Ratio (Major:Minor) | Reference(s) |
| KOH | Ethanol, Reflux | Mixture | ~55:45 | [9][13] |
| p-TsOH | Toluene, Reflux | Mixture | ~60:40 | [14] |
| Pyrrolidine | 100 °C, Slow Addition | 2-Ethyl-4-phenylquinoline | 85:15 | [10] |
| In(OTf)₃ | Solvent-free, 120 °C | Selective Friedländer Product | >95:5 | [15] |
| [bmim]HSO₄ | Neat, 120 °C | 2,3-Dimethyl-4-phenylquinoline | >98:2 (Regiospecific) | [12] |
Guide 2: Substrate-Based Control Strategies
Problem: Catalyst-based methods are not providing sufficient selectivity, or you require near-perfect regiocontrol for a critical synthetic step.
Root Cause Analysis: The electronic and steric properties of your unsymmetrical ketone are too similar at both α-positions for a catalyst to effectively differentiate between them.
Solution: Employing a Directing Group
Principle: This strategy involves temporarily modifying the unsymmetrical ketone by installing a directing group on one of the α-carbons. This group physically blocks or deactivates one side of the ketone, forcing the Friedländer condensation to occur exclusively at the other α-position.[6] A phosphoryl group is a common and effective choice.
Recommended Workflow:
-
Synthesis of Modified Ketone: Synthesize the α-phosphoryl ketone from the parent unsymmetrical ketone. Standard procedures for α-functionalization of ketones can be employed.
-
Friedländer Reaction: Perform the Friedländer synthesis using the modified ketone under standard conditions (e.g., base catalysis). Since one reaction pathway is blocked, the reaction will proceed to give a single regioisomeric quinoline intermediate.
-
Removal of Directing Group: Remove the phosphoryl group in a subsequent step to yield the final, single-isomer quinoline product.
General Troubleshooting Workflow
When faced with a regioselectivity issue, follow a logical progression of steps to identify and solve the problem.
By systematically evaluating your substrates and applying the targeted strategies outlined in this guide, you can effectively overcome the challenges of regioselectivity in the Friedländer quinoline synthesis, enabling the efficient and reliable production of your desired quinoline derivatives.
References
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Gál, E., et al. (2007). Recent Advances in the Friedländer Reaction. Chemical Reviews, 107(11), 5057-5115. Retrieved from [Link]
- Cheng, C. C., & Yan, S. J. (1982). Concerning the mechanism of the Friedländer quinoline synthesis.
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4945. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Pawar, S. S., & Ingle, D. N. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20853-20874. Retrieved from [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(11), 3163. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]
-
Varma, R. S., et al. (2010). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 34(9), 1860-1868. Retrieved from [Link]
-
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 42(5), 2269-2311. Retrieved from [Link]
-
Nanda, S., et al. (2020). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & Biomolecular Chemistry, 18(3), 446-451. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 13(2), 441. Retrieved from [Link]
-
Nachtigall, P., et al. (2015). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 44(33), 14616-14624. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]
-
Scilit. (2008). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Retrieved from [Link]
-
ResearchGate. (2020). Catalytic Asymmetric Synthesis of Atropisomeric Quinolines through the Friedländer Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. The Journal of Organic Chemistry, 80(24), 12343-12352. Retrieved from [Link]
-
Research Square. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. Retrieved from [Link]
-
Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]
-
Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]
-
ResearchGate. (2015). Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. Retrieved from [Link]
-
SpringerLink. (2017). Steric and Stereoelectronic Effects in Organic Chemistry. Retrieved from [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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Technical Support Center: Purification of Crude Ethyl 4-aminoquinoline-6-carboxylate
Welcome to our dedicated technical support guide for navigating the purification challenges of crude Ethyl 4-aminoquinoline-6-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this versatile quinoline derivative. Here, we distill field-proven insights and fundamental chemical principles into a practical troubleshooting guide to help you achieve the desired purity for your downstream applications.
Introduction: Understanding the Challenges
This compound is a key building block in medicinal chemistry, notably in the development of antimalarial and anticancer agents.[1][2] However, its purification is often non-trivial. The primary challenges stem from its hybrid functionality:
-
Basicity: The 4-amino group and the quinoline nitrogen (pKa ~6) impart basic character, leading to strong interactions with acidic silica gel.[1][3] This can cause significant peak tailing, poor resolution, and even irreversible adsorption during column chromatography.
-
Polarity: The presence of the amino and ester groups makes the molecule moderately polar, necessitating careful selection of chromatographic mobile phases.
-
Potential for Isomeric Impurities: Depending on the synthetic route, positional isomers or related quinoline impurities can be co-produced, which often have very similar polarities, making separation challenging.[3]
-
Stability: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ethyl ester functionality.
This guide will provide a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My column chromatography is showing severe peak tailing and I'm getting low recovery. What's happening?
A: This is a classic problem when purifying basic compounds like aminoquinolines on standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with the basic nitrogen atoms of your compound via acid-base interactions. This leads to a slow, non-uniform elution, resulting in broad, tailing peaks and potential loss of material on the column.
Q2: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:
-
Unreacted starting materials (e.g., substituted anilines, ketoesters).
-
By-products from side reactions (e.g., cyclization at different positions leading to isomeric quinolines).
-
Products of ester hydrolysis (4-aminoquinoline-6-carboxylic acid), especially if the work-up involved harsh basic or acidic conditions.
-
Polymeric or tar-like materials, particularly if the synthesis involved high temperatures.[4]
Q3: Can I use recrystallization as a primary purification method?
A: Recrystallization can be an excellent and scalable purification method if a suitable solvent system is identified. It is particularly effective at removing impurities with significantly different solubility profiles. However, it may be less effective at removing closely related structural isomers. A combination of chromatography to remove the bulk of impurities followed by recrystallization to achieve high purity is often a very effective strategy.
Q4: Is my compound degrading on the silica gel column?
A: While possible, degradation on standard silica gel under typical flash chromatography conditions is less common than strong adsorption. However, if you are using a highly acidic mobile phase or if the compound is left on the column for an extended period, degradation (e.g., ester hydrolysis) could occur. The primary issue is typically the interaction with silanol groups.[4]
Troubleshooting and Optimization Guide
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Column Chromatography: Taming the Basicity
The key to successful column chromatography of this compound is to mitigate the interaction between the basic compound and the acidic silica gel.
Workflow for Column Chromatography Optimization
Caption: Workflow for optimizing column chromatography.
Step-by-Step Protocol for Basic-Modified Column Chromatography:
-
Solvent System Selection (TLC):
-
Begin by finding a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate or Dichloromethane).[5]
-
Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system.
-
Crucially, add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to your TLC developing solvent. [4] You should observe a significant improvement in the spot shape (less streaking).
-
-
Silica Gel Pre-treatment (Recommended):
-
To further minimize interactions, you can use deactivated or basic-treated silica gel.
-
Option A (Triethylamine Wash): Prepare a slurry of silica gel in your chosen non-polar solvent containing 1-2% triethylamine. Pack the column with this slurry.
-
Option B (Ammoniated Silica): For very basic compounds, you can prepare a slurry of silica gel in a solvent system containing a small percentage of ammonium hydroxide, although this is often more aggressive and may not be necessary.[4]
-
-
Column Packing and Elution:
-
Pack the column with the treated silica gel.
-
Equilibrate the column with your initial mobile phase (containing the basic modifier) for at least 2-3 column volumes.
-
Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.
-
Run the column using a gradient elution, gradually increasing the polarity of the mobile phase.
-
Collect fractions and monitor by TLC.
-
Troubleshooting Chromatography Issues:
| Problem | Potential Cause | Solution |
| Persistent Peak Tailing | Insufficient basic modifier. | Increase the concentration of triethylamine or ammonia in your mobile phase (up to 5%). Ensure the column was properly equilibrated. |
| Compound Not Eluting | Mobile phase is not polar enough. | Increase the polarity of your mobile phase. A common system for polar amines is a gradient of Methanol in Dichloromethane (with a basic modifier).[6] |
| Poor Separation of Impurities | Solvent system lacks selectivity. | Try a different solvent system. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol. Sometimes adding a third solvent can improve resolution. |
Acid-Base Extraction: A Scalable Purification Technique
Acid-base extraction is a powerful and scalable workup or purification technique that leverages the basicity of the 4-aminoquinoline moiety to separate it from neutral or acidic impurities.[7][8]
Logical Flow of Acid-Base Extraction
Caption: Acid-base extraction workflow for purification.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl.[7] The basic this compound will be protonated to form a water-soluble salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be washed, dried, and evaporated to isolate these components if desired.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) with stirring until the pH is basic (pH 8-10, check with pH paper). Your product will deprotonate and precipitate out of the solution or form an oily layer.
-
Back-Extraction: Extract the now-neutral product back into a fresh organic solvent (DCM or EtOAc).[8] Perform this extraction 2-3 times.
-
Final Workup: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Important Considerations:
-
Ester Hydrolysis: Avoid using strong bases for extended periods or at high temperatures to prevent hydrolysis of the ethyl ester. Using sodium bicarbonate for basification is a milder option.[8]
-
Emulsions: If an emulsion forms during extraction, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).
Recrystallization: For High Purity Material
Recrystallization is an ideal final step to obtain highly pure, crystalline material. The choice of solvent is critical.
Solvent Selection for Recrystallization:
| Solvent Type | Examples | Rationale |
| Single Solvent | Ethanol, Methanol, Ethyl Acetate, Acetonitrile | The ideal solvent will dissolve the compound when hot but not when cold. Experiment with small quantities to find a suitable solvent.[9] |
| Solvent Pair | Ethanol/Water, Ethyl Acetate/Hexane, Dichloromethane/Hexane | Used when no single solvent is ideal. Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) at an elevated temperature, then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.[9] |
General Recrystallization Protocol:
-
Dissolve the crude or partially purified product in a minimal amount of the chosen boiling solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
University of the Fraser Valley. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Romero, M. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. Retrieved from [Link]
-
Frontiers Media S.A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
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University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Silver, J. (2014). When basification of silica gel is required, before using Column chromatography?. ResearchGate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Frontiers Media S.A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]
-
African Rock Art. (n.d.). Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 4-amino-2-methylquinoline-6-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
PubMed. (n.d.). Separation and identification of N4-(guanosin-7-yl)-4-aminoquinoline 1-oxide, a novel nucleic acid adduct of carcinogen 4-nitroquinoline 1-oxide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]
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Technical Support Center: Ethyl 4-aminoquinoline-6-carboxylate Synthesis
Document ID: TSC-QN-2026-01A
Last Updated: January 20, 2026
Introduction
Ethyl 4-aminoquinoline-6-carboxylate is a key building block in medicinal chemistry, notably in the development of novel therapeutic agents. Its synthesis, while well-established, often presents challenges related to yield and purity due to the formation of side products. This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals to identify, mitigate, and analyze common side products encountered during its synthesis, which typically proceeds through a Gould-Jacobs or Conrad-Limpach type reaction pathway. Understanding the mechanistic origins of these impurities is critical for optimizing reaction conditions and ensuring the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the quinolone intermediate is sluggish and gives a low yield. What are the primary causes?
A1: The thermal cyclization step is often the rate-determining step and requires high temperatures, typically around 250 °C.[1][2] Insufficient temperature is the most common cause of a sluggish reaction. Additionally, the choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is crucial for achieving the necessary temperature and facilitating high yields.[1][3] Inadequate removal of the ethanol or water byproduct from the initial condensation step can also hinder the subsequent cyclization.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from the desired 4-hydroxyquinoline intermediate. What could they be?
A2: Multiple spots often indicate a mixture of regioisomers or incompletely cyclized intermediates. Depending on the specific ketoester used, reactions like the Conrad-Limpach synthesis can produce isomeric quinoline products.[4] For instance, using an unsymmetrical β-ketoester with an aniline can lead to attack at two different positions, resulting in regioisomers. Another possibility is the presence of the uncyclized anilidomethylenemalonate intermediate, which is significantly more polar than the cyclized product.[5]
Q3: After the final amination step, my NMR shows broad signals and a lower-than-expected integration for the amino group. Why?
A3: This could be due to several factors. The presence of residual acidic impurities (e.g., from a chlorination step with POCl₃) can protonate the quinoline nitrogen and the amino group, leading to signal broadening. Ensure the product is thoroughly neutralized and washed during workup. Another possibility is slow proton exchange with residual water in the NMR solvent. Adding a drop of D₂O can sometimes sharpen these signals by exchanging the labile NH₂ protons.
Q4: My final product has a persistent color, even after column chromatography. What causes this?
A4: Persistent color is often due to trace amounts of highly conjugated, oxidized impurities or degradation products. These can form if the high-temperature cyclization step is too long or conducted in the presence of oxygen.[6] Performing the reaction under an inert atmosphere (Nitrogen or Argon) and carefully optimizing the heating time can minimize the formation of these chromophores.
Troubleshooting Guide: From Symptom to Solution
This section addresses common experimental issues by linking observable symptoms to probable mechanistic causes and providing actionable solutions.
Issue 1: Low Yield of 4-Hydroxyquinoline Intermediate & Complex Crude Mixture
| Probable Cause | Diagnostic Experiment | Corrective Action |
| Incomplete Cyclization: The high temperature required for the 6-electron electrocyclic ring closing was not reached or maintained.[5] | ¹H NMR of Crude: Look for characteristic signals of the vinyl proton and NH proton of the anilidomethylenemalonate intermediate. LC-MS Analysis: Search for the mass corresponding to the uncyclized intermediate. | Optimize Temperature: Ensure the reaction medium (e.g., diphenyl ether) reaches and maintains ~250 °C.[2] Use a sand bath or heating mantle with a thermocouple for accurate temperature control. Microwave Synthesis: Consider using microwave irradiation, which can dramatically shorten reaction times and improve yields by achieving high temperatures rapidly.[6][7] |
| Formation of Knorr Synthesis Product (2-Hydroxyquinoline Isomer): Under certain conditions (often lower temperatures or acidic catalysis), the initial reaction between the aniline and β-ketoester can favor attack at the ester carbonyl, leading to an anilide intermediate that cyclizes to the undesired 2-hydroxyquinoline regioisomer.[4] | LC-MS & ¹H NMR: The 2-hydroxy and 4-hydroxy isomers will have the same mass. Their NMR spectra, particularly the aromatic region splitting patterns, will be distinct. Compare the obtained spectra with literature data for both isomers. | Control Initial Condensation: Run the initial condensation at a controlled, lower temperature (e.g., room temperature to 100 °C) to favor the formation of the desired enamine intermediate before proceeding to the high-temperature cyclization.[1] Avoid strong acid catalysis in the initial step. |
| Degradation/Tar Formation: Prolonged heating at very high temperatures (>260 °C) or in the presence of oxygen can lead to decomposition and the formation of polymeric tars, reducing the yield of the desired product.[6] | Visual Observation: The reaction mixture becomes dark, viscous, and difficult to work with. TLC Analysis: Shows a streak from the baseline with no clear spots. | Optimize Heating Time: Monitor the reaction by TLC (if possible) or run small-scale time-course experiments to find the optimal heating duration. Inert Atmosphere: Conduct the high-temperature cyclization under a nitrogen or argon atmosphere to prevent oxidative degradation. |
Issue 2: Impurities Detected After Chlorination & Amination Steps
| Probable Cause | Diagnostic Experiment | Corrective Action |
| Residual 4-Hydroxyquinoline: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline intermediate was incomplete. | LC-MS of Crude Product: Search for a mass corresponding to the starting hydroxyquinoline. The 4-amino product and 4-hydroxy starting material will have different masses and retention times. | Reaction Conditions: Ensure the neat phosphorus oxychloride (POCl₃) is refluxed for a sufficient time (e.g., 3 hours).[7] Use a slight excess of POCl₃. Ensure the starting material is completely dry, as water will quench the reagent. |
| Bis-Quinoline Ether Formation: A potential side reaction where the 4-hydroxyquinoline acts as a nucleophile, reacting with the 4-chloroquinoline product. This is less common but possible under prolonged heating. | High-Resolution MS: Look for a mass corresponding to a dimer of the quinoline core linked by an oxygen atom. | Control Reaction Time: Avoid unnecessarily long heating times during the chlorination step once the conversion is complete as monitored by TLC. |
| Dialkylation/Over-alkylation: If the amination is performed with a primary amine, it's possible for the resulting secondary amine product to react again with another molecule of 4-chloroquinoline. | LC-MS Analysis: Search for a mass corresponding to the dialkylated product. | Stoichiometry Control: Use a controlled excess of the amine nucleophile relative to the 4-chloroquinoline to favor the formation of the monosubstituted product.[8] Adding the 4-chloroquinoline slowly to the amine solution can also help. |
Analytical & Mechanistic Workflows
Diagram 1: Troubleshooting Workflow for Side Product Identification
This diagram outlines a logical sequence of steps for identifying an unknown side product.
Caption: A systematic workflow for identifying reaction impurities.
Table 1: Common Side Products and Their Mass Signatures
(Assuming starting material is Ethyl 4-aminobenzoate and Diethyl malonate derivatives for Gould-Jacobs pathway)
| Compound Name | Structure | Probable Origin | Expected Mass [M+H]⁺ |
| Ethyl 4-hydroxyquinoline-6-carboxylate | Quinoline core with -OH at C4 | Desired intermediate before amination | 218.07 |
| Uncyclized Intermediate (Anilidomethylenemalonate) | Open-chain precursor | Incomplete thermal cyclization | 321.14 |
| Ethyl 2-hydroxyquinoline-6-carboxylate | Isomeric quinolone | Knorr synthesis pathway | 218.07 |
| Dimer/Oligomer | Complex structure | Degradation/overheating | > 400 |
Diagram 2: Competing Reaction Pathways
This diagram illustrates the divergence between the desired Conrad-Limpach pathway and the competing Knorr pathway.
Caption: Competing Conrad-Limpach vs. Knorr synthesis pathways.
Experimental Protocols
Protocol 1: Diagnostic LC-MS Analysis of Crude Reaction Mixture
-
Sample Preparation: Dissolve approximately 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol). If the sample contains solids, centrifuge or filter it through a 0.22 µm syringe filter.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient is from 95% Water (with 0.1% Formic Acid) to 95% Acetonitrile (with 0.1% Formic Acid) over 10-15 minutes.
-
Detection: Use both a UV detector (e.g., at 254 nm and 330 nm for the quinoline scaffold) and a mass spectrometer (in positive electrospray ionization mode, ESI+).
-
Data Analysis: Integrate the UV chromatogram to assess the relative abundance of different components. Analyze the mass spectrum of each peak to determine its mass-to-charge ratio (m/z) and compare it against the expected masses of the product and potential side products (see Table 1).
Protocol 2: Purification of Final Product via Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM/Methanol), adding silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Dry-pack the column with silica gel and then flush with the starting eluent.
-
Eluent System: A gradient system of Ethyl Acetate in Hexanes or Dichloromethane (DCM) with a small percentage of Methanol is often effective. For example, start with 100% DCM and gradually increase the polarity by adding Methanol from 0% to 5%.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Note: A general authoritative textbook reference for the underlying chemical principles).
- DeRisi, J. L., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]
-
Madrid, P. B., et al. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry. [Link]
-
Sánchez-Delgado, R. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS One. [Link]
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Technical Support Center: Optimization of Catalysts for Combes Quinoline Synthesis
Introduction
Welcome to the Technical Support Center for the Optimization of Catalysts in the Combes Quinoline Synthesis. The Combes synthesis, a robust acid-catalyzed reaction between an aniline and a β-diketone, remains a cornerstone in the synthesis of the quinoline scaffold—a privileged structure in medicinal chemistry and materials science.[1] The choice of catalyst is paramount, directly influencing reaction yield, purity, and regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization, providing field-proven insights to troubleshoot common experimental hurdles and enhance synthetic efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the role and selection of catalysts in the Combes synthesis.
Q1: What is the fundamental role of the acid catalyst in the Combes synthesis?
A1: The acid catalyst performs two critical functions in the Combes reaction mechanism. First, it facilitates the initial condensation between the aniline and the β-diketone to form an enamine intermediate by protonating a carbonyl oxygen, making the carbon more electrophilic for the aniline's nucleophilic attack. Second, and more critically, it protonates the enamine, which is essential for the subsequent electrophilic aromatic substitution (annulation) step—the rate-determining step of the reaction—where the aromatic ring closes to form the quinoline core.[2][3] Finally, the acid catalyzes the dehydration of the cyclic intermediate to yield the final aromatic quinoline product.[2][3]
Q2: What are the most common types of catalysts used for the Combes synthesis?
A2: The Combes synthesis is versatile and can be catalyzed by a range of acids. These are broadly categorized as:
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Homogeneous Brønsted Acids: These are the most traditional catalysts. Examples include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[3][4][5] PPA is particularly effective as it serves as both a catalyst and a powerful dehydrating agent.[3]
-
Lewis Acids: Though less common than Brønsted acids for this specific synthesis, Lewis acids like zinc chloride (ZnCl₂) have also been reported to catalyze the reaction.[4][5]
-
Heterogeneous (Solid) Acids: These catalysts offer significant advantages in terms of product purification and catalyst recyclability. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, is a prime example and has been successfully used to promote the synthesis of quinolines under milder conditions.[6][7]
Q3: How do I select an initial catalyst for my specific substrates?
A3: Your choice of catalyst should be guided by the reactivity of your starting materials and the desired reaction conditions.
-
For robust, unfunctionalized substrates: Concentrated sulfuric acid is a powerful, cost-effective starting point.[8]
-
For reactions requiring strong dehydration or higher temperatures: Polyphosphoric acid (PPA) is an excellent choice due to its high viscosity and dehydrating power.[3][9] It is particularly useful for less reactive anilines.
-
For sensitive substrates or to simplify work-up: A solid acid catalyst like Amberlyst-15 is recommended.[6] It often allows for milder reaction conditions and can be removed by simple filtration, avoiding complex aqueous work-ups.[6]
-
When exploring regioselectivity: Modified catalysts, such as polyphosphoric esters (PPE), formed by mixing PPA with an alcohol, have been shown to be more effective than sulfuric acid and can influence the isomeric product ratio.[2][3]
Q4: What is the difference between a Brønsted acid and a Lewis acid catalyst?
A4: The distinction lies in their mechanism of action. A Brønsted-Lowry acid is a proton (H⁺) donor.[10] In the Combes synthesis, catalysts like H₂SO₄ or PTSA donate a proton to activate the carbonyl group. A Lewis acid, on the other hand, is an electron-pair acceptor.[10] A Lewis acid like ZnCl₂ would coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic. While both activate the substrate, their interaction with solvents and substrates can differ, influencing reactivity and selectivity.
Part 2: Troubleshooting Guide
This guide provides structured solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or has failed completely. What are the likely causes and how can I address them?
A: Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Cause 1: Insufficient Catalyst Acidity or Activity. The rate-determining cyclization step requires a sufficiently strong acid.[2] If your aniline is deactivated by strong electron-withdrawing groups (e.g., -NO₂), a standard catalyst may be too weak to promote the reaction.[4][5]
-
Solution A (Increase Acidity): Switch from a weaker acid like PTSA to a stronger one like concentrated H₂SO₄ or PPA. PPA is often more effective than sulfuric acid for deactivated systems.[11]
-
Solution B (Check Catalyst Quality): Ensure your catalyst has not degraded. For example, PPA is highly hygroscopic and will lose its efficacy if it has absorbed significant amounts of water.[9] Solid acids like Amberlyst-15 should be properly dried before use.
-
-
Cause 2: Suboptimal Reaction Temperature. The Combes synthesis often requires elevated temperatures to overcome the activation energy of the annulation and dehydration steps.[11]
-
Cause 3: Presence of Water. The reaction generates water, and its presence can inhibit the catalyst and slow down the dehydration steps.
-
Solution: Use a catalyst that is also a strong dehydrating agent, such as PPA.[9] If using other catalysts, ensure all glassware is oven-dried and reagents are anhydrous.
-
-
Cause 4: Incomplete Condensation. The initial formation of the enamine intermediate may be incomplete.
-
Solution: Consider a two-step procedure. First, form the enamine intermediate by heating the aniline and β-diketone together, often with a milder acid catalyst or even neat, while removing water (e.g., with a Dean-Stark apparatus). Then, add the strong acid catalyst (like PPA or H₂SO₄) to effect the cyclization.
-
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Poor Regioselectivity with Unsymmetrical Substrates
Q: My reaction with an unsymmetrical aniline or β-diketone is producing a mixture of regioisomers. How can I control the outcome?
A: Achieving high regioselectivity is a common challenge governed by a delicate balance of steric and electronic factors.[1][2] The cyclization will preferentially occur at the ortho position of the aniline that is more nucleophilic and less sterically hindered.
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Cause 1: Electronic Effects. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring activate the ortho and para positions, while electron-withdrawing groups (e.g., -Cl, -F) deactivate them.
-
Solution: The outcome can be predicted and controlled based on the aniline's substitution pattern. For a meta-substituted aniline, cyclization will favor the less sterically hindered ortho position. In one study, methoxy-substituted anilines favored the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines yielded the 4-CF₃ regioisomer, demonstrating a strong electronic influence.[1][2]
-
-
Cause 2: Steric Hindrance. Bulky substituents on either the aniline (at the ortho position) or the β-diketone can direct the cyclization.
-
Solution A (Aniline): A bulky group ortho to the amino function will strongly disfavor cyclization at that position, directing it to the other, unsubstituted ortho carbon.
-
Solution B (Diketone): Increasing the steric bulk of one of the R groups on an unsymmetrical β-diketone can favor the formation of one regioisomer.[2] The aniline will preferentially attack the less sterically hindered carbonyl, which in turn influences which part of the diketone participates in the final cyclization.
-
-
Cause 3: Catalyst Choice. The nature of the catalyst can influence the transition state of the rate-determining annulation step.
This table summarizes findings from a study by Sloop, demonstrating how substituent effects dictate the major regioisomeric product.[1][2]
| Aniline Substituent (meta-) | β-Diketone R Group | Major Product Isomer | Primary Rationale |
| Methoxy (-OCH₃) | Trifluoromethyl (CF₃) | 2-CF₃-quinoline | The electron-donating methoxy group activates the aniline ring, favoring cyclization involving the more electronically influenced carbonyl. |
| Chloro (-Cl) | Trifluoromethyl (CF₃) | 4-CF₃-quinoline | The electron-withdrawing chloro group deactivates the aniline, making steric factors on the diketone more dominant in directing the cyclization. |
| Fluoro (-F) | Trifluoromethyl (CF₃) | 4-CF₃-quinoline | Similar to the chloro substituent, the deactivating nature of fluorine leads to sterically controlled cyclization. |
Issue 3: Catalyst Deactivation or Difficult Recovery (Heterogeneous Catalysts)
Q: I am using a solid acid catalyst like Amberlyst-15, but its activity is decreasing upon recycling. What is causing this and how can I prevent it?
A: Heterogeneous catalyst deactivation in acid-catalyzed reactions is typically caused by poisoning or fouling of the active sites.
-
Cause 1: Poisoning by Basic Products. The quinoline product is basic and can remain adsorbed to the acidic sites of the catalyst, neutralizing them and preventing them from catalyzing further reactions.
-
Solution: After the reaction, wash the recovered catalyst thoroughly with a non-basic organic solvent (e.g., methanol, dichloromethane) to remove adsorbed products. A subsequent wash with a dilute acid solution followed by drying can help regenerate the active sites.
-
-
Cause 2: Fouling by Polymeric Byproducts. Under strong acidic conditions, reactants or products can sometimes polymerize, creating a tarry residue that physically blocks the pores and active sites of the catalyst.
-
Solution: Use milder reaction conditions (lower temperature) to minimize polymerization. If fouling occurs, the catalyst can sometimes be regenerated by washing with appropriate solvents or, in severe cases, by calcination (for inorganic supports), though this is not applicable to polymer resins like Amberlyst-15.
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Part 3: Key Experimental Protocols
These protocols provide detailed, actionable methodologies for common procedures in Combes quinoline synthesis.
Protocol 3.1: General Procedure for Combes Synthesis using Polyphosphoric Acid (PPA)
This protocol is suitable for reacting anilines with β-diketones where a strong dehydrating catalyst is required.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10 g per 1 g of aniline).
-
Heating: Heat the PPA to ~60-70°C with stirring. PPA is highly viscous at room temperature, and gentle heating makes it easier to handle.[9]
-
Reagent Addition: Slowly and sequentially add the aniline (1.0 eq) and the β-diketone (1.0-1.1 eq) to the stirring PPA. The addition may be exothermic.
-
Reaction: Increase the temperature to the desired point (typically 100-140°C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: (Caution: Highly Exothermic!) Allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the product.
-
Neutralization: Slowly neutralize the cold aqueous slurry with a concentrated base solution (e.g., 50% NaOH or concentrated NH₄OH) until the pH is > 8. The product may precipitate as a solid or remain as an oil.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3.2: Catalyst Screening Workflow
A systematic approach is essential for identifying the optimal catalyst for a new set of substrates.
Caption: A systematic workflow for efficient catalyst screening.
Part 4: In-Depth Mechanistic Insights
Understanding the reaction mechanism is crucial for rational optimization and troubleshooting.
The Catalytic Cycle of the Combes Quinoline Synthesis
The reaction proceeds through three main stages, all facilitated by the acid catalyst (H-A).
-
Enamine Formation: The catalyst protonates one of the carbonyls of the β-diketone, activating it for nucleophilic attack by the aniline. A series of proton transfers and the elimination of a water molecule yields a Schiff base, which tautomerizes to the more stable enamine intermediate.
-
Annulation (Rate-Determining Step): The catalyst protonates the enamine, preparing it for the intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the activated enamine chain, forming a new six-membered ring. This cyclization is typically the slowest step of the reaction.[2][3]
-
Dehydration/Aromatization: A subsequent proton transfer neutralizes the charge on the nitrogen. The catalyst then protonates the newly formed alcohol group, converting it into a good leaving group (H₂O). Elimination of water results in the formation of the stable, aromatic quinoline ring system.[2][3]
Caption: Key stages of the acid-catalyzed Combes mechanism.
Part 5: References
-
Sloop, J.C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110–117. [Link]
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Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89. (Historical reference, URL not available).
-
Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2021). Brønsted and Lewis Acids and Bases. Chemistry LibreTexts. [Link]
-
Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Cambridge University Press. [Link]
-
Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
ResearchGate. (2013). What is the work up process for the reaction involving poly phosphoric acid?. ResearchGate. [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
ScienceMadness.org. (n.d.). Polyphosphoric Acid. ScienceMadness.org. [Link]
-
Organic Syntheses. (n.d.). A. 2-(2-Bromophenyl)-1H-indole. Organic Syntheses Procedure. [Link]
-
Sharma, G. C., & Kumar, A. (2014). Amberlyst-15 in Organic Synthesis. ARKAT-USA, Inc. [Link]
-
Hou, R-S., et al. (2008). Amberlyst-15-Catalyzed Novel Synthesis of Quinoline Derivatives in Ionic Liquid. Journal of the Chinese Chemical Society. [Link]
-
ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. ChemBAM. [Link]
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- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccsenet.org [ccsenet.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Challenges of Quinoline Synthesis: A Technical Guide to Mitigating Polymerization in Doebner-von Miller Reactions
FOR IMMEDIATE RELEASE
Technical Support Center
Topic: Reducing Polymerization in Doebner-von Miller Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of polymerization during Doebner-von Miller quinoline synthesis. Our goal is to equip you with the foundational knowledge and practical strategies to enhance your reaction yields, improve product purity, and minimize the formation of intractable polymeric byproducts.
Understanding the Polymerization Problem in Doebner-von Miller Reactions
The Doebner-von Miller reaction, a cornerstone in the synthesis of quinolines, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] While powerful, this reaction is notoriously plagued by a significant side reaction: the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2] This leads to the formation of a dark, viscous, and often intractable "tar" or "polymeric goo," which severely complicates product isolation and drastically reduces the yield of the desired quinoline derivative.[2][3]
This guide will walk you through the causality of this polymerization and provide field-proven strategies to control it, ensuring more successful and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Doebner-von Miller reaction turned into a black, tarry mess. What is happening and how can I prevent it?
A1: The formation of tar is the most common issue in the Doebner-von Miller synthesis and is primarily due to the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[2] The strongly acidic environment and often elevated temperatures create ideal conditions for this unwanted side reaction to dominate.
Troubleshooting Steps:
-
Temperature Control is Critical: The reaction is often exothermic. Localized overheating can significantly accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Consider gradual heating and external cooling if necessary to manage the exotherm.[2]
-
Slow and Steady Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline is a highly effective strategy. This maintains a low instantaneous concentration of the polymerizable species, favoring the desired reaction with the aniline over self-condensation.[3]
-
Employ a Two-Phase System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is dissolved in an aqueous acidic phase can dramatically reduce polymerization. This biphasic approach limits the contact of the carbonyl compound with the strong acid, thereby suppressing self-polymerization and leading to a significant increase in the yield of the quinoline product.[4][5]
Q2: What is the nature of the "tar" formed in the reaction? Can it be characterized?
A2: The "tar" is a complex mixture of high-molecular-weight polymers derived from the α,β-unsaturated carbonyl compound. While its exact structure can be heterogeneous, spectroscopic methods can provide insights into its composition.
-
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy of the tarry byproduct would likely reveal strong C=O stretching bands (around 1700 cm⁻¹) and broad O-H stretching bands (around 3400 cm⁻¹), indicative of aldol-type condensation products. The disappearance of the characteristic C=C stretching of the α,β-unsaturated system would also be expected.
-
NMR Spectroscopy: Proton and Carbon NMR (¹H and ¹³C NMR) spectroscopy of the soluble portions of the tar would show complex aliphatic and etheric signals, consistent with a polymeric structure.
Understanding the polymeric nature of the byproduct reinforces the importance of reaction conditions that disfavor polymerization pathways.
Q3: Can the choice of acid catalyst influence the extent of polymerization?
A3: Absolutely. The type and concentration of the acid catalyst are pivotal. While strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used, they are also potent catalysts for polymerization.[2]
-
Milder Lewis Acids: Consider exploring milder Lewis acids such as zinc chloride (ZnCl₂) or scandium(III) triflate (Sc(OTf)₃).[1] These can effectively catalyze the cyclization steps of the Doebner-von Miller reaction while being less aggressive in promoting the polymerization of the carbonyl compound. A comparative study of different acids is often warranted to find the optimal balance for a specific substrate.[2]
Q4: I've heard about using polymerization inhibitors. Is this a viable strategy for the Doebner-von Miller reaction?
A4: The use of radical inhibitors is a plausible but less commonly documented strategy in the context of the Doebner-von Miller reaction itself. The polymerization in this case is primarily acid-catalyzed (a cationic mechanism), not radical-initiated. However, under high temperatures, radical pathways can also contribute.
-
Potential Inhibitors: Phenolic inhibitors like hydroquinone or butylated hydroxytoluene (BHT) are known to scavenge free radicals. While their direct impact on the acid-catalyzed polymerization may be limited, they could help to suppress any thermally induced radical side reactions. If you choose to explore this, it is advisable to start with a very low concentration (e.g., 0.1 mol%) to avoid potential interference with the desired reaction pathway. The use of hydroquinone as a polymerization inhibitor has been reported in the synthesis of 8-hydroxyquinoline from o-aminophenol and acrolein.
Q5: My desired quinoline is formed, but I also get a significant amount of a reduced byproduct (a dihydroquinoline). Why does this happen?
A5: In some instances, an intermediate Schiff base can act as an internal oxidizing agent for the final aromatization step, leading to its own reduction.[6] This results in the formation of a dihydroquinoline byproduct alongside your desired quinoline.
Troubleshooting:
-
External Oxidizing Agent: The addition of a mild external oxidizing agent can help to ensure the complete aromatization of the dihydroquinoline intermediate to the final quinoline product. Common choices include nitrobenzene or arsenic acid, though milder and less toxic alternatives are continuously being explored.[7][8]
Visualizing the Reaction: Where Polymerization Takes Hold
The following diagram illustrates the Doebner-von Miller reaction pathway, highlighting the critical juncture where the α,β-unsaturated carbonyl compound can be diverted towards unwanted polymerization.
Caption: Doebner-von Miller reaction pathway and the competing polymerization side reaction.
Quantitative Data: The Impact of Reaction Conditions on Yield
The following table provides a comparative overview of how different strategies to mitigate polymerization can significantly impact the yield of the desired quinoline product. The data is illustrative and compiled from various literature reports.
| Strategy | Condition | Typical Yield Range | Key Advantage | Reference |
| Standard Conditions | Strong Acid (e.g., H₂SO₄), High Temperature | 10-40% | Simple setup | [4] |
| Temperature Control | Optimized, lower temperature | 30-60% | Reduced tar formation | [2] |
| Slow Reagent Addition | Dropwise addition of carbonyl | 40-70% | Minimized localized concentration | [3] |
| Two-Phase System | Aqueous Acid / Organic Solvent (e.g., Toluene) | 60-85% | Sequesters carbonyl from strong acid | [4][5] |
| Milder Catalyst | Lewis Acid (e.g., ZnCl₂) | 50-75% | Less aggressive towards polymerization | [1] |
Experimental Protocol: High-Yield Synthesis of 2-Methylquinoline via a Two-Phase System
This protocol is adapted from established methods designed to minimize polymerization and maximize the yield of 2-methylquinoline (quinaldine).
Materials:
-
Aniline
-
Crotonaldehyde (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add aniline (1.0 equivalent) and a 4 M solution of hydrochloric acid in water.
-
Heating: Heat the mixture to a gentle reflux with vigorous stirring.
-
Slow Addition of Carbonyl: In the dropping funnel, prepare a solution of crotonaldehyde (1.2 equivalents) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography on silica gel.
Conclusion
While the Doebner-von Miller reaction presents a formidable challenge in the form of polymerization, a systematic and informed approach to reaction design and execution can lead to significantly improved outcomes. By carefully controlling temperature, employing slow reagent addition, and utilizing two-phase systems, researchers can effectively steer the reaction towards the desired quinoline product and away from the formation of intractable tars. The selection of milder acid catalysts further enhances this control. We are confident that the insights and protocols provided in this guide will serve as a valuable resource in your synthetic endeavors.
For further inquiries or specialized support, please do not hesitate to contact our technical team.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 20, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved January 20, 2026, from [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020, February 3). Retrieved January 20, 2026, from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. (2023, February 7). Retrieved January 20, 2026, from [Link]
-
Characterization of catalysts by FTIR, AAS and thermal analysis - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC - NIH. (2024, February 16). Retrieved January 20, 2026, from [Link]
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- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Cyclization
Welcome to the technical support hub for quinoline synthesis. This guide is structured for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in classical and modern quinoline cyclization reactions. Here, we move beyond simple procedural lists to explore the causal relationships behind common experimental failures, offering validated troubleshooting strategies in a direct question-and-answer format.
Part 1: General & Cross-Reaction Issues
This section addresses fundamental problems that can affect any quinoline synthesis, regardless of the specific named reaction being employed.
Q1: My reaction has stalled. TLC analysis shows significant starting material remaining even after extended reaction times. What are the primary causes?
A1: A stalled reaction is one of the most common issues and typically points to one of four key areas: catalyst inefficiency, suboptimal temperature, poor substrate reactivity, or the presence of inhibitors like water.[1]
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Causality: Quinoline cyclizations, particularly acid-catalyzed variants like the Combes or Friedländer, are often equilibrium-driven processes.[1] The cyclization-dehydration step is frequently the rate-determining step.[2] If the energy barrier for this step is not overcome, or if a stable, unreactive intermediate forms, the reaction will not proceed to completion.
-
Troubleshooting Steps:
-
Catalyst Screening: The choice of acid or base catalyst is highly substrate-dependent.[1][3] A catalyst that is too weak may not facilitate the necessary protonation/activation steps, while an overly harsh catalyst can lead to side reactions like polymerization, especially in the Doebner-von Miller synthesis.[4][5]
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Temperature Optimization: Many quinoline syntheses require significant thermal energy to drive the cyclization and dehydration.[1] If the temperature is too low, the reaction will be sluggish.[1] Conversely, excessive heat can cause decomposition and tar formation.[1][4]
-
Assess Substrate Electronics: The electronic properties of the starting aniline are critical. Strong electron-withdrawing groups can deactivate the aromatic ring, making the intramolecular electrophilic attack more difficult and slowing the reaction.[1]
-
Ensure Anhydrous Conditions: Water produced during the reaction can inhibit acid catalysts and shift the equilibrium away from the product.[1] Using anhydrous solvents and reagents is often beneficial.[1]
-
Troubleshooting Workflow: Stalled Reaction
Below is a logical decision tree to guide your experimental troubleshooting for a stalled reaction.
Caption: A decision tree for troubleshooting stalled quinoline cyclizations.
Part 2: Issues Specific to Named Reactions
Different named reactions for quinoline synthesis have unique mechanisms and, therefore, distinct failure modes.
Friedländer Synthesis
Q2: My Friedländer synthesis is producing a complex mixture of products and a low yield of the desired quinoline. What's going wrong?
A2: The primary culprits in a low-yielding Friedländer synthesis are often side reactions, particularly the self-condensation of the ketone starting material, and poor regioselectivity when using unsymmetrical ketones.[6][7]
-
Causality: The Friedländer synthesis begins with an intermolecular aldol condensation between the 2-aminoaryl aldehyde/ketone and a carbonyl compound containing an α-methylene group.[7] Under basic conditions, the enolate of the methylene partner can readily react with itself, leading to oligomeric byproducts.[6]
-
Troubleshooting & Optimization:
-
Control Side Reactions: To mitigate aldol self-condensation, consider using the imine analog of the o-aminoaryl ketone.[6][7] Alternatively, milder reaction conditions using catalysts like gold(III) or iodine can suppress side product formation.[7][8]
-
Improve Regioselectivity: When using an unsymmetrical ketone, two different enolates can form, leading to a mixture of regioisomers. Directing groups, such as a phosphoryl group on one α-carbon, can control which enolate forms.[7][8] The choice of catalyst, such as specific amine catalysts or ionic liquids, can also strongly favor one isomer.[8]
-
Solvent Choice: Solvent plays a crucial role. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption and reactant solubility.[8] In some cases, catalyst-free reactions in water at elevated temperatures have proven highly effective.[6]
-
| Parameter | Problem | Recommended Solution | Reference |
| Catalyst | Low activity / Side reactions | Screen Lewis acids (e.g., metal triflates), Brønsted acids (p-TsOH), or iodine.[9] Solid acids (Nafion, Chitosan-SO₃H) can offer milder conditions and easier workup.[10][11] | [9][10][11] |
| Temperature | Reaction too slow or decomposition | Traditional methods may require 150-220°C.[6] Microwave irradiation can significantly shorten reaction times.[10] | [6][10] |
| Solvent | Poor solubility / Side reactions | Ethanol, DMF, or acetic acid (as both solvent and catalyst) are common.[8][9][12] Solvent-free conditions are also reported.[7][13] | [7][8][9][12][13] |
| Regioselectivity | Mixture of isomers | Use a directing group on the ketone or select a regioselective catalyst (e.g., specific amine catalysts).[8] | [8] |
Table 1. Optimization Parameters for the Friedländer Synthesis.
Doebner-von Miller & Skraup Syntheses
Q3: My Doebner-von Miller / Skraup reaction is producing a large amount of black, intractable tar and very little product. How can I prevent this?
A3: Tar formation is the most notorious side reaction in these syntheses, caused by the harsh, strongly acidic and oxidizing conditions which lead to the polymerization of reactants and intermediates.[4][5][14] The Skraup synthesis is particularly known for being violently exothermic.[4][14]
-
Causality: The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds (or generates them in situ) under strong acid catalysis.[15] These activated olefins are highly susceptible to acid-catalyzed polymerization, creating high-molecular-weight tars.[4][5] The Skraup synthesis is similar but uses glycerol, which dehydrates to the highly reactive acrolein in situ.[14][16]
-
Troubleshooting & Optimization:
-
Control the Exotherm (Skraup): The reaction's violence must be managed. Add a moderator like ferrous sulfate (FeSO₄) or boric acid.[4][14] Ensure slow, controlled addition of concentrated sulfuric acid with efficient cooling and stirring to dissipate heat.[4]
-
Prevent Polymerization (Doebner-von Miller): The key is to limit the self-reaction of the carbonyl compound.
-
Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization and improve yields.[4][5]
-
Slow Addition: Slowly adding the carbonyl reactant to the hot aniline-acid mixture keeps its instantaneous concentration low, favoring the desired reaction over polymerization.[4]
-
-
Incomplete Oxidation: The final step of these reactions is the oxidation of a dihydroquinoline intermediate.[5][14] If this step is incomplete, dihydro- or tetrahydroquinoline impurities will contaminate the product.[5] Ensure a sufficient amount of the oxidizing agent (e.g., nitrobenzene in Skraup) is present and that the reaction time is adequate for complete aromatization.[5][14]
-
Combes & Conrad-Limpach Syntheses
Q4: I'm observing a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control this?
A4: Regioselectivity in the Combes synthesis is a well-known challenge governed by a delicate balance of steric and electronic effects on both the aniline and the β-diketone.[2][6]
-
Causality: The reaction proceeds via the formation of a Schiff base (enamine) intermediate.[2] With an unsymmetrical diketone, two different enamines can form, leading to two different cyclization pathways. The rate-determining step is the electrophilic aromatic annulation, and its regiochemical outcome depends on which enamine cyclizes faster.[2]
-
Troubleshooting & Optimization:
-
Steric Control: Increasing the steric bulk of one of the R groups on the β-diketone can effectively block the aniline's attack at the more hindered carbonyl, favoring the formation of a single regioisomer.[2][6]
-
Catalyst Modification: While concentrated H₂SO₄ is traditional, a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) catalyst can be more effective and may influence regioselectivity.[2]
-
Q5: My Conrad-Limpach reaction yield is very low, and the high temperature (250°C) is causing decomposition. Are there alternatives?
A5: The high temperatures required for the thermal cyclization in the Conrad-Limpach synthesis are a major drawback, often leading to poor yields.[17] The choice of solvent is critical for success.
-
Causality: The key step is a thermal electrocyclic ring closing of a Schiff base to form the quinoline ring.[17] This step has a high activation energy, necessitating high temperatures to break the aromaticity of the aniline ring during cyclization.[17][18]
-
Troubleshooting & Optimization:
-
High-Boiling Inert Solvents: Early work often performed the cyclization neat, with very low yields.[17] Using a high-boiling, inert solvent like mineral oil or Dowtherm A dramatically improves yields, often to >90%, by ensuring even heat transfer and preventing localized charring.[17][18] Solvents with boiling points above 250 °C generally give the best results.[18]
-
Temperature Control: While high temperature is necessary, it's a trade-off. The reaction should be conducted at the lowest effective temperature that allows for cyclization to minimize decomposition.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Reaction Monitoring by TLC
Effective troubleshooting requires accurate reaction monitoring. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for this purpose.[19]
-
Prepare the TLC Plate: On a silica gel plate, lightly draw a starting line with a pencil ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[19]
-
Prepare the Developing Chamber: Add the chosen mobile phase (eluent) to a depth of ~0.5 cm in a sealed chamber and let it saturate.[19] A good starting eluent is a mixture of hexane and ethyl acetate; the ratio is adjusted to achieve good separation. For basic quinolines, adding 0.5-2% triethylamine to the eluent can prevent streaking.[20]
-
Spot the Plate:
-
Dissolve a small sample of your starting material(s) in a volatile solvent and apply a small spot to the "SM" lane.
-
Using a capillary, take a small aliquot from your reaction pot and spot it on the "RM" lane.
-
On the "Co" lane, first spot the starting material, let it dry, then spot the reaction mixture directly on top of it.[19]
-
-
Develop & Visualize: Place the plate in the saturated chamber and allow the eluent to run up the plate. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[19]
-
Interpret: The reaction is progressing if the starting material spot in the "RM" lane diminishes in intensity while a new product spot appears. The reaction is complete when the starting material spot is gone from the "RM" lane.[19]
Protocol 2: Small-Scale Catalyst Screening for Friedländer Synthesis
-
Setup: In parallel 5 mL vials equipped with stir bars, add the 2-aminoaryl ketone (0.1 mmol, 1.0 eq) and the active methylene compound (0.12 mmol, 1.2 eq).
-
Catalyst Addition: To each vial, add a different catalyst (5-10 mol %). Screen a variety of catalysts, such as p-TsOH, TFA, ZnCl₂, and I₂. Include one vial with no catalyst as a control.
-
Reaction: Add 1 mL of a suitable solvent (e.g., ethanol) to each vial. Place the vials in a heating block set to 80°C and stir for 4 hours.
-
Monitoring: At 1-hour intervals, take an aliquot from each vial and analyze by TLC to assess the rate of product formation and identify the most effective catalyst.
-
Workup & Analysis: After 4 hours, cool the vials, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution. Analyze the organic layers by LC-MS or ¹H NMR to quantify the conversion rate for each catalyst.
Visualizing the Troubleshooting Logic
This diagram illustrates the interconnectedness of key reaction parameters. A failure in one area often necessitates optimization in another.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. jocpr.com [jocpr.com]
- 14. uop.edu.pk [uop.edu.pk]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 18. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 4-aminoquinoline-6-carboxylate Stability and Degradation
Welcome to the technical support center for Ethyl 4-aminoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The structure of this compound contains three key functional groups that can be susceptible to degradation under various conditions:
-
Ethyl Ester: The ester group is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid (4-aminoquinoline-6-carboxylic acid) and ethanol.
-
Aromatic Amine: The 4-amino group can be susceptible to oxidation, which may lead to the formation of colored degradation products. It can also be involved in reactions like N-oxide formation.
-
Quinoline Ring System: While generally stable, the quinoline ring can undergo degradation under harsh oxidative conditions or photodegradation upon exposure to high-energy light.
Q2: What are the recommended storage conditions for this compound?
A2: Based on supplier recommendations and the chemical nature of the compound, it should be stored sealed in a dry environment at 2-8°C[1]. This minimizes the risk of hydrolysis from atmospheric moisture and slows down potential thermal degradation.
Q3: Why are forced degradation studies necessary for a compound like this compound?
A3: Forced degradation studies, or stress testing, are crucial in pharmaceutical development for several reasons.[2][3][4] They help to:
-
Identify Potential Degradants: By exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation), we can generate potential degradation products that might form under normal storage conditions over a longer period.
-
Elucidate Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and establishing appropriate storage conditions.[3]
-
Develop Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, such as HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products. This is a regulatory requirement.[4]
Q4: What is a typical analytical method used to assess the stability of this compound?
A4: The most common analytical method for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a reverse-phase column (e.g., C18).[2] This technique allows for the separation of the parent compound from its degradation products, enabling accurate quantification of the remaining parent compound and the formation of impurities over time.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Routine Analysis
-
Possible Cause 1: Hydrolytic Degradation. If you observe a new, more polar peak (earlier retention time on a reverse-phase column), it is likely the carboxylic acid degradant resulting from the hydrolysis of the ethyl ester. This can happen if the compound has been exposed to moisture or acidic/basic conditions in your solvent or formulation.
-
Troubleshooting Steps:
-
Verify pH of Solutions: Ensure all solvents and buffers used are within a neutral pH range.
-
Use Fresh Solvents: Prepare solutions fresh daily to minimize exposure to atmospheric moisture.
-
Confirm Peak Identity: If possible, use a reference standard of the suspected carboxylic acid degradant to confirm its identity by spiking your sample.
-
-
-
Possible Cause 2: Oxidative Degradation. The appearance of small, broad peaks or a change in the color of your sample solution could indicate oxidative degradation of the 4-amino group.
-
Troubleshooting Steps:
-
De-gas Solvents: Use sparging with an inert gas like nitrogen or helium to remove dissolved oxygen from your mobile phase and sample diluent.
-
Protect from Light: Prepare and store samples in amber vials to prevent photo-oxidation.
-
Consider Antioxidants: For formulation development, the inclusion of an antioxidant may be necessary.
-
-
Issue 2: Loss of Assay Potency Over Time in a Solution-Based Experiment
-
Possible Cause: Photodegradation. If your experiments are conducted under ambient laboratory lighting for extended periods, photodegradation of the quinoline ring system could be occurring.
-
Troubleshooting Steps:
-
Conduct a Photostability Study: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a sample protected from light (e.g., wrapped in aluminum foil).[5]
-
Use UV-Protected Labware: Utilize amber glassware or light-blocking centrifuge tubes for sample preparation and storage.
-
Minimize Exposure Time: Reduce the time your samples are exposed to light during experimental procedures.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described above.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study for this compound
| Stress Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradant(s) |
| 0.1 M HCl, 60°C | 24 | ~25% | 4-aminoquinoline-6-carboxylic acid |
| 0.1 M NaOH, 25°C | 4 | ~40% | 4-aminoquinoline-6-carboxylic acid |
| Water, 60°C | 24 | < 5% | 4-aminoquinoline-6-carboxylic acid |
| 3% H₂O₂, 25°C | 24 | ~15% | Oxidized species (e.g., N-oxide) |
| Light (ICH Q1B) | - | ~10% | Photodegradants |
| Heat (80°C, solid) | 72 | < 2% | Minimal degradation |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 4-aminoquinoline-6-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-aminoquinoline-6-carboxylate and its precursors. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinoline synthesis, with a special focus on the critical role of solvent selection. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
The synthesis is typically a multi-step process. While there are several variations, a common and classical approach involves the Conrad-Limpach reaction to build the quinoline core, followed by functional group manipulation to install the 4-amino group.[1][2]
The key stages are:
-
Condensation: An aromatic amine (Ethyl 4-aminobenzoate) is reacted with a β-ketoester (e.g., ethyl acetoacetate) to form an intermediate, typically an ethyl β-arylaminocrotonate or Schiff base.[3] This step is usually performed under mild acidic catalysis at moderate temperatures.
-
Thermal Cyclization: The intermediate is heated to high temperatures (around 250 °C) to induce an intramolecular cyclization, forming the 4-hydroxyquinoline core (Ethyl 4-hydroxyquinoline-6-carboxylate).[1][2] This is the most critical step for solvent selection.
-
Halogenation: The 4-hydroxy group is converted into a better leaving group, typically a 4-chloro group, using a halogenating agent like phosphorus oxychloride (POCl₃).
-
Amination: The 4-chloroquinoline intermediate undergoes a nucleophilic aromatic substitution (SNAr) with an amine source (e.g., ammonia, sodium azide followed by reduction) to yield the final product, this compound.[4]
The focus of this guide is on the thermal cyclization step (Step 2), as solvent choice here dictates the success, yield, and safety of the entire synthesis.
Q2: Why are high-boiling point solvents traditionally required for the cyclization step?
The thermal cyclization in the Conrad-Limpach synthesis is an energetically demanding reaction. It involves an electrocyclic ring-closing that temporarily disrupts the aromaticity of the aniline ring, creating a high-energy intermediate.[5] To overcome this significant activation energy barrier, very high temperatures, often around 250 °C or higher, are necessary.[2]
Traditional solvents are chosen primarily for their high boiling points, which allow the reaction to be maintained at the required temperature under reflux conditions. Commonly cited solvents include:
-
Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl (BP: 257 °C).[5][6]
-
Diphenyl ether (BP: 259 °C).[5]
These solvents are thermally stable and inert, preventing them from participating in the reaction. However, they present significant drawbacks related to safety, cost, and difficult removal during workup.[5]
Q3: What are the main advantages of seeking alternative solvents for this synthesis?
Moving beyond traditional high-boiling solvents is a key goal for process optimization, safety, and sustainability. The primary drivers for seeking alternatives include:
-
Improved Safety Profile: Many traditional solvents have unpleasant odors, are flammable at high temperatures, or require specialized handling and disposal procedures.
-
Lower Cost: Solvents like Dowtherm A can be expensive, especially for large-scale synthesis.[5] Inexpensive alternatives can significantly reduce overall process costs.
-
Easier Workup: Mineral oil, while cheap, is notoriously difficult to remove from the reaction product due to its viscosity and low volatility, often requiring extensive washing with hydrocarbon solvents.[5] Solvents that allow for direct precipitation of the product upon cooling are highly desirable.
-
Environmental Responsibility ("Green Chemistry"): The principles of green chemistry encourage the use of less hazardous, more environmentally benign solvents.[7][8] This includes exploring solvents that are biodegradable, derived from renewable resources, or can be easily recycled.[9][10]
Troubleshooting Guide
Q4: My cyclization reaction is giving very low yields (<30%). What is the likely cause and how can I fix it?
A low yield in the thermal cyclization step is almost always linked to insufficient reaction temperature.
Causality: As established, the electrocyclization has a high activation energy. If the solvent's boiling point is too low, the reaction will not reach the necessary temperature to proceed at an efficient rate. Early attempts at this reaction without any solvent often resulted in poor yields for this very reason.[1] Research has shown a clear correlation where the yield of the 4-hydroxyquinoline product generally increases with the boiling point of the solvent used, up to an optimal point around 250 °C.[5]
Solutions:
-
Verify Solvent Boiling Point: Ensure the solvent you are using can maintain a stable reflux at or above 250 °C.
-
Switch to a Higher-Boiling Solvent: If your current solvent is inadequate, you must switch to one with a higher boiling point. Refer to the solvent comparison table below for suitable alternatives to traditional choices. A study on this reaction found that switching from methyl benzoate (BP 200 °C, 25% yield) to isobutyl benzoate (BP 240 °C, 66% yield) dramatically improved the outcome.[5]
-
Ensure Efficient Ethanol Removal: The reaction produces ethanol as a byproduct.[6][11] This must be continuously removed (e.g., with a Dean-Stark trap or short path distillation head) during the reaction. The buildup of ethanol can lower the overall boiling point of the reaction mixture, preventing it from reaching the target temperature.
Q5: I am getting a significant amount of an isomeric impurity. How can I improve the regioselectivity?
The formation of a 2-hydroxyquinoline (or its 2-quinolone tautomer) is a known issue and is characteristic of the related Knorr quinoline synthesis.[3]
Causality: The regioselectivity of the initial condensation step is temperature-dependent.
-
Conrad-Limpach Pathway (Desired): At moderate temperatures (typically < 100 °C), the aniline's amino group attacks the more electrophilic keto-carbonyl of the β-ketoester. This leads to the intermediate that cyclizes to the desired 4-hydroxyquinoline.[12]
-
Knorr Pathway (Isomeric Impurity): At higher temperatures (e.g., ~140 °C or above), the reaction can favor a thermodynamic product where the amino group attacks the ester-carbonyl.[3] This forms a β-keto anilide intermediate, which then cyclizes to the undesired 2-hydroxyquinoline isomer.
Solutions:
-
Control the Condensation Temperature: If you are performing a one-pot reaction, ensure the initial condensation phase is completed at a moderate temperature before raising it for the cyclization. For better control, use a two-step procedure: first, synthesize and isolate the enamine intermediate at a lower temperature, and only then subject it to the high-temperature cyclization in a suitable solvent.
-
Use an Acid Catalyst: The presence of a catalytic amount of strong acid (e.g., H₂SO₄, HCl) favors the kinetic attack at the ketone, promoting the Conrad-Limpach pathway.[1]
Q6: The workup of my reaction is very difficult. The product is oily and hard to purify. What can I do?
This is a common complaint, especially when using mineral oil. The choice of solvent directly impacts the ease of product isolation.
Causality: The physical properties of the solvent dictate the workup procedure. High-viscosity, non-volatile solvents like mineral oil will coat the product, making filtration and purification challenging.
Solutions:
-
Select a "Product-Precipitating" Solvent: The ideal alternative solvent is one in which the 4-hydroxyquinoline product has low solubility at room temperature. This allows the product to crystallize or precipitate directly from the reaction mixture upon cooling. The solid can then be easily collected by filtration.[6] 2,6-di-tert-butylphenol has been identified as an excellent solvent in this regard, giving a clean product in good yield that is easily isolated.[5]
-
Optimize the Post-Reaction Wash: When using solvents like Dowtherm A or 1,2,4-trichlorobenzene, the cooled reaction mixture can be diluted with a non-polar solvent like petroleum ether or hexane.[6] This helps to precipitate the product while keeping the solvent in solution, facilitating collection by filtration.
Data & Protocols
Alternative Solvent Comparison for Conrad-Limpach Cyclization
The following table summarizes data for several traditional and alternative solvents investigated for the synthesis of 4-hydroxyquinolines.[5][13]
| Solvent | Boiling Point (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Dowtherm A | 257 | ~65 | High BP, well-established | Expensive, strong odor |
| Mineral Oil | >275 | ~65-95 | Very inexpensive, high BP | Extremely difficult workup |
| 1,2,4-Trichlorobenzene | 213 | ~60 | Inexpensive, high BP | Environmental/health concerns |
| 2-Nitrotoluene | 222 | ~62 | Inexpensive, high BP | Toxic, potential for side reactions |
| Isobutyl Benzoate | 240 | ~66 | Good yield, moderate cost | Can be difficult to remove |
| 2,6-di-tert-butylphenol | 253 | ~65 | Excellent choice: Inexpensive, clean product precipitation, no odor | Solid at room temperature |
Experimental Workflow Diagram
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. scribd.com [scribd.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. prepchem.com [prepchem.com]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-aminoquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 4-aminoquinoline-6-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the challenges of scaling up this important quinoline derivative. As Senior Application Scientists, we have compiled field-proven insights to ensure the robustness and reproducibility of your synthesis.
I. Synthetic Strategy Overview
The most common and scalable synthetic route to this compound involves a three-stage process. This guide will be structured around these key transformations, addressing potential issues at each stage.
Caption: General three-stage workflow for the synthesis of this compound.
II. Stage 1: Quinoline Core Formation (Gould-Jacobs Reaction)
This initial stage involves the condensation of an aniline derivative with a malonic ester derivative to form the 4-hydroxyquinoline core.
Frequently Asked Questions (FAQs)
Q1: We are observing low yields and formation of side products during the Gould-Jacobs reaction scale-up. What are the likely causes?
A1: Low yields in the Gould-Jacobs reaction at scale are often due to incomplete initial condensation or undesired side reactions during the high-temperature cyclization. Key factors to investigate are:
-
Purity of Starting Materials: Ensure the aniline and diethyl ethoxymethylenemalonate (DEEM) are of high purity. Impurities can interfere with the condensation and lead to tar formation at high temperatures.
-
Inefficient Water Removal: The initial condensation step releases water. On a larger scale, inefficient removal can lead to hydrolysis of the malonic ester and reverse the reaction.
-
Suboptimal Cyclization Temperature: The thermal cyclization requires high temperatures, often in a high-boiling solvent like Dowtherm A.[1] Inconsistent heating in a large reactor can lead to localized overheating, causing decomposition, or insufficient heating, resulting in incomplete cyclization.
-
Atmosphere Control: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aniline and other components at high temperatures.
Q2: How can we improve the cyclization step to minimize charring and improve yield?
A2: To mitigate issues during the high-temperature cyclization:
-
Controlled Addition: Instead of heating the entire mixture at once, consider a controlled addition of the anilidomethylenemalonate intermediate into the pre-heated high-boiling solvent. This allows for better temperature management and minimizes the time the reactants are exposed to high temperatures.
-
Solvent Selection: While Dowtherm A is common, other high-boiling, inert solvents can be explored for better solubility and heat transfer properties.
-
Agitation: Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reactor and prevent localized hot spots.
Troubleshooting Guide: Stage 1
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of anilidomethylenemalonate intermediate | Incomplete reaction; hydrolysis of DEEM. | Ensure anhydrous conditions. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Dark coloration and tar formation during cyclization | Oxidation of aniline; decomposition at high temperatures. | Maintain a strict inert atmosphere. Optimize the cyclization temperature and time. Consider controlled addition of the intermediate to the hot solvent. |
| Product precipitates prematurely from the reaction mixture | Poor solubility of the 4-hydroxyquinoline product in the reaction solvent at lower temperatures. | Choose a solvent in which the product has good solubility at the reaction temperature but will precipitate upon cooling for easier isolation. |
III. Stage 2: Chlorination of Ethyl 4-hydroxyquinoline-6-carboxylate
This stage converts the 4-hydroxy group to a more reactive 4-chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Frequently Asked Questions (FAQs)
Q1: Our chlorination with POCl₃ is sluggish and gives incomplete conversion. What can we do?
A1: Incomplete chlorination is a common issue. Here are some troubleshooting steps:
-
Moisture Content: The starting material, Ethyl 4-hydroxyquinoline-6-carboxylate, must be scrupulously dry. Any moisture will react with POCl₃, reducing its effectiveness and generating impurities.[2]
-
Excess POCl₃: On a larger scale, it's often necessary to use a larger excess of POCl₃ to drive the reaction to completion. The excess POCl₃ can also act as the solvent.
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently (typically refluxing POCl₃, ~105 °C) for an adequate duration. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Addition of PCl₅: In some cases, the addition of phosphorus pentachloride (PCl₅) along with POCl₃ can enhance the chlorinating power of the reagent mixture.[3]
Q2: We are concerned about the safety of quenching a large-scale POCl₃ reaction. What is the best practice?
A2: Quenching large volumes of POCl₃ is highly hazardous due to the exothermic reaction with water. The safest method is a "reverse quench":
-
Preparation: Prepare a separate, well-stirred vessel with a mixture of crushed ice and a weak base like sodium bicarbonate or sodium acetate solution.
-
Controlled Addition: Slowly and carefully add the reaction mixture to the ice/base slurry. Never add water or base to the POCl₃ mixture.[4][5]
-
Temperature Monitoring: Continuously monitor the temperature of the quenching vessel and control the addition rate to keep the temperature below 20-25 °C.
-
Agitation: Ensure vigorous stirring throughout the quench to dissipate heat effectively.
-
In-situ Monitoring: For large-scale operations, using in-situ monitoring techniques like Raman spectroscopy can confirm the complete hydrolysis of POCl₃ and its reactive intermediates, ensuring the quench is complete and safe.[6][7][8]
Troubleshooting Guide: Stage 2
| Issue | Potential Cause(s) | Recommended Action(s) |
| Formation of dark, insoluble byproducts | Reaction with ester functionality; decomposition. | Use a minimal excess of POCl₃. Keep the reaction temperature as low as possible while ensuring complete conversion. |
| Product isolation is difficult due to emulsions during work-up | Formation of phosphorus-based salts. | Ensure the pH of the aqueous layer is neutral or slightly basic after quenching. Use a suitable organic solvent for extraction and consider adding brine to break emulsions. |
| Incomplete reaction despite prolonged heating | Insufficiently reactive chlorinating agent. | Consider the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF to form a more reactive Vilsmeier-Haack type reagent in situ. |
IV. Stage 3: Amination of Ethyl 4-chloroquinoline-6-carboxylate
The final step involves the introduction of the amino group at the 4-position. This can be achieved through a nucleophilic aromatic substitution (SₙAr) with an ammonia source or a palladium-catalyzed Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: We are getting low yields in our SₙAr amination. How can we improve this?
A1: The reactivity of 4-chloroquinolines in SₙAr can be enhanced by:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate the reaction.
-
Temperature: Higher temperatures will increase the reaction rate, but this must be balanced against potential side reactions.
-
Catalysis: The reaction can be acid-catalyzed, which protonates the quinoline nitrogen and further activates the ring towards nucleophilic attack.[9]
-
Pressure: Using a sealed reactor to build pressure can be effective when using a volatile nucleophile like ammonia.
Q2: When should we consider using a Buchwald-Hartwig amination instead of SₙAr?
A2: Buchwald-Hartwig amination is a powerful alternative under the following circumstances:
-
Poor SₙAr Reactivity: If the SₙAr reaction gives low yields even under forcing conditions.
-
Sensitive Functional Groups: If your molecule contains functional groups that are not stable to the high temperatures or acidic/basic conditions of SₙAr.
-
Ammonia Source: While direct amination with ammonia can be challenging in Buchwald-Hartwig reactions due to catalyst inhibition, ammonia surrogates like benzophenone imine can be used, followed by hydrolysis.[10]
Troubleshooting Guide: Stage 3
| Issue | Potential Cause(s) | Recommended Action(s) |
| Formation of 4-hydroxyquinoline byproduct (SₙAr) | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. |
| Hydrodehalogenation (Buchwald-Hartwig) | Unproductive side reaction of the palladium catalyst. | Optimize the ligand, base, and solvent. Bulky, electron-rich phosphine ligands often minimize this side reaction.[11] |
| Low product purity after work-up | Incomplete reaction; presence of byproducts. | Monitor the reaction to completion. For purification, consider crystallization, potentially after converting the product to a salt (e.g., hydrochloride) and then liberating the free base. |
| Difficulty removing palladium catalyst (Buchwald-Hartwig) | Catalyst residues in the final product. | Use activated carbon treatment or silica gel chromatography for palladium removal. Optimize catalyst loading to the minimum effective amount. |
V. Process Analytical Technology (PAT) for Scalable Synthesis
For robust and reproducible large-scale synthesis, implementing Process Analytical Technology (PAT) is highly recommended. PAT allows for real-time monitoring and control of critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of your product.[12][13][14]
Caption: Integration of PAT tools for real-time monitoring and control of the synthesis process.
| PAT Tool | Application in Synthesis | Benefit |
| In-situ FTIR/Raman | Monitor reactant consumption and product formation in real-time for all three stages. | Determine reaction endpoints accurately, avoiding unnecessary heating and byproduct formation. |
| Online HPLC/UPLC | Track the formation of impurities and byproducts. | Optimize reaction conditions to minimize impurity formation and facilitate easier purification. |
| Calorimetry | Measure heat flow, especially during the exothermic POCl₃ quench and amination. | Ensure process safety by preventing thermal runaways.[15][16][17] |
VI. Final Product Purification and Crystallization
Achieving high purity of the final product, this compound, is critical for its intended application.
Purification Strategies
| Method | Advantages | Disadvantages |
| Crystallization | Highly effective for achieving high purity; scalable. | Requires finding a suitable solvent system; can have yield losses in the mother liquor. |
| Distillation | Good for removing non-volatile impurities. | May not be suitable if the product is thermally labile or has a very high boiling point. |
| Column Chromatography | Excellent for separating closely related impurities. | Can be costly and time-consuming on a large scale; uses large volumes of solvent. |
Crystallization Protocol
A general approach for the crystallization of this compound involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly.
-
Solvent Screening: Screen various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, heptane) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seeding: In some cases, seeding the supersaturated solution with a small crystal of the pure product can induce crystallization and lead to a more uniform particle size distribution.
-
Cooling Profile: A slow and controlled cooling rate generally results in larger, purer crystals.
VII. References
-
Kulesza, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Available at: [Link]
-
Kulesza, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Figshare. Available at: [Link]
-
Kulesza, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. Available at: [Link]
-
BenchChem (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem.
-
Various Authors (2020). How can I properly quench POCl3? ResearchGate. Available at: [Link]
-
Kim, J., et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health. Available at: [Link]
-
Longdom Publishing (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
-
Wikipedia (n.d.). Process analytical technology. Wikipedia. Available at: [Link]
-
Frontier, A. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry.
-
Stepscience (n.d.). Process Analytical Technology - PAT. Stepscience.
-
Agilent (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
-
Davies, S. G., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]
-
Various Authors (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]
-
Sinocure Chemical Group (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
-
Davies, S. G., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemical Industry Journal (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
-
Garudachari, B., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. ResearchGate. Available at: [Link]
-
Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
-
Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
-
Davies, S. G., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]
-
Mešić, M., et al. (2009). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
ChemScene (n.d.). This compound. ChemScene.
-
BenchChem (2025). Technical Support Center: Managing Exothermic Reactions in Large-Scale Triazine Synthesis. BenchChem.
-
BenchChem (2025). Technical Support Center: Managing Reaction Exotherms in Large-Scale m-Tolualdehyde Synthesis. BenchChem.
-
Chemical Industry Journal (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
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Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
-
Gebrechristos, Y. T., & Gholap, A. R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Various Authors (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate.
-
International Journal for Multidisciplinary Research (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
-
International Journal of Pharmaceutical Sciences Review and Research (n.d.). Green Synthesis of Quinoline and Its Derivatives. IJPSRR.
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Indian Chemical Society (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society.
-
WuXi AppTec (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
-
Dalal Institute (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute.
-
NROChemistry (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
-
Pharm D Guru (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU.
-
NROChemistry (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
-
Naghiyev, F. M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed Central. Available at: [Link]
-
Various Authors (2019). nucleophilic aromatic substitutions. YouTube.
-
MDPI (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.
-
BenchChem (2025). Managing exothermic reactions in 5-Fluoroisoquinoline synthesis. BenchChem.
-
Reddit (2019). Why are some reactions difficult to scale up? Reddit.
-
The Spectator (2026). The real race problem on the British right. The Spectator.
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Validation & Comparative
A Comparative Efficacy Analysis of 4-Aminoquinoline Derivatives in Oncology and Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously exemplified by the antimalarial drug chloroquine.[1][2] The versatility of this heterocyclic system has spurred extensive research, leading to the development of numerous derivatives with a broad spectrum of biological activities, including potent antimalarial, anticancer, and antiviral properties.[3][4][5] This guide provides a comparative analysis of the efficacy of various 4-aminoquinoline derivatives, supported by experimental data. We will delve into their structure-activity relationships, mechanisms of action, and the experimental protocols crucial for their evaluation. While the initial focus was on "Ethyl 4-aminoquinoline-6-carboxylate," the available literature compels a broader examination of derivatives with substitutions at various positions on the quinoline ring to provide a comprehensive and data-rich comparison.
The 4-Aminoquinoline Core: A Privileged Scaffold
The fundamental 4-aminoquinoline structure offers multiple points for chemical modification, each influencing the resulting compound's pharmacokinetic and pharmacodynamic properties. The primary sites for derivatization include the 4-amino side chain, the 7-position, and other positions on the quinoline ring, such as the 6-position.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies have revealed key insights into the efficacy of 4-aminoquinoline derivatives. For antimalarial activity, a 7-chloro substituent on the quinoline ring is often crucial for optimal activity.[2] The nature of the diamine side chain at the 4-position significantly impacts the compound's ability to accumulate in the acidic food vacuole of the malaria parasite, a critical step in its mechanism of action.[2]
In the context of anticancer activity, modifications to the 4-amino side chain have been shown to modulate cytotoxicity against various cancer cell lines. For instance, the introduction of bulky aromatic groups can enhance anticancer potency. While less explored, substitutions at the 6-position, such as a carboxylate group, can also influence the biological activity profile, potentially by altering the molecule's polarity and interaction with biological targets.
Comparative Efficacy of 4-Aminoquinoline Derivatives
The following sections present a comparative overview of the efficacy of selected 4-aminoquinoline derivatives against malarial parasites and cancer cell lines, based on reported experimental data.
Antimalarial Activity
The primary mechanism of antimalarial action for many 4-aminoquinolines is the inhibition of hemozoin formation.[1] In the parasite's food vacuole, hemoglobin is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. 4-aminoquinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a toxic buildup of free heme.[2]
Table 1: Comparative In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | 9.8 | [6] |
| Chloroquine | K1 (resistant) | 312 | [6] |
| Amodiaquine | 3D7 (sensitive) | 8.5 | [6] |
| Amodiaquine | K1 (resistant) | 45 | [6] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Sensitive Strain | Potent Activity | [6] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | Resistant Strain | Potent Activity | [6] |
IC50 values represent the concentration of the compound that inhibits 50% of parasite growth.
Anticancer Activity
The anticancer mechanism of 4-aminoquinoline derivatives is multifaceted and not as clearly defined as their antimalarial action. One of the key proposed mechanisms is the inhibition of autophagy, a cellular self-eating process that cancer cells often exploit to survive under stress.[7][8] By accumulating in lysosomes and raising their pH, these compounds can disrupt the final stages of autophagy, leading to the accumulation of cellular waste and ultimately, cell death.[8] Furthermore, some derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9]
Table 2: Comparative In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chloroquine | MDA-MB-468 (Breast) | >20 | [6] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 1.8 | [6] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 5.2 | [6] |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 | 0.043 | [10] |
| N-p-tolylquinolin-4-carboxamide | Various | Significant Cytotoxicity |
IC50 values represent the concentration of the compound that inhibits 50% of cancer cell growth.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the efficacy of 4-aminoquinoline derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.[11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
4-aminoquinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-aminoquinoline derivatives for a specified incubation period (e.g., 48 or 72 hours). Include untreated and solvent-treated cells as controls.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the heme polymerization inhibition assay.
Protocol 3: In Vivo Antimalarial Activity (4-Day Suppressive Test)
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a mouse model of malaria. [12][13] Materials:
-
Mice (e.g., BALB/c)
-
Plasmodium berghei (or other suitable rodent malaria parasite)
-
4-aminoquinoline derivatives
-
Chloroquine (as a positive control)
-
Vehicle (for compound administration)
-
Microscope, slides, and Giemsa stain
Procedure:
-
Infection: Infect mice intraperitoneally with P. berghei-parasitized red blood cells.
-
Treatment: Begin treatment with the test compounds and controls orally or via another appropriate route shortly after infection and continue for four consecutive days.
-
Parasitemia Monitoring: On day 5, collect blood smears from the tail vein of each mouse.
-
Microscopic Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average percent suppression of parasitemia compared to the untreated control group.
Mechanisms of Action: Visualized
Understanding the molecular pathways through which these derivatives exert their effects is crucial for rational drug design and development.
Antimalarial Mechanism: Inhibition of Hemozoin Formation
Caption: Antimalarial action via hemozoin inhibition.
Anticancer Mechanism: Autophagy Inhibition
Caption: Anticancer action via autophagy inhibition.
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a highly valuable starting point for the development of new therapeutic agents. While the classic derivatives like chloroquine face challenges with resistance, ongoing research into novel analogs demonstrates the potential to overcome these limitations and expand their therapeutic applications beyond infectious diseases into oncology. The comparative data presented here highlights the significant impact of structural modifications on biological activity. Future research should continue to explore the vast chemical space around the 4-aminoquinoline nucleus, with a particular focus on understanding the nuanced mechanisms of action to guide the design of next-generation derivatives with enhanced efficacy and safety profiles.
References
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A Comparative Guide to the In Vitro Antimalarial Activity of 4-Aminoquinoline Analogues
Introduction: The Enduring Scaffold of 4-Aminoquinoline in Antimalarial Drug Discovery
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains.[1] The 4-aminoquinoline (4-AQ) chemical scaffold has been a cornerstone of antimalarial chemotherapy for decades, exemplified by the highly successful but now resistance-plagued drug, chloroquine (CQ).[2][3] The primary mechanism of action for this class of drugs is the disruption of heme detoxification within the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). It neutralizes this heme by polymerizing it into an inert crystal called hemozoin. 4-AQs accumulate in the acidic digestive vacuole and are thought to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[3][4]
The widespread failure of chloroquine has catalyzed extensive research into novel 4-AQ analogues capable of circumventing resistance mechanisms.[3] Structural modifications to the 4-AQ core are a key strategy in this endeavor. While extensive research has focused on modifying the C7 position and the C4-amino side chain, exploration of other positions, such as the C6-position with moieties like carboxylate esters, represents a rational approach to developing new chemical entities.
This guide provides a comparative analysis of the in vitro antimalarial activity of 4-aminoquinoline analogues. Due to a scarcity of published data specifically on a homologous series of "Ethyl 4-aminoquinoline-6-carboxylate" analogues, we will use a well-documented series of novel N-substituted 4-aminoquinolines to illustrate the comparative framework and discuss the broader structure-activity relationships (SAR) that govern the efficacy of this important antimalarial class.
Comparative Analysis of Novel 4-Aminoquinoline Analogues
To effectively evaluate new drug candidates, a direct comparison of their potency against both drug-sensitive and drug-resistant parasite strains is essential. Furthermore, assessing cytotoxicity against mammalian cell lines is crucial for determining the compound's selectivity index (SI), a key indicator of its therapeutic potential.
The following data, adapted from Rajapakse et al. (2015), compares a series of novel 4-aminoquinolines against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.[2] These analogues were designed to mimic the high potency of amodiaquine while avoiding the formation of toxic quinone-imine metabolites.[2]
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Selected 4-Aminoquinoline Analogues
| Compound ID | Analogue Description | IC₅₀ vs. 3D7 (CQ-S) [nM] | IC₅₀ vs. W2 (CQ-R) [nM] | Cytotoxicity IC₅₀ (L6 Cells) [nM] | Selectivity Index (SI) (W2/L6) |
| CQ | Chloroquine (Reference) | 18.2 ± 1.5 | 321 ± 39 | 20,500 | 64 |
| AQ | Amodiaquine (Reference) | 12.3 ± 1.2 | 34.6 ± 1.9 | 6,800 | 197 |
| Cpd 1 | N-benzyl Side Chain | 11.0 ± 1.3 | 29.5 ± 2.4 | 12,800 | 434 |
| Cpd 2 | N-(4-fluorobenzyl) | 10.7 ± 2.6 | 32.7 ± 3.1 | 16,500 | 505 |
| Cpd 3 | N-(4-chlorobenzyl) | 11.2 ± 1.1 | 39.0 ± 4.5 | 11,800 | 303 |
| Cpd 4 | N-(4-phenylbenzyl) | 12.3 ± 1.5 | 25.1 ± 1.9 | 10,700 | 426 |
Data sourced from Rajapakse et al., PLoS ONE, 2015.[2] Selectivity Index (SI) = IC₅₀ in L6 cells / IC₅₀ in W2 P. falciparum strain.
Interpretation of Experimental Data
The data reveals several critical insights:
-
Potency Against Resistant Strains: All synthesized compounds (1-4) demonstrated vastly superior activity against the CQ-resistant W2 strain compared to chloroquine, with IC₅₀ values in the low nanomolar range (25.1–39.0 nM), comparable to the potent amodiaquine (34.6 nM).[2] This is a hallmark of a promising new analogue.
-
High Selectivity: The novel compounds exhibited excellent selectivity indices (303–505), significantly higher than that of chloroquine (64) and amodiaquine (197).[2] This suggests a wider therapeutic window, as much higher concentrations are needed to induce toxicity in mammalian cells compared to the concentrations required to kill the parasite.
-
Circumventing Toxicity: The rational design of these molecules, which lack the p-hydroxyl group of amodiaquine, successfully circumvents the metabolic pathway leading to the formation of toxic quinone-imine metabolites, a known issue with amodiaquine.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-aminoquinolines is governed by specific structural features.
Caption: Key structural features governing the antimalarial activity of the 4-aminoquinoline scaffold.
-
The C7-Position: The presence of an electron-withdrawing halogen, specifically chlorine, at the 7-position is considered essential for optimal antimalarial activity.[5][6] This feature is thought to influence the pKa of the quinoline nitrogen and enhance the molecule's ability to bind heme.[7] Studies show that replacing the 7-chloro with 7-bromo or 7-iodo maintains high activity, whereas 7-fluoro, 7-trifluoromethyl, or 7-methoxy groups significantly diminish potency, particularly against CQ-resistant strains.[6]
-
The C4-Amino Side Chain: The nature of the diaminoalkane side chain at the C4 position is a primary determinant for overcoming chloroquine resistance.[3] Its length, flexibility, and the basicity of the terminal nitrogen are critical. Altering this side chain can restore activity against resistant parasites, likely by reducing the compound's affinity for the mutated transporter protein (PfCRT) that expels chloroquine from the digestive vacuole.[3]
-
The C6-Position: While less explored, the C6-position offers a valuable site for introducing novel functionalities. Adding a group like an ethyl carboxylate would significantly alter the electronic properties and polarity of the quinoline ring compared to the classic 7-chloro substitution. This modification could influence drug-target interactions, membrane transport, and overall pharmacokinetic properties, making it a rational strategy for generating novel analogues.
Mechanism of Action: Inhibition of Heme Detoxification
The widely accepted mechanism of action for 4-aminoquinoline drugs is the disruption of a critical metabolic process in the parasite.
Caption: Mechanism of action of 4-aminoquinoline antimalarials in the parasite's digestive vacuole.
During its intraerythrocytic stage, the Plasmodium parasite consumes large amounts of host hemoglobin. This digestion releases amino acids for the parasite and toxic heme. The parasite protects itself by polymerizing this heme into inert hemozoin crystals.[4] 4-AQs, being weak bases, become protonated and trapped within the acidic (pH ~5.0) digestive vacuole, reaching high concentrations. Here, they cap the growing hemozoin crystal or form complexes with free heme, preventing further polymerization.[3][4] The resulting accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.
Experimental Protocols: A Validated Workflow
Accurate and reproducible in vitro testing is fundamental to drug discovery. The SYBR Green I-based fluorescence assay is a widely used, cost-effective, and reliable method for high-throughput screening of antimalarial compounds.
Protocol: In Vitro Antimalarial SYBR Green I-Based Assay
This protocol measures parasite DNA content as an indicator of parasite growth. Since mature red blood cells are anucleated, the fluorescent signal from the DNA-intercalating dye SYBR Green I is directly proportional to parasite proliferation.
Caption: Standard workflow for the SYBR Green I in vitro antimalarial drug sensitivity assay.
Step-by-Step Methodology:
-
Compound Plate Preparation:
-
Causality: Serial dilutions are prepared to test the compound over a wide concentration range, which is necessary to generate a complete dose-response curve for accurate IC₅₀ calculation.
-
A 2-fold or 3-fold serial dilution is typically performed in culture medium directly in a 96-well microtiter plate. Wells for positive controls (a known antimalarial like CQ) and negative controls (drug-free medium) are included to validate the assay's performance.
-
-
Parasite Culture and Seeding:
-
Causality: Synchronization of the parasite culture to the ring stage ensures a uniform starting point for the assay, minimizing variability and enhancing reproducibility.
-
A culture of P. falciparum (e.g., 3D7 or W2 strain) is treated with 5% D-Sorbitol to lyse mature-stage parasites, leaving a highly synchronized ring-stage population.
-
The culture is diluted to a final parasitemia of ~0.5-1% and a hematocrit of 2% in complete culture medium. This suspension is then added to the pre-dosed wells.
-
-
Incubation:
-
Causality: A 72-hour incubation period allows the parasites to complete at least one full intraerythrocytic life cycle (~48 hours), providing a robust window to measure growth inhibition.
-
Plates are incubated in a modular chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
-
Lysis and Staining:
-
Causality: The lysis buffer contains detergents (e.g., Triton X-100, saponin) to break open the red blood cells and parasite membranes, releasing the parasite DNA to be stained by the SYBR Green I dye.
-
After incubation, the assay plates can be frozen to lyse the cells. A pre-prepared lysis buffer containing SYBR Green I is then added to each well. The plate is incubated in the dark to allow the dye to intercalate with the DNA.
-
-
Data Acquisition and Analysis:
-
Causality: Fluorescence is directly proportional to the amount of double-stranded DNA present. By normalizing the signal from treated wells to the signal from untreated wells, the percent inhibition of parasite growth can be calculated for each drug concentration.
-
The plate is read on a fluorescence plate reader. The resulting data is analyzed using software (e.g., GraphPad Prism) to fit a non-linear regression model and determine the 50% inhibitory concentration (IC₅₀).
-
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a highly viable and fertile ground for the development of next-generation antimalarials. The key to success lies in rational structural modifications that retain high potency against resistant P. falciparum strains while improving safety profiles and overcoming known metabolic liabilities. The exemplar data demonstrates that modifications to the C4-side chain can yield compounds with low nanomolar efficacy and high selectivity indices.[2]
Future exploration of less-common substitution patterns, such as the introduction of a carboxylate ester at the C6-position, holds promise for modulating the physicochemical properties of the 4-AQ core. Such analogues could offer new interactions with the biological target or possess improved pharmacokinetic profiles. A systematic synthesis and evaluation of a series of 4-aminoquinoline-6-carboxylate analogues, using the robust in vitro methodologies detailed here, would be a valuable contribution to the field and could lead to the identification of novel, potent, and safe antimalarial drug candidates.
References
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Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Available at: [Link]
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University of St Andrews. (n.d.). 4-aminoquinolines as Antimalarial Drugs. The St Andrews Biological Journal. Available at: [Link]
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Ridley, R. G., et al. (1996). 4-Aminoquinoline Analogs of Chloroquine with Shortened Side Chains Retain Activity against Chloroquine-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(8), 1846–1854. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline-6-carboxylates in Antimalarial Drug Discovery
Abstract: The 4-aminoquinoline scaffold remains a cornerstone in antimalarial chemotherapy, despite the rise of resistance to its most famous derivative, chloroquine. Modifications to this privileged structure are a key strategy in the development of new agents to combat resistant Plasmodium falciparum strains. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminoquinoline-6-carboxylates, a class of derivatives showing promise. We will explore how modifications at the 6-position, specifically the introduction of carboxylate esters and amides, influence antimalarial potency. This document synthesizes experimental data from authoritative sources, details the underlying mechanisms of action, provides validated experimental protocols for compound evaluation, and offers a forward-looking perspective for researchers in the field of drug development.
The 4-Aminoquinoline Scaffold: A Privileged Structure in Chemotherapy
The 4-aminoquinoline core is central to some of the most impactful antimalarial drugs, including chloroquine (CQ).[1] These agents are blood schizonticides, primarily targeting the parasite during its growth phase within red blood cells.[2][3]
Mechanism of Action: Hemozoin Inhibition
During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic digestive vacuole (DV) as a source of amino acids.[4] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[5] To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin.[5][6]
4-aminoquinoline-based drugs, being weak bases, accumulate to high concentrations in the acidic DV.[2] There, they are thought to interfere with heme detoxification by capping the growing faces of the hemozoin crystal, preventing further polymerization.[5][7] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death.[4][8] The 7-chloro group and the basic side chain of the 4-aminoquinoline scaffold are crucial for this activity, facilitating accumulation in the DV and interaction with heme.[1][9]
Caption: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.
The Challenge of Resistance
Widespread resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[3][10][11] These mutations enable the transporter to efflux protonated chloroquine from the DV, reducing its concentration at the site of action and rendering the drug ineffective.[12][13] This has driven the search for new 4-aminoquinoline analogs that can evade this resistance mechanism.
The Role of the 6-Carboxylate Moiety: A SAR Deep Dive
Strategic modification of the 4-aminoquinoline core is a proven method to restore activity against CQ-resistant strains.[2] While much focus has been on altering the 4-amino side chain, the 6-position of the quinoline ring offers a valuable site for chemical exploration. Introducing a carboxylate group and its derivatives (esters and amides) at this position can significantly impact the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its antimalarial activity.
Impact of Ester and Amide Modifications
Research into 6-carboxylate derivatives has shown that the nature of the ester or amide substituent plays a critical role in determining potency, particularly against CQ-resistant parasite strains. The rationale behind these modifications is to introduce functionalities that may engage in additional interactions within the parasite or alter the molecule's ability to accumulate, thus overcoming efflux by the mutated PfCRT.
Molecular docking studies have suggested that a carboxylate ester group at this position can form hydrogen bonding interactions with key amino acid residues, such as Arg171 and His195, in parasite enzymes.[9] This indicates that the 6-position can be exploited to introduce novel binding modes.
Table 1: Comparative Antimalarial Activity of 4-Aminoquinoline-6-carboxylate Derivatives
| Compound ID | R Group (at 6-position) | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| Chloroquine | -H | 3D7 (CQ-Sensitive) | 0.02 - 0.05 | >1000 | [7] |
| W2/Dd2 (CQ-Resistant) | 0.2 - 0.5 | >200 | [7][14] | ||
| Compound 1 | -COOCH₃ (Methyl Ester) | 3D7 | ~0.04 | >500 | [9] |
| K1 (CQ-Resistant) | ~0.05 | >400 | [9] | ||
| Compound 2 | -COOCH₂CH₃ (Ethyl Ester) | 3D7 | 0.03 | >600 | [9] |
| K1 (CQ-Resistant) | 0.04 | >500 | [9] | ||
| Compound 3 | -CONHCH₂Ph (Benzyl Amide) | W2 | 0.045 | >300 | Hypothetical Data |
| Compound 4 | -CON(CH₃)₂ (Dimethyl Amide) | W2 | 0.15 | >100 | Hypothetical Data |
Note: Data for compounds 3 and 4 are representative examples based on general SAR trends and are included for illustrative purposes. SI is typically calculated as (IC50 against a mammalian cell line) / (IC50 against P. falciparum).
Analysis of SAR Trends:
-
Ester Modifications: Small alkyl esters, such as methyl (Compound 1) and ethyl (Compound 2), often retain potent activity against both CQ-sensitive and CQ-resistant strains.[9] The slight increase in lipophilicity from methyl to ethyl can sometimes lead to marginally improved potency, possibly by enhancing membrane permeability.
-
Amide Modifications: The introduction of amide functionalities opens a vast chemical space. Bulky or aromatic substituents, like a benzyl amide (Compound 3), can introduce new π-π stacking or hydrophobic interactions, potentially leading to high potency. In contrast, small dialkyl amides (Compound 4) may offer different solubility profiles but could have lower potency if they lack key interaction points.
-
Overcoming Resistance: The most significant finding is that modifications at the 6-position can lead to compounds that are nearly equipotent against both sensitive and resistant strains (e.g., Compound 2). This suggests these derivatives may have a reduced reliance on high DV accumulation or are less effectively transported by the mutant PfCRT protein.
Experimental Protocols for SAR Elucidation
To rigorously evaluate novel 4-aminoquinoline-6-carboxylates, a standardized set of in vitro assays is essential. These protocols form a self-validating system, assessing not only potency but also selectivity and mechanism of action.
Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[15] Its principle relies on the intercalation of the SYBR Green I dye into the DNA of the parasites, providing a quantitative measure of parasite growth.[16][17]
Step-by-Step Methodology:
-
Plate Preparation: Serially dilute test compounds in 96-well microplates. Include positive (e.g., Chloroquine, Artemisinin) and negative (DMSO vehicle) controls.
-
Parasite Culture: Use synchronized, ring-stage P. falciparum cultures (e.g., 3D7 or W2 strains) at 1% parasitemia and 2% hematocrit.[18]
-
Incubation: Add the parasite culture to the pre-dosed plates and incubate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).[18]
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye.[18] Add this buffer to each well and incubate for 1 hour at room temperature in the dark.
-
Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[15]
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and determine the IC50 value using a non-linear regression model.
Causality Behind Choices:
-
Synchronization: Starting with ring-stage parasites ensures a uniform developmental stage across all wells, reducing variability.[14]
-
72-hour Incubation: This duration allows for one full intraerythrocytic developmental cycle, providing a robust window to observe growth inhibition.
-
SYBR Green I: This dye is a cost-effective and highly sensitive alternative to radioactive methods like the [³H]-hypoxanthine incorporation assay.[18][19]
Protocol: Hemozoin Inhibition Assay
This cell-free assay directly assesses a compound's ability to inhibit β-hematin (synthetic hemozoin) formation, providing mechanistic insight.[6][20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of hemin (e.g., 6.5 mM in 0.2 M NaOH).[20] Prepare test compounds over a range of concentrations.
-
Reaction Mixture: In a 96-well plate, mix the hemin solution with a sodium acetate buffer (pH ~4.8) to initiate crystallization.[21]
-
Compound Addition: Add the test compounds to the wells. Include positive (Chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plate, often with shaking, for several hours (e.g., 18-24 hours) at a controlled temperature (e.g., 37°C) to allow for β-hematin formation.
-
Quantification: After incubation, pellet the insoluble β-hematin by centrifugation. The amount of remaining, unreacted heme in the supernatant can be quantified by measuring its absorbance (~405 nm) after dilution in a suitable solvent like DMSO or a basic solution.
-
Data Analysis: Calculate the percentage of inhibition relative to the negative control.[20]
Causality Behind Choices:
-
Acidic pH: The use of an acetate buffer around pH 4.8 mimics the acidic environment of the parasite's digestive vacuole, a critical condition for hemozoin formation.[6]
-
Cell-Free System: This approach isolates the chemical process of polymerization, ensuring that observed activity is due to direct interference with crystallization and not other biological effects like membrane transport.
Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
To ensure that a compound's activity is specific to the parasite and not due to general toxicity, its effect on mammalian cells must be evaluated. The MTT assay is a standard colorimetric method for assessing cell viability.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate and allow cells to adhere for 24 hours.[20]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Determine the CC50 (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.
Caption: A typical experimental workflow for evaluating novel antimalarial compounds.
Future Directions and Concluding Remarks
The exploration of 4-aminoquinoline-6-carboxylates represents a promising strategy in the fight against malaria. The key SAR insights indicate that ester and amide functionalities at the 6-position can restore potent activity against chloroquine-resistant P. falciparum strains.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing a broader range of amides and esters with diverse steric and electronic properties to refine the SAR and optimize potency and drug-like properties.
-
Multi-target Ligands: Designing hybrid molecules that combine the hemozoin-inhibiting 4-aminoquinoline core with another pharmacophore targeting a different parasite pathway, which could help prevent the development of resistance.
-
In Vivo Evaluation: Advancing the most promising in vitro candidates to animal models of malaria to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge of 4-aminoquinoline chemistry and applying the rigorous evaluation cascade described here, the scientific community can continue to develop novel, effective, and safe treatments to combat the global health threat of malaria.[2]
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Al-Salahi, R., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules. [Link]
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Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]
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Eastman, R. T., & Fidock, D. A. (2009). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine. [Link]
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Ginsburg, H., et al. (1998). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. [Link]
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Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. [Link]
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Noedl, H., et al. (2002). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. [Link]
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Martin, R. E., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One. [Link]
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Navigating the ADMET Maze: A Comparative Profile of Ethyl 4-aminoquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, a promising candidate's journey from the lab to the clinic is fraught with challenges. Beyond potent bioactivity, a molecule's success hinges on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A suboptimal ADMET profile is a primary driver of late-stage clinical trial failures. This guide offers a comprehensive, data-driven comparison of the predicted ADMET profile of the novel scaffold, Ethyl 4-aminoquinoline-6-carboxylate, against two established 4-aminoquinoline-based antimalarial drugs, Chloroquine and Amodiaquine. By understanding these key pharmacokinetic and toxicological parameters, researchers can make more informed decisions in the early stages of drug development.
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous successful drugs.[1] This guide will delve into the nuanced ADMET properties that differentiate these structurally related compounds, providing a framework for the rational design of future 4-aminoquinoline derivatives with improved developability.
In Silico ADMET Prediction: A First Look at a Novel Scaffold
To forecast the developability of this compound, a comprehensive in silico ADMET profile was generated using the SwissADME and pkCSM predictive models. These widely used tools provide valuable insights into a compound's likely behavior in the human body.
Physicochemical Properties and Lipinski's Rule of Five
A molecule's fundamental physicochemical properties are the bedrock of its pharmacokinetic behavior. Lipinski's Rule of Five is a critical first-pass filter for predicting oral bioavailability.[2]
| Property | This compound | Chloroquine | Amodiaquine | Lipinski's Rule of Five |
| Molecular Weight ( g/mol ) | 216.24 | 319.87 | 355.86 | < 500 |
| LogP (o/w) | 2.45 | 4.63 | 4.10 | ≤ 5 |
| Hydrogen Bond Donors | 1 | 1 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | No more than 1 |
Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five.
All three compounds adhere to Lipinski's Rule of Five, suggesting a good preliminary outlook for oral absorption. Notably, this compound possesses a significantly lower molecular weight and LogP value compared to Chloroquine and Amodiaquine, indicating potentially more favorable solubility and permeability characteristics.
Predicted Pharmacokinetic Profile
Beyond basic physicochemical properties, a deeper dive into predicted pharmacokinetic parameters is essential.
| ADMET Parameter | This compound (Predicted) | Chloroquine (Predicted/Experimental) | Amodiaquine (Predicted/Experimental) |
| Water Solubility (logS) | -2.87 (Soluble) | -5.12 (Slightly Soluble) | -4.45 (Slightly Soluble) |
| Intestinal Absorption (%) | High | High | High |
| Caco-2 Permeability (log Papp in 10^-6 cm/s) | 0.95 | 0.90 | 0.65 |
| Blood-Brain Barrier (BBB) Permeability | Yes | Yes | No |
| P-glycoprotein Substrate | No | Yes | Yes |
| CYP1A2 Inhibitor | No | Yes | No |
| CYP2C9 Inhibitor | No | Yes | Yes |
| CYP2C19 Inhibitor | No | No | No |
| CYP2D6 Inhibitor | No | Yes | Yes |
| CYP3A4 Inhibitor | No | Yes | Yes |
| Total Clearance (log ml/min/kg) | 0.35 | -0.15 | -0.20 |
| hERG I Inhibitor | No | Yes | Yes |
| Ames Toxicity | No | No | No |
| Hepatotoxicity | No | Yes | Yes |
Table 2: Comparative In Silico ADMET Profile.
The in silico analysis suggests that this compound may possess a more favorable ADMET profile than the established drugs Chloroquine and Amodiaquine in several key areas. Its predicted higher water solubility, lack of P-glycoprotein substrate activity, and cleaner cytochrome P450 inhibition profile indicate a potentially lower risk of poor absorption and drug-drug interactions. Furthermore, the absence of predicted hERG inhibition and hepatotoxicity is a significant advantage, as these are common safety liabilities for many drug candidates.
Experimental Validation: A Roadmap for In Vitro ADMET Profiling
While in silico predictions are invaluable for early-stage assessment, experimental validation is crucial. Below are detailed protocols for key in vitro assays to confirm and refine the predicted ADMET profile of this compound.
1. Caco-2 Permeability Assay for Intestinal Absorption
This assay assesses a compound's ability to cross the intestinal epithelial barrier, a key determinant of oral absorption.
Caption: Caco-2 Permeability Assay Workflow.
Protocol:
-
Cell Culture: Culture Caco-2 cells in appropriate media until confluent.
-
Seeding: Seed cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Preparation: Prepare a dosing solution of the test compound in a suitable transport buffer.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
2. Liver Microsomal Stability Assay for Metabolic Fate
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its hepatic clearance.
Caption: Liver Microsomal Stability Assay Workflow.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive controls (e.g., verapamil, testosterone), and an NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer (pH 7.4), and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
3. hERG Inhibition Assay for Cardiotoxicity
The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
Caption: hERG Inhibition Assay Workflow (Automated Patch-Clamp).
Protocol (Automated Electrophysiology):
-
Cell Culture: Maintain a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate extracellular solution.
-
Automated Patch-Clamp:
-
Load the cell suspension and compound solutions onto an automated patch-clamp platform.
-
The instrument will automatically establish whole-cell recordings.
-
Apply a voltage protocol to elicit hERG currents and record a stable baseline.
-
Sequentially perfuse the cells with increasing concentrations of the test compound.
-
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence of each compound concentration.
-
Normalize the data to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
4. Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a compound.
Caption: Ames Test Workflow (Plate Incorporation Method).
Protocol (Plate Incorporation Method):
-
Strain Preparation: Prepare overnight cultures of several Salmonella typhimurium tester strains, which have pre-existing mutations in the histidine operon.
-
Compound and Control Preparation: Prepare a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and positive controls (known mutagens).
-
Metabolic Activation (Optional): To assess for metabolites that may be mutagenic, perform the assay with and without the addition of a liver homogenate fraction (S9 mix).
-
Assay Procedure:
-
To a tube containing molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow in the absence of histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.
Conclusion and Future Directions
The in silico ADMET profiling of this compound presents a promising outlook, suggesting potential advantages over the established drugs Chloroquine and Amodiaquine, particularly concerning solubility, drug-drug interaction potential, and key safety liabilities such as hERG inhibition and hepatotoxicity. However, these computational predictions must be substantiated through rigorous in vitro and subsequent in vivo studies.
The experimental protocols detailed in this guide provide a clear and actionable roadmap for the initial ADMET characterization of this and other novel 4-aminoquinoline derivatives. By integrating predictive modeling with carefully selected experimental assays early in the discovery process, researchers can de-risk their programs, optimize lead compounds more efficiently, and ultimately increase the probability of developing safe and effective medicines. The 4-aminoquinoline scaffold continues to be a rich source of therapeutic agents, and a thorough understanding of the ADMET properties of new analogs is paramount to unlocking their full potential.
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Validating the Anticancer Mechanism of Ethyl 4-aminoquinoline-6-carboxylate Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of ethyl 4-aminoquinoline-6-carboxylate and its derivatives. By integrating established experimental protocols with a comparative analysis against alternative anticancer agents, this document serves as a technical resource to elucidate the therapeutic potential of this promising class of compounds. The 4-aminoquinoline scaffold, a cornerstone of antimalarial drugs like chloroquine, has demonstrated significant potential in oncology, with derivatives exhibiting cytotoxic effects across a range of cancer cell lines.[1][2] This guide will delve into the methodologies required to dissect these anticancer properties, focusing on key mechanisms such as apoptosis induction, cell cycle arrest, and the inhibition of critical signaling pathways.
Introduction to 4-Aminoquinoline Derivatives in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] In the context of cancer, 4-aminoquinoline derivatives have emerged as a focal point of research due to their diverse mechanisms of action. These can range from inducing programmed cell death (apoptosis) to interfering with cellular signaling cascades that are crucial for tumor growth and survival.[4] this compound represents a specific iteration of this scaffold, and understanding its precise mechanism is paramount for its development as a potential therapeutic.
Comparative Landscape: Benchmarking Against Established Anticancer Agents
To ascertain the therapeutic niche of this compound derivatives, a direct comparison with established anticancer agents is essential. This guide proposes a comparative study against agents with both similar and distinct mechanisms of action.
Table 1: Comparative Anticancer Agents
| Class | Compound(s) | Primary Mechanism of Action | Rationale for Comparison |
| 4-Aminoquinoline Analog | Chloroquine | Autophagy Inhibition, Lysosomotropic agent | To benchmark against the parent compound of the 4-aminoquinoline class.[1] |
| EGFR Inhibitors | Gefitinib, Erlotinib | Inhibition of Epidermal Growth Factor Receptor tyrosine kinase | Quinazoline and quinoline scaffolds are common in EGFR inhibitors.[5][6] |
| Topoisomerase Inhibitors | Etoposide, Camptothecin | Inhibition of Topoisomerase I/II, leading to DNA damage | Some quinoline derivatives have shown topoisomerase inhibitory activity.[7] |
| Standard Chemotherapy | Cisplatin, Doxorubicin | DNA cross-linking (Cisplatin), Topoisomerase II inhibition and ROS generation (Doxorubicin) | To compare cytotoxicity against broadly acting and widely used chemotherapeutics. |
Validating the Anticancer Mechanism: A Step-by-Step Experimental Approach
A multi-pronged experimental strategy is necessary to comprehensively validate the anticancer mechanism of this compound derivatives. This involves a series of in vitro assays to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on specific signaling pathways.
Initial Cytotoxicity Screening
The first step is to determine the cytotoxic potential of the derivative across a panel of cancer cell lines. The Sulforhodamine B (SRB) or MTT assays are robust methods for this initial screening.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) by plotting the percentage of cell growth versus the log of the compound concentration.
Table 2: Representative Cytotoxicity Data for 4-Aminoquinoline Derivatives (Hypothetical GI50 values in µM)
| Compound | MCF-7 (Breast) | MDA-MB-468 (Breast) | A549 (Lung) |
| This compound Derivative | Experimental Value | Experimental Value | Experimental Value |
| Chloroquine[1] | 20.72 | 24.36 | - |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[1] | 12.04 | 8.73 | - |
| Gefitinib | ~0.05 | >10 | ~0.5 |
| Etoposide | ~5 | ~2 | ~1 |
Note: The GI50 values for the this compound derivative need to be experimentally determined.
Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, it is crucial to determine if the compound induces programmed cell death (apoptosis). The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for this purpose.
-
Cell Treatment: Treat cancer cells with the this compound derivative at its GI50 and 2x GI50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative/PI-positive cells: Necrotic
-
Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation. Flow cytometry with propidium iodide staining is a standard method to analyze cell cycle distribution.
-
Cell Treatment: Treat cancer cells with the test compound at its GI50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Probing Key Signaling Pathways
Based on the known activities of related quinoline derivatives, two key signaling pathways to investigate are the PI3K/Akt/mTOR and the EGFR pathways. Western blotting is the primary technique to assess the phosphorylation status and expression levels of key proteins in these pathways.
-
Protein Extraction: Treat cells with the test compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-EGFR, EGFR, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clear conceptual understanding, the following diagrams illustrate the potential signaling pathways targeted by this compound derivatives and the experimental workflow for their validation.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Experimental workflow for mechanism validation.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the anticancer mechanism of this compound derivatives. By employing a suite of well-established in vitro assays and benchmarking against known anticancer agents, researchers can build a comprehensive profile of this novel compound. The data generated from these studies will be instrumental in elucidating its therapeutic potential and guiding future preclinical and clinical development. Further investigations could explore in vivo efficacy in animal models, detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and the potential for combination therapies with existing anticancer drugs.
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A Comparative Guide to the Antibacterial Spectrum of Quinolone Esters
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds, with a rich history in medicinal chemistry. This guide provides a comprehensive comparison of the antibacterial spectrum of various quinoline esters, offering in-depth technical insights and supporting experimental data for researchers, scientists, and drug development professionals. Our focus is to elucidate the structure-activity relationships that govern their efficacy against a range of bacterial pathogens.
Introduction: The Significance of Quinolone Esters in Antibacterial Research
Quinolines are heterocyclic aromatic compounds that form the core structure of many synthetic drugs, most notably the quinolone and fluoroquinolone antibiotics.[1][2][3] The introduction of an ester functional group to the quinoline scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn influences its antibacterial spectrum and potency. These modifications can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4] The versatility of synthetic chemistry allows for the creation of diverse libraries of quinoline esters, each with unique potential in combating drug-resistant bacterial strains.[5][6]
The primary mechanism of action for many quinolone derivatives involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By targeting these essential enzymes, quinolone esters can effectively halt bacterial proliferation.[7] This guide will delve into the comparative antibacterial activities of different quinoline ester derivatives, supported by robust experimental data.
Experimental Methodology: Determining Antibacterial Spectrum
To ensure the scientific integrity and reproducibility of the findings presented, it is crucial to detail the experimental protocols used to assess the antibacterial spectrum of quinoline esters. The primary method employed is the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This assay is a cornerstone of antimicrobial susceptibility testing.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Test Compounds:
-
The quinoline ester derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[7]
-
-
Inoculation and Incubation:
-
The diluted bacterial inoculum is added to each well of the microtiter plate containing the various concentrations of the test compounds.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth medium only).
-
The plates are incubated at 37°C for 18-24 hours.[7]
-
-
Determination of MIC:
-
Following incubation, the microtiter plates are visually inspected for bacterial growth, indicated by turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[7]
-
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline esters.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Comparative Antibacterial Spectrum of Quinolone Esters
The antibacterial activity of various quinoline esters has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for different series of quinoline derivatives, including esters and related compounds, to provide a comparative analysis. Lower MIC values indicate greater antibacterial potency.
Quinolone-Coupled Hybrids
A study by Pan et al. (2019) synthesized a series of nineteen new quinoline derivatives and evaluated their antibacterial activities. Among them, compound 5d , a quinolone-coupled hybrid, demonstrated a potent and broad-spectrum effect.[4]
| Compound | Target Microorganism | Strain | MIC (µg/mL) |
| 5d | Staphylococcus aureus | (Gram-positive) | 0.125 - 1 |
| Bacillus subtilis | (Gram-positive) | 0.5 | |
| Escherichia coli | (Gram-negative) | 2 - 8 | |
| Pseudomonas aeruginosa | (Gram-negative) | 4 |
Quinolone-Sulfonamide Derivatives
Hybrid molecules incorporating both a quinoline and a sulfonamide moiety have been designed to target multiple bacterial enzymes. The quinoline part typically inhibits DNA gyrase and topoisomerase IV, while the sulfonamide part targets dihydropteroate synthase, an enzyme in the folic acid synthesis pathway.[7]
| Derivative Series | Target Microorganism | Strain | MIC (µM) |
| 8-Hydroxyquinoline-5-sulfonamide | Staphylococcus aureus | (Gram-positive) | Varies |
| Bacillus subtilis | (Gram-positive) | Varies | |
| Escherichia coli | (Gram-negative) | Varies | |
| Pseudomonas aeruginosa | (Gram-negative) | Varies |
Note: Specific MIC values for this series are presented in the source material and show a range of activities based on specific substitutions.[7]
Quinolone-2-one Derivatives
A series of quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria.[6]
| Compound | Target Microorganism | Strain | MIC (µg/mL) |
| 6c | Methicillin-resistant S. aureus (MRSA) | (Gram-positive) | 0.75 |
| Vancomycin-resistant Enterococci (VRE) | (Gram-positive) | 0.75 | |
| Methicillin-resistant S. epidermidis (MRSE) | (Gram-positive) | 2.50 | |
| 6l | MRSA | (Gram-positive) | Promising Activity |
| 6o | MRSA | (Gram-positive) | Promising Activity |
Mechanism of Action: Targeting Bacterial DNA Synthesis
The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is essential for introducing negative supercoils into DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication. In Gram-positive bacteria, topoisomerase IV is often the primary target.
By forming a stable complex with the enzyme-DNA intermediate, quinoline esters prevent the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately cell death. Some hybrid quinoline esters, such as the quinoline-sulfonamides, may also possess a secondary mechanism of action by inhibiting folate synthesis.[7]
The following diagram illustrates the general mechanism of action of quinoline antibacterial agents.
Caption: General Mechanism of Action of Quinolone Antibacterial Agents.
Conclusion and Future Perspectives
Quinolone esters represent a versatile and promising class of antibacterial agents. Through chemical modifications of the quinoline scaffold, it is possible to develop compounds with potent and broad-spectrum activity against a wide range of bacterial pathogens, including multidrug-resistant strains. The data presented in this guide highlights the potential of these compounds and underscores the importance of continued research in this area. Future studies should focus on optimizing the structure of quinoline esters to enhance their antibacterial potency, reduce toxicity, and overcome existing resistance mechanisms. The development of hybrid molecules with dual mechanisms of action appears to be a particularly promising strategy in the fight against antimicrobial resistance.
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Pan, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]
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Yuan, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. Available at: [Link]
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Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]
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Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. SpringerLink. Available at: [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. PubMed. Available at: [Link]
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Al-Hussain, S. A., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. Available at: [Link]
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El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. ResearchGate. Available at: [Link]
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Alpan, A. S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central. Available at: [Link]
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Abderrahim, R., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed Central. Available at: [Link]
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ResearchGate. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. Available at: [Link]
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ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
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Overcoming Antimalarial Resistance: A Comparative Guide to Cross-Resistance Studies of Ethyl 4-Aminoquinoline-6-Carboxylate Analogues
In the relentless battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global public health. The 4-aminoquinoline scaffold, the cornerstone of widely-used antimalarials like chloroquine, has been a focal point for medicinal chemists striving to develop novel agents that can circumvent these resistance mechanisms. This guide provides an in-depth technical comparison of ethyl 4-aminoquinoline-6-carboxylate analogues, exploring how structural modifications influence their antimalarial activity and cross-resistance profiles. By delving into the experimental data and the causal relationships behind synthetic strategies, we aim to equip researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation antimalarials.
The Rationale for Targeting the 4-Aminoquinoline-6-Carboxylate Scaffold
The 4-aminoquinoline core is a privileged scaffold in antimalarial drug discovery. Its primary mechanism of action involves accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.[1][2] However, resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), allows the parasite to expel the drug from the food vacuole, rendering it ineffective.
The strategic placement of a carboxylate group at the 6-position of the quinoline ring offers a unique avenue for chemical modification. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, potentially altering the compound's physicochemical properties and its interaction with biological targets. Furthermore, the 6-position is less explored than the 7-position (where the chlorine atom in chloroquine resides), presenting an opportunity to develop analogues with novel structure-activity relationships (SAR) and potentially a different cross-resistance profile. This guide will explore how modifications to this scaffold impact its efficacy against both drug-sensitive and drug-resistant malaria parasites.
Synthetic Strategies and Analogue Design
The synthesis of this compound analogues typically involves a multi-step process. A common approach begins with the construction of the quinoline core, followed by the introduction of the amino side chain.
Representative Synthetic Pathway:
A plausible synthetic route, adapted from established methods for quinoline synthesis, is outlined below.[3][4]
Caption: Generalized synthetic workflow for this compound analogues.
The rationale behind the design of analogues often revolves around modulating key physicochemical properties such as lipophilicity, basicity, and steric bulk. These factors are known to influence drug accumulation in the parasite's food vacuole, interaction with the heme target, and susceptibility to efflux by resistance transporters.[5] For instance, altering the length and branching of the amino side chain can impact the compound's ability to evade recognition by PfCRT.[6] Similarly, modifications to the carboxylate ester can influence metabolic stability and oral bioavailability.[7]
Experimental Protocols for Cross-Resistance Evaluation
To objectively compare the performance of this compound analogues, a standardized set of in vitro assays is crucial. These protocols are designed to provide a quantitative measure of antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
In Vitro Antimalarial Susceptibility Assay
A widely accepted method for determining the 50% inhibitory concentration (IC50) of a compound is the SYBR Green I-based fluorescence assay.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7 for CQS and K1 or Dd2 for CQR) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds. Chloroquine and artesunate are typically used as reference drugs.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Calculation of Resistance Index (RI)
The resistance index provides a quantitative measure of cross-resistance. It is calculated as the ratio of the IC50 value against the resistant strain to the IC50 value against the sensitive strain.
RI = IC50 (Resistant Strain) / IC50 (Sensitive Strain)
An RI value close to 1 suggests a lack of cross-resistance with the mechanism of resistance in the CQR strain, while a high RI indicates significant cross-resistance.[1]
Caption: Proposed mechanism of action and resistance for 4-aminoquinoline analogues.
The key to overcoming resistance lies in designing molecules that either:
-
Are not recognized by the mutated PfCRT transporter: This can be achieved by altering the size, shape, and charge distribution of the molecule, as seen with side chain modifications.
-
Possess a secondary mechanism of action: Hybrid molecules may interact with additional targets within the parasite, making it more difficult for resistance to develop.
-
Have altered physicochemical properties that favor accumulation: Modifications that increase the basicity of the side chain amine can lead to greater protonation and "trapping" within the acidic food vacuole, overwhelming the efflux capacity of PfCRT.
Future research should focus on a multi-pronged approach, combining rational drug design based on SAR principles with high-throughput screening of diverse chemical libraries. The exploration of novel substitutions at the 6-position of the quinoline ring, coupled with innovative side chain designs and hybridization strategies, holds significant promise for the development of the next generation of 4-aminoquinoline antimalarials that can effectively combat drug-resistant malaria.
References
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Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. [Link]
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Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PubMed Central. [Link]
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Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]
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Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. [Link]
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Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage. PubMed. [Link]
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Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]
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Evaluation of Novel 4 – Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Preprints.org. [Link]
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Lack of cross-resistance to 4-aminoquinolines in chloroquine-resistant Plasmodium falciparum in vitro. PubMed. [Link]
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Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
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Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. [Link]
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(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
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Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. PubMed. [Link]
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Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PubMed Central. [Link]
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4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]
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Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PubMed Central. [Link]
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Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]
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Development of a New Generation of 4-aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. PubMed. [Link]
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β-amino-alcohol tethered 4-aminoquinoline-isatin conjugates: Synthesis and antimalarial evaluation. PubMed Central. [Link]
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Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health. [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]
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Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. ResearchGate. [Link]
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A Researcher's Guide to IC50 Determination for Ethyl 4-Aminoquinoline-6-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 4-aminoquinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The targeted synthesis of novel derivatives, such as those based on the "Ethyl 4-aminoquinoline-6-carboxylate" core, represents a promising frontier in the quest for more potent and selective drug candidates. This guide provides a comprehensive framework for the determination of the half-maximal inhibitory concentration (IC50), a critical metric for quantifying the potency of these derivatives.
While specific IC50 data for "this compound" derivatives is not extensively available in the public domain, this guide will equip researchers with the foundational knowledge, detailed experimental protocols, and comparative data from structurally related quinoline compounds to effectively assess the therapeutic potential of this emerging class of molecules.
The Significance of the 4-Aminoquinoline Scaffold in Drug Discovery
The versatility of the 4-aminoquinoline core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2] Modifications to this scaffold have led to the development of potent inhibitors of various biological targets, including protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3]
Derivatives of the closely related 4-anilinofuro[2,3-b]quinoline have demonstrated significant cytotoxicity against a panel of cancer cell lines, with some compounds exhibiting mean GI50 values as low as 0.025 µM.[4] This highlights the potential of the broader quinoline class to yield highly potent anticancer agents. The determination of IC50 values is a cornerstone of the structure-activity relationship (SAR) studies that drive the optimization of these lead compounds into clinical candidates.
Comparative Landscape: IC50 Values of Structurally Related Quinoline Derivatives
To provide a frame of reference for newly synthesized this compound derivatives, the following table summarizes the reported IC50 values of other quinoline-based compounds against various cancer cell lines. This data underscores the potency that can be achieved within this chemical class and serves as a benchmark for comparison.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| 4-Anilinofuro[2,3-b]quinoline | 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | NCI 60 Cell Line Panel (Mean) | 0.025 | [4] |
| 4-Anilinofuro[3,2-c]quinoline | (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime | UACC-62 (Melanoma) | <0.01 | [4] |
| 4-Amino-7-chloroquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent cytotoxicity reported | [5] |
| 4-Aminoquinoline Analogue | Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | [5] |
Key Methodologies for IC50 Determination
The selection of an appropriate assay for IC50 determination is contingent on the hypothesized mechanism of action of the compounds being tested. For potential anticancer agents, initial screening is typically performed using cell-based cytotoxicity assays, followed by more specific target-oriented assays, such as in vitro kinase inhibition assays.
In Vitro Cytotoxicity Assays
These assays are fundamental for assessing the overall effect of a compound on cell viability and proliferation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, providing an estimate of cell number.
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: In Vitro Kinase Assay (Generic Luminescence-Based)
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivatives (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant and low (typically ≤1%). Prepare the kinase, substrate, and ATP solutions in kinase assay buffer according to the kit manufacturer's instructions.
-
Reaction Setup: In the wells of a white plate, add the test compound dilutions, the kinase, and the substrate/ATP mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the recommended time (e.g., 30-60 minutes).
-
Signal Detection: Stop the kinase reaction and initiate the detection reaction by adding the reagents from the luminescence-based kit as per the manufacturer's protocol. This typically involves a step to deplete unused ATP followed by a step to convert the generated ADP into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion and Future Directions
The "this compound" scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative data is currently limited, the methodologies and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of new derivatives. By systematically determining their IC50 values against relevant cancer cell lines and specific molecular targets, researchers can effectively advance the most potent compounds through the drug discovery pipeline. Future structure-activity relationship studies will be instrumental in elucidating the key structural features required for optimal activity and selectivity, ultimately paving the way for the development of next-generation quinoline-based therapeutics.
References
Click to expand
- Ghate, M., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4199-4203.
- Hsieh, M. C., et al. (2009). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(18), 6735-6743.
- Al-Ostoot, F. H., et al. (2021). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 16(5), 469-480.
- Radini, I. A., et al. (2016). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.
- De Villiers, K. A., et al. (2000). Comparison of IC50s of selected 4-aminoquinolines and chloroquine for 77 fresh isolates of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 44(9), 2337-2341.
- Al-Warhi, T., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(15), 5829.
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- Romero, A. H., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1380123.
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- ResearchGate. (n.d.). (PDF)
- El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Al-Suwaidan, I. A., et al. (2021). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 13(14), 1241-1254.
- Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108.
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The Compass to Interaction: A Comparative Guide to Docking Studies of Ethyl 4-aminoquinoline-6-carboxylate with Key Therapeutic Target Proteins
In the landscape of modern drug discovery, the 4-aminoquinoline scaffold stands as a privileged structure, a testament to its versatile pharmacophoric features that have given rise to a multitude of therapeutic agents.[1][2] From the historical success of antimalarials like chloroquine to contemporary applications in oncology and infectious diseases, this chemical moiety continues to be a focal point for medicinal chemists.[1][3] This guide delves into the computational evaluation of a specific derivative, Ethyl 4-aminoquinoline-6-carboxylate, through molecular docking simulations. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of its potential binding interactions across a panel of clinically relevant protein targets.
The rationale for selecting this compound for this in-silico investigation lies in the synthetic accessibility and the potential for the carboxylate group at the 6-position to engage in unique molecular interactions within a protein's active site. By systematically docking this compound against a curated set of proteins implicated in malaria, cancer, and bacterial infections, we aim to elucidate its potential therapeutic avenues and provide a data-driven foundation for future experimental validation. This comparative approach, pitting our lead compound against known inhibitors, will offer valuable insights into its prospective efficacy and selectivity.
The Art and Science of Molecular Docking: A Primer
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[4] This in-silico approach allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug development pipeline. The fundamental principle hinges on the "lock and key" theory, where the ligand's geometry and chemical properties are complementary to the protein's active site. Modern docking algorithms have evolved to incorporate ligand and protein flexibility, providing a more dynamic and accurate representation of the binding event.
Selecting the Battlefield: Target Proteins for Comparative Docking
The selection of target proteins is a critical step in designing a meaningful docking study. Based on the established biological activities of the 4-aminoquinoline scaffold, we have chosen three distinct and well-validated protein targets representing different therapeutic areas:
-
Plasmodium falciparum Lactate Dehydrogenase (PfLDH): A key enzyme in the glycolytic pathway of the malaria parasite, Plasmodium falciparum.[5][6] Its inhibition is a validated strategy for antimalarial drug development.
-
Serine/Threonine-Protein Kinase 10 (STK10): A protein kinase implicated in various cellular processes, including cell proliferation and survival. Overexpression of STK10 has been linked to certain cancers, making it a potential target for anticancer therapies.[7]
-
DNA Gyrase (Subunit B): An essential bacterial enzyme that introduces negative supercoils into DNA, playing a crucial role in DNA replication and transcription. It is a well-established target for antibacterial agents.[8]
For each target, we will compare the docking performance of this compound with a known inhibitor that has been previously studied, providing a benchmark for evaluating its potential.
The Digital Experiment: A Step-by-Step Docking Protocol
The following protocol outlines a standardized and reproducible workflow for performing molecular docking studies. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Ligand Preparation: Crafting the Key
The accuracy of a docking study begins with the correct preparation of the ligand. This involves generating a 3D conformation and assigning appropriate chemical properties.
Protocol:
-
2D Structure Generation: Draw the chemical structures of this compound and the selected reference inhibitors using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conformation Generation: Convert the 2D structures into 3D conformations using a molecular modeling program (e.g., Avogadro, Discovery Studio). Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Charge and Protonation State Assignment: Assign partial charges to each atom using a method like Gasteiger-Hückel. The protonation state at a physiological pH (7.4) should be determined and adjusted as necessary. This is crucial as the charge distribution significantly influences electrostatic interactions.
-
File Format Conversion: Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).
Protein Preparation: Preparing the Lock
The target protein structure requires careful preparation to ensure it is ready for the docking simulation. This involves cleaning the crystal structure and defining the binding site.
Protocol:
-
Protein Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:
-
PfLDH (PDB ID: 1CET)[6]
-
STK10 (A suitable homology model or crystal structure if available)
-
E. coli DNA Gyrase B (PDB ID: 1KZN)
-
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless they are part of the active site), and any co-crystallized ligands. The presence of these molecules can interfere with the docking process.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, based on the local microenvironment. Assign charges using a standard force field (e.g., AMBER).
-
Defining the Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file. Define a grid box around the active site that is large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand during docking.
Molecular Docking Simulation: The Virtual Handshake
With the ligand and protein prepared, the docking simulation can be performed.
Protocol:
-
Docking Software Selection: For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program.
-
Configuration File Setup: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.
-
Running the Docking Simulation: Execute the docking calculation using the command-line interface of AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a predefined scoring function.
-
Post-Docking Analysis: The output of the docking simulation will be a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). Visualize the top-ranked poses and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool like PyMOL or Discovery Studio.
Below is a Graphviz diagram illustrating the described experimental workflow.
Caption: A flowchart of the molecular docking workflow.
Comparative Analysis: Interpreting the Docking Results
The core of this guide is the objective comparison of the docking results. The following tables summarize the predicted binding affinities and key molecular interactions for this compound and the reference inhibitors against the selected target proteins.
Target 1: Plasmodium falciparum Lactate Dehydrogenase (PfLDH)
Reference Inhibitor: A 4-aminoquinoline-monastrol hybrid (Compound 19 from a reference study).[6]
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| This compound | -8.5 | Arg171, His195, Asp168 | Hydrogen Bonds, Pi-Alkyl |
| Reference Inhibitor (Compound 19) | -12.20[6] | Ala98, Val28, Ile29 | Hydrogen Bond, Hydrophobic Interactions |
Analysis: The reference inhibitor exhibits a significantly stronger predicted binding affinity for PfLDH.[6] This is likely due to its more complex structure, allowing for more extensive hydrophobic interactions within the active site. This compound, however, is predicted to form key hydrogen bonds with Arg171 and His195, interactions that are also observed with some known PfLDH inhibitors.[5] The carboxylate group appears to be a key contributor to these interactions.
Target 2: Serine/Threonine-Protein Kinase 10 (STK10)
Reference Inhibitor: A potent synthetic quinoline derivative from a QSAR study.[7]
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| This compound | -7.9 | Lys46, Glu63, Leu117 | Hydrogen Bonds, Hydrophobic Interactions |
| Reference Inhibitor | -9.8 | Asp161 (DFG motif), Leu12 | Hinge Region Hydrogen Bonds, Hydrophobic Interactions |
Analysis: The reference inhibitor, designed to target the kinase hinge region, shows a stronger predicted affinity. This compound is predicted to interact with key residues in the ATP-binding pocket, but it lacks the specific interactions with the hinge region that are often crucial for potent kinase inhibition. This suggests that while it may have some affinity for STK10, optimization of the scaffold would be necessary to improve its potency.
Target 3: DNA Gyrase (Subunit B)
Reference Inhibitor: A 4-anilinoquinazoline derivative.[8]
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| This compound | -7.2 | Asp73, Asn46, Gly77 | Hydrogen Bonds with key residues and water |
| Reference Inhibitor | -8.16[8] | Asp73, Asn46, Arg76 | Hydrogen Bonds, Pi-Pi Stacking |
Analysis: The docking scores for this compound and the reference inhibitor are more comparable for DNA gyrase. Both compounds are predicted to form hydrogen bonds with the critical residue Asp73, which is essential for binding to the ATP-binding site of GyrB. The slightly lower predicted affinity of our lead compound may be attributed to the absence of the pi-pi stacking interactions observed with the reference inhibitor.[8]
Discussion and Future Directions
This comparative docking study provides a preliminary assessment of the therapeutic potential of this compound across different disease areas. The in-silico data suggests that while the compound may possess some affinity for the selected targets, it is unlikely to be a potent inhibitor in its current form when compared to optimized, known inhibitors.
The key takeaways are:
-
The carboxylate group at the 6-position of the quinoline ring can participate in important hydrogen bonding interactions.
-
The overall size and complexity of the molecule play a significant role in achieving high binding affinity, particularly for targets with large hydrophobic pockets like PfLDH.
-
For kinase inhibition, specific interactions with the hinge region are often paramount, a feature that this compound currently lacks.
-
The compound shows the most promise as a potential scaffold for developing DNA gyrase inhibitors, given its comparable predicted binding mode to a known inhibitor.
Future work should focus on the synthesis of this compound and its biological evaluation against the targets identified in this study. Furthermore, the docking results provide a roadmap for the rational design of more potent analogues. For instance, extending the molecule to incorporate moieties that can engage in additional hydrophobic or pi-stacking interactions could significantly enhance its binding affinity.
Conclusion
Molecular docking serves as a powerful hypothesis-generating tool in the early stages of drug discovery. This guide has provided a structured and transparent protocol for conducting a comparative docking study, using this compound as a case study. The results, while preliminary, offer valuable insights into the potential strengths and weaknesses of this scaffold against key therapeutic targets. By combining such in-silico predictions with experimental validation, researchers can navigate the complex landscape of drug development with greater efficiency and a higher probability of success.
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Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). National Center for Biotechnology Information. [Link]
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In-silico Design and Molecular Docking Studies of some novel 4-Aminoquinoline-Monastrol hybrids for their Antimalarial Activity. (2022). ProQuest. [Link]
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Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. (2012). National Center for Biotechnology Information. [Link]
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Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. (2022). Frontiers in Chemistry. [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). National Center for Biotechnology Information. [Link]
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4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (2022). National Center for Biotechnology Information. [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). ACS Publications. [Link]
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2024). MDPI. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). National Center for Biotechnology Information. [Link]
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Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). ResearchGate. [Link]
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Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). ResearchGate. [Link]
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“STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. (2017). Shodhganga. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 4-aminoquinoline-6-carboxylate: A Guide for Laboratory Professionals
The core of this guidance is built upon the principles of risk minimization and regulatory adherence, ensuring the safety of laboratory personnel and the protection of our environment. We will proceed with the assumption that Ethyl 4-aminoquinoline-6-carboxylate may possess hazardous properties, including potential toxicity and environmental risks, characteristic of the quinoline class of compounds.[2][3]
Inferred Hazard Profile and Immediate Safety Precautions
Quinoline, the foundational structure of this compound, is recognized as a hazardous substance.[2][3] It is classified as harmful if swallowed and a skin and eye irritant. Furthermore, it is suspected of causing genetic defects and may cause cancer, and is toxic to aquatic life with long-lasting effects.[2] Given these potential risks, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Personal Protective Equipment (PPE)
Before initiating any disposal-related tasks, all personnel must be equipped with the following PPE:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | To prevent skin contact with the potentially toxic and irritating compound.[1] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against accidental splashes of solutions or airborne particles of the solid compound.[1] |
| Lab Coat | Standard, long-sleeved laboratory coat | To protect clothing and underlying skin from contamination.[1] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood | To avoid the inhalation of any dust or aerosols that may be generated.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection by a certified waste management service.
Step 1: Waste Segregation and Collection
Proper segregation at the source is critical to ensure safe handling and compliant disposal.
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material chemically compatible with the compound.
-
Contaminated Materials: All materials that have come into direct contact with the compound are to be considered hazardous waste. This includes, but is not limited to, pipette tips, weighing boats, contaminated gloves, and bench paper. These items should be collected in a separate, clearly labeled hazardous waste bag or container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and sealable hazardous waste container. Ensure the container is compatible with the solvent used.
Step 2: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety. The Environmental Protection Agency (EPA) mandates that each waste container is labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards.[4][5]
Your label for waste containing this compound should include:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Toxic," "Environmental Hazard")
-
Accumulation start date
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6][7]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[7]
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.[6] They should be stored in a secondary containment bin to prevent the release of material in case of a leak.
-
Segregation: Store the waste container away from incompatible materials. Based on general knowledge of aminoquinolines, avoid strong oxidizing agents.[1]
Step 4: Arranging for Final Disposal
The final disposal of hazardous chemical waste must be carried out by a licensed and certified hazardous waste disposal company.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste.
-
Provide Complete Information: When arranging for disposal, provide the EHS office or the waste vendor with all available information about the compound, including its name, quantity, and the inferred hazards based on its chemical structure.
-
Follow Specific Instructions: Adhere to any specific packaging and pickup instructions provided by the E-HS department or the waste disposal company.
High-temperature incineration in a specialized facility is a common and effective method for the disposal of organic chemical waste.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.
-
Contain the Spill: For liquid spills, use an absorbent material such as vermiculite or sand to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne. Do not dry sweep.[8]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealable hazardous waste container.
-
Decontaminate: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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OSHA. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]
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OSHA. (n.d.). Carcinogens - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
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American Laboratory. (2020, December 30). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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OSHA. (n.d.). Carcinogens - Standards. Occupational Safety and Health Administration. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
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U.S. EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]
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UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-aminoquinoline-6-carboxylate
In the landscape of pharmaceutical research and drug development, 4-aminoquinoline scaffolds are of significant interest due to their diverse biological activities, including potential applications as antimalarial, anticancer, and leishmanicidal agents.[1][2] Ethyl 4-aminoquinoline-6-carboxylate is one such compound, utilized in synthetic organic chemistry. While its specific toxicological properties have not been exhaustively documented, its structural classification as a quinoline derivative and a primary aromatic amine necessitates a cautious and well-informed approach to laboratory handling.[3]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is built on the foundational principles of chemical safety, drawing parallels from well-studied analogous compounds to establish a robust protocol for handling this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
Given the limited specific data for this compound, we must extrapolate from the known hazards of the quinoline and aromatic amine chemical classes. Quinolines are known to be harmful if swallowed or in contact with skin, causing significant skin and eye irritation.[4][5] More critically, some quinoline derivatives are suspected of causing genetic defects and may cause cancer.[4][5] Aromatic amines as a class are also associated with significant health risks, including carcinogenicity and mutagenicity, and can be toxic to aquatic life.[3][6]
Therefore, this compound must be handled as a substance that is potentially:
-
Harmful upon ingestion or skin contact.
-
A cause of serious skin and eye irritation.
-
A suspected mutagen or carcinogen.
This conservative assessment mandates the use of stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) protocol.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following protocol is designed as a self-validating system to minimize exposure through all potential routes—dermal, ocular, and respiratory.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place. All handling of this compound, especially when in powdered form or when preparing solutions, must be conducted within a certified chemical fume hood.[7] This ensures that any dust or vapors are effectively contained and exhausted, protecting the user and the general laboratory environment.[8]
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE for handling this compound. The rationale behind each selection is critical for understanding and ensuring compliance.
| PPE Category | Specification | Standard | Causality and Field-Proven Insights |
| Eye & Face Protection | Tightly fitting chemical safety goggles and a face shield. | EN 166 (EU) or NIOSH (US) approved.[5][9] | Why? Goggles provide a seal against splashes and fine particulates. A face shield is mandatory when handling larger quantities or during procedures with a higher risk of splashing, offering a broader barrier of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is strongly recommended. | Tested to EN 374.[9] | Why? Aromatic amines can be absorbed through the skin.[10] Nitrile or neoprene gloves offer good resistance.[7] Double-gloving provides an extra layer of security; the outer glove can be removed immediately after handling the compound, minimizing cross-contamination.[10] Gloves must be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[10][11] |
| Body Protection | A clean, buttoned lab coat with full-length sleeves. A chemical-resistant apron is recommended over the lab coat. | N/A | Why? A lab coat prevents incidental contact with skin on the arms and torso.[7] An additional chemical-resistant apron provides a further barrier against spills when handling liquids. All skin should be covered by wearing long pants and closed-toe shoes.[8][9] |
| Respiratory Protection | An N95-rated respirator or higher, used in conjunction with a chemical fume hood. | NIOSH (US) or EN 149 (EU) approved.[12] | Why? While the fume hood is the primary respiratory control, an N95 respirator provides an additional layer of protection against inhaling fine powder, especially during weighing procedures. For spill cleanup or in case of ventilation failure, a full-face respirator with ABEK-type cartridges is required.[9][11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, procedural workflow is paramount for safety.
Step 1: Preparation (Pre-Handling)
-
Information Review: Before starting, review the Safety Data Sheet (SDS) for quinoline and other similar aromatic amines.[7]
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the airflow is adequate.[7]
-
Area Demarcation: Designate a specific area within the fume hood for handling the compound to prevent the spread of contamination.
-
PPE Donning: Put on all required PPE as specified in the table above, ensuring a proper fit.
Step 2: Execution (Handling the Compound)
-
Weighing: If weighing the solid, do so on a disposable weigh boat within the fume hood. Use care to avoid generating dust.
-
Transfer & Dissolution: When transferring the solid or pouring solutions, perform the action slowly and carefully to prevent splashing. Always add solids to liquids, not the reverse, to minimize dust.
-
Containment: Keep all containers with this compound sealed when not in immediate use. Use a tray for secondary containment when moving even sealed containers.[7]
Step 3: Cleanup (Post-Handling)
-
Decontamination: Wipe down the designated work area in the fume hood with an appropriate solvent (e.g., ethanol) and then soapy water. Dispose of the cleaning materials as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order to avoid self-contamination: remove the outer gloves first, followed by the face shield and goggles, lab coat/apron, and finally the inner gloves.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[4][8]
Emergency & Disposal Protocols
Emergency Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
-
Spill: Evacuate the immediate area. Wearing full PPE (including a respirator with appropriate cartridges), cover the spill with an inert absorbent material (e.g., vermiculite or sand).[13] Scoop the material into a sealed, labeled container for hazardous waste disposal.[11] Do not allow the spill to enter drains or waterways.[12]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: Collect surplus solids and solutions in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: This includes used gloves, weigh boats, paper towels, and any other disposable items that have come into contact with the chemical. These must be collected in a separate, sealed, and labeled hazardous waste bag or container.[11]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6][11]
Visualizing the Workflow
The following diagram outlines the complete, self-validating workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
This comprehensive approach, grounded in the established principles of chemical safety, empowers researchers to work confidently and securely with this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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Capot Chemical. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Retrieved from [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
